molecular formula C7H12O2 B2943262 (R)-4-Propyldihydrofuran-2(3H)-one CAS No. 63095-51-2

(R)-4-Propyldihydrofuran-2(3H)-one

Cat. No.: B2943262
CAS No.: 63095-51-2
M. Wt: 128.171
InChI Key: NVTUTJMZAZZKAZ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-Propyldihydrofuran-2(3H)-one is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.171. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-propyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-6-4-7(8)9-5-6/h6H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTUTJMZAZZKAZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CC(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63095-51-2
Record name (R)-4-Propyldihydrofuran-2(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063095512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-4-Propyldihydrofuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-4-PROPYLDIHYDROFURAN-2(3H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP4GE5VL92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-4-Propyldihydrofuran-2(3H)-one, a key chiral intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and drug development professionals, presenting data in a structured format with detailed experimental protocols and visualizations to support advanced research and development activities.

Chemical Identity and Physical Properties

This compound is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably the antiepileptic drug Brivaracetam.[1][2] Its specific stereochemistry is fundamental to the pharmacological activity of the final drug product, making its enantiomeric purity a critical parameter in its synthesis.[3]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (4R)-4-propyloxolan-2-one[4]
CAS Registry Number 63095-51-2[1]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [4]
Synonyms (R)-Dihydro-4-propyl-2(3H)-furanone, (4R)-4-propyltetrahydrofuran-2-one, Brivaracetam intermediate 1[1][4]
InChI Key NVTUTJMZAZZKAZ-ZCFIWIBFSA-N[4]
SMILES CCC[C@@H]1CC(=O)OC1[5]

Table 2: Physicochemical Properties

PropertyValue
Appearance Colorless to yellow oily liquid[1][6]
Boiling Point 226.3 ± 8.0 °C (Predicted)[7]
Density 0.983 ± 0.06 g/cm³ (Predicted)[7]
Solubility Slightly soluble in chloroform, methanol (B129727), and ethanol.[1][6] Slightly soluble in water (7.4 g/L at 25°C).[7]
Storage Temperature 2-8°C[1][8]
Refractive Index 1.437 (Predicted)[7]
XLogP3 1.5[4]
Topological Polar Surface Area 26.3 Ų[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

Table 3: NMR Spectroscopic Data (CDCl₃)

NucleusChemical Shift (δ) ppm
¹H NMR 4.45 - 4.38 (m, 1H), 3.96 - 3.89 (m, 1H), 2.65 - 2.54 (m, 2H), 2.19 (dd, J = 16.3, 7.3 Hz, 1H), 1.48 - 1.44 (m, 2H), 1.40 - 1.30 (m, 2H), 0.95 (t, J = 7.1 Hz, 3H)[9]
¹³C NMR 177.2, 78.3, 35.4, 33.7, 33.5, 19.7, 13.8

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the lactone carbonyl (C=O) stretching vibration, typically in the range of 1760-1780 cm⁻¹. Other significant peaks would include C-O stretching vibrations and C-H stretching and bending vibrations.

Mass Spectrometry (MS): In mass spectrometry, the molecule would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the propyl group and cleavage of the lactone ring. A GC-MS analysis has been reported in the literature, which is a common method for purity assessment.[4]

Synthesis and Manufacturing

The enantioselective synthesis of this compound is a key challenge in the production of Brivaracetam.[10] Several synthetic routes have been developed, including organocatalytic methods and biocatalytic approaches.

Experimental Protocol: Asymmetric Synthesis from trans-2-Hexen-1-al

This method describes an organocatalytic approach to generate the chiral center.[9]

Step 1: Synthesis of (R)-3-(nitromethyl)hexanal

  • Dissolve trans-2-hexen-1-al in a THF/H₂O mixture.

  • Add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, boric acid, and pivalic acid.

  • Stir the mixture at 20°C.

  • Add nitromethane (B149229) and continue stirring until the reaction is complete, as monitored by ¹H-NMR.

  • Work up the reaction mixture to isolate the product.

Step 2: Oxidation to (R)-3-(nitromethyl)hexanoic acid

  • Dissolve the (R)-3-(nitromethyl)hexanal in an acetonitrile/water mixture.

  • Cool the solution and add sodium chlorite (B76162) and sodium dihydrogen phosphate.

  • Add a solution of hydrogen peroxide and stir until completion.

  • Isolate the carboxylic acid product.

Step 3: Reduction and Cyclization to this compound

  • Dissolve the (R)-3-(nitromethyl)hexanoic acid in THF and cool the solution.

  • Add borane-dimethylsulfide complex dropwise.

  • Allow the reaction to warm to 0°C.

  • Quench the reaction with methanol and remove the solvents under reduced pressure.

  • Purify the residue to obtain this compound.

The enantiomeric ratio of the final product is typically monitored by chiral stationary phase gas chromatography.[9]

G cluster_0 Asymmetric Synthesis Workflow trans-2-Hexen-1-al trans-2-Hexen-1-al (R)-3-(nitromethyl)hexanal (R)-3-(nitromethyl)hexanal trans-2-Hexen-1-al->(R)-3-(nitromethyl)hexanal Nitromethane Nitromethane Nitromethane->(R)-3-(nitromethyl)hexanal Organocatalyst Organocatalyst Organocatalyst->(R)-3-(nitromethyl)hexanal Oxidation Oxidation (R)-3-(nitromethyl)hexanal->Oxidation (R)-3-(nitromethyl)hexanoic acid (R)-3-(nitromethyl)hexanoic acid Oxidation->(R)-3-(nitromethyl)hexanoic acid Reduction & Cyclization Reduction & Cyclization (R)-3-(nitromethyl)hexanoic acid->Reduction & Cyclization This compound This compound Reduction & Cyclization->this compound G cluster_1 Brivaracetam Synthesis Pathway This compound This compound Ring-opening Ring-opening This compound->Ring-opening Halo-acid intermediate Halo-acid intermediate Ring-opening->Halo-acid intermediate Amidation Amidation Halo-acid intermediate->Amidation (S)-2-aminobutanamide (S)-2-aminobutanamide (S)-2-aminobutanamide->Amidation Acyclic amide intermediate Acyclic amide intermediate Amidation->Acyclic amide intermediate Cyclization Cyclization Acyclic amide intermediate->Cyclization Brivaracetam Brivaracetam Cyclization->Brivaracetam

References

Spectroscopic and Synthetic Profile of (R)-4-Propyldihydrofuran-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-4-Propyldihydrofuran-2(3H)-one. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Brivaracetam. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and manufacturing settings. This document outlines its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, a colorless to yellow oily liquid. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
4.42tapp8.0H on C5 (CH₂)
3.93tapp8.0H on C5 (CH₂)
2.65-2.54m-H on C4 (CH) & H on C3 (CH₂)
2.19dd16.3, 7.3H on C3 (CH₂)
1.48-1.44m-Propyl CH₂
1.40-1.30m-Propyl CH₂
0.95t7.1Propyl CH₃

tapp = apparent triplet, m = multiplet, dd = doublet of doublets, t = triplet

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ [1]

Chemical Shift (δ, ppm)Assignment
177.3C1 (C=O)
73.4C5 (O-CH₂)
35.4C4 (CH)
35.2Propyl CH₂
34.5C3 (CH₂)
20.5Propyl CH₂
13.9Propyl CH₃

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature is the strong absorption band corresponding to the carbonyl group of the γ-lactone ring.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2870StrongC-H stretching (alkyl)
~1770StrongC=O stretching (γ-lactone)
~1170StrongC-O stretching (ester)

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrument used.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Assignment
128[M]⁺ (Molecular Ion)
85[M - C₃H₇]⁺ (Loss of propyl group)
57[C₄H₉]⁺ (Propyl group fragment)
43[C₃H₇]⁺ (Propyl cation)

Note: The fragmentation pattern is predicted based on the structure and may vary depending on the ionization method used.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of this compound.

A common synthetic route to this compound involves the reduction and subsequent lactonization of a suitable precursor, such as (R)-2-propylsuccinic acid 4-tert-butyl ester.[1]

  • Preparation of the Activated Ester:

    • Charge a reactor with (R)-2-propylsuccinic acid 4-tert-butyl ester and a suitable solvent like toluene.

    • Cool the solution to approximately -5°C under an inert atmosphere (e.g., nitrogen).

    • Add triethylamine, followed by the dropwise addition of ethyl chloroformate, maintaining the low temperature.

    • Stir the mixture to allow for the formation of the mixed anhydride.

  • Reduction:

    • Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

    • Cool the filtrate to around -20°C.

    • Carefully add a reducing agent, such as sodium borohydride, in portions.

    • Slowly add methanol (B129727) dropwise while maintaining the temperature below -18°C.

    • Stir the reaction mixture for several hours at this temperature.

  • Work-up and Lactonization:

    • Quench the reaction by the slow addition of an acid (e.g., 4M HCl) at low temperature.

    • Allow the mixture to warm to room temperature.

    • Add water to dissolve any salts and separate the aqueous and organic layers.

    • Wash the organic layer with water.

    • Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid) to the organic layer to promote lactonization.

    • Stir until the reaction is complete, monitoring by a suitable method (e.g., TLC or GC).

    • Wash the organic layer with water to remove the acid catalyst.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica (B1680970) gel or by distillation to yield pure this compound.[1]

The following are general protocols for obtaining the spectroscopic data presented above.

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

  • IR Spectroscopy:

    • Sample Preparation: As this compound is an oily liquid, a neat sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Place a small drop of the oil onto the ATR crystal.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample analysis.

  • Mass Spectrometry:

    • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.

    • Data Acquisition: Introduce the sample into the mass spectrometer, for example, via a Gas Chromatography (GC) interface (GC-MS). Use electron ionization (EI) to generate the mass spectrum. The GC program should be optimized to ensure good separation of the compound from any impurities.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow start Start: (R)-2-propylsuccinic acid 4-tert-butyl ester activation Activated Ester Formation (Toluene, Et3N, EtOCOCl, -5°C) start->activation reduction Reduction (NaBH4, MeOH, -20°C) activation->reduction workup Acidic Work-up & Lactonization (TFA cat.) reduction->workup purification Purification (Column Chromatography/Distillation) workup->purification product Pure this compound purification->product analysis Spectroscopic Analysis product->analysis nmr NMR (1H, 13C) analysis->nmr ir IR (FTIR-ATR) analysis->ir ms MS (GC-MS) analysis->ms data Data Interpretation & Structure Confirmation nmr->data ir->data ms->data

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 63095-51-2

Introduction

(R)-4-Propyldihydrofuran-2(3H)-one, a chiral γ-lactone, is a pivotal intermediate in modern pharmaceutical synthesis. Its stereospecific structure makes it an essential building block, most notably in the production of the third-generation antiepileptic drug, Brivaracetam.[1][2] Brivaracetam's enhanced pharmacological profile over its predecessors is directly linked to the precise stereochemistry of this intermediate, making the enantioselective synthesis of this compound a subject of extensive research.[2] Beyond its primary role in neurotherapeutics, this compound also finds applications in the fragrance and flavor industries, where its lactone structure contributes to unique sensory profiles through interaction with olfactory receptors.[3] This guide provides a comprehensive overview of the technical data, synthesis methodologies, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

This compound is typically a colorless to yellow oily liquid.[4][5] Its physical and spectroscopic properties are critical for its identification, purification, and use in subsequent synthetic steps.

Physical and Chemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[6]
Molecular Weight 128.17 g/mol [6]
Appearance Colorless to yellow oily liquid[4][5]
Boiling Point 226.3 ± 8.0 °C (Predicted)[5]
Density 0.983 ± 0.06 g/cm³ (Predicted)[5]
Water Solubility Slightly soluble (7.4 g/L at 25 °C)[3]
Solubility Slightly soluble in chloroform, ethanol, and methanol[4][5]
Refractive Index 1.437 (Predicted)[7]
Optical Activity +3.71° (c=1 g/100mL in Ethanol)[5]
Storage Temperature 2-8°C[4][5]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃) Reference(s)
δ 4.42 (t, J = 8.0 Hz, 1H)δ 177.3[8]
δ 3.93 (t, J = 8.0 Hz, 1H)δ 73.4[8]
δ 2.65-2.54 (m, 2H)δ 35.4[8]
δ 2.19 (dd, J=16.3, 7.3 Hz, 1H)δ 35.2[8]
δ 1.48-1.44 (m, 2H)δ 34.5[8]
δ 1.40-1.30 (m, 2H)δ 20.5[8]
δ 0.95 (t, J = 7.1 Hz, 3H)δ 13.9[8]

2.2.2. Infrared (IR) and Mass Spectrometry (MS)

Synthesis Methodologies

The enantioselective synthesis of this compound is crucial for its application in pharmaceuticals. Various synthetic routes have been developed, each with its own advantages and limitations.

Overview of Synthetic Strategies

Several distinct strategies for the synthesis of this compound have been reported, including:

  • Biocatalytic Routes: Utilizing enzymatic resolution to achieve high enantioselectivity.[10]

  • Chiral Pool Synthesis: Employing naturally occurring chiral molecules as starting materials.

  • Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity.

  • Organocatalytic Methods: A more recent approach with high economic and environmental potential.

The choice of a particular synthetic route often depends on factors such as cost, scalability, and the desired enantiomeric purity.[2] For industrial-scale production, challenges such as the use of expensive or toxic reagents and extreme reaction conditions are key considerations.[7]

Experimental Protocols

3.2.1. Synthesis via Biocatalytic Resolution

This method, reported by Schülé et al., starts with a racemic substituted malonate, followed by enzymatic resolution, reduction, and cyclization.[10]

  • Step 1: Enzymatic Resolution: A racemic substituted malonate is subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed, allowing for the separation of the desired (R)-isomer.

  • Step 2: Reduction: The isolated (R)-isomer is then reduced, typically using a chemical reducing agent.

  • Step 3: Cyclization: The final step involves an acid-catalyzed intramolecular cyclization to yield this compound.

While this method can provide high enantiopurity, the stringent conditions required for enzymatic catalysis can be costly.[10]

3.2.2. Synthesis from (R)-2-propylsuccinic acid 4-tert-butyl ester

A detailed protocol for a larger-scale synthesis is described below.[1]

  • Reaction Setup: A 20 L double-jacketed reactor equipped with a mechanical stirrer and a condenser is charged with (R)-2-propylsuccinic acid 4-tert-butyl ester (1000.6 g) and toluene (B28343) (8.5 L).

  • Cooling and Reagent Addition: The solution is cooled to -5.1 °C under a nitrogen atmosphere. Triethylamine (561.5 g) is added, maintaining the temperature between -6.0 °C and -5.1 °C. Subsequently, ethyl chloroformate (551.9 g) is added, keeping the temperature between -6.6 °C and -3.4 °C.

  • Reaction and Work-up: The mixture is stirred for at least one hour at -5 °C, then warmed to 20 °C. The triethylammonium (B8662869) chloride salt is removed by filtration. The filtrate is cooled to -18.7 °C, and powdered sodium borohydride (B1222165) (349.8 g) is added. Methanol (2 L) is then added dropwise, maintaining the temperature below -18 °C. The reaction is stirred overnight at -20 °C.

  • Quenching and Extraction: The reaction is quenched by the dropwise addition of 4M HCl (2 L) at -21.4 °C. The mixture is warmed to 20 °C, and water (5 L) is added to dissolve the salts. The aqueous layer is discarded, and the organic layer is washed with water.

  • Final Product Formation: Trifluoroacetic acid (0.1 L) is added to the organic layer at 25 °C and stirred for approximately one hour. The organic layer is washed with water and then evaporated to yield the final product.

3.2.3. Asymmetric Synthesis via Organocatalysis

This innovative approach starts from trans-2-hexen-1-al and nitromethane, generating the stereocenter through an organocatalytic method. This process is noted for its economic and environmental advantages, making it suitable for industrial scale-up.

  • Step 1: Organocatalytic Conjugate Addition: trans-2-hexen-1-al undergoes a conjugate addition reaction with nitromethane, catalyzed by a chiral organocatalyst, to introduce the stereocenter with high enantioselectivity.

  • Subsequent Transformations: The resulting nitro-aldehyde is then converted through a series of steps, likely involving reduction of the nitro group and the aldehyde, followed by lactonization to form the desired this compound. This method can achieve an enantiomeric ratio of R:S > 99.5:0.5.

Applications in Drug Development and Other Industries

The primary and most significant application of this compound is as a key chiral intermediate in the synthesis of Brivaracetam.[2][5]

Role in Brivaracetam Synthesis

Brivaracetam is a third-generation antiepileptic drug used for the treatment of partial-onset seizures.[1] The synthesis of Brivaracetam from this compound typically involves a ring-opening reaction, followed by amidation with (S)-2-aminobutanamide and subsequent cyclization to form the final pyrrolidinone ring of the drug.[1] The use of the enantiomerically pure (R)-intermediate is critical to ensure the high diastereomeric purity of the final active pharmaceutical ingredient, which is directly related to its therapeutic efficacy and safety profile.[2]

Fragrance and Flavor Industry

This compound is also utilized in the fragrance and flavor industry.[3] Its characteristic lactone structure interacts with olfactory and taste receptors to impart specific sensory experiences.[3]

Visualized Workflows and Pathways

General Synthesis Workflow for Brivaracetam

The following diagram illustrates the pivotal role of this compound in the synthesis of Brivaracetam.

Brivaracetam_Synthesis A This compound B Ring Opening A->B 1. C Activated Intermediate B->C D Amidation with (S)-2-aminobutanamide C->D 2. E Linear Precursor D->E F Cyclization E->F 3. G Brivaracetam F->G

Caption: Key stages in the synthesis of Brivaracetam from the title compound.

Logical Relationship of Synthesis Approaches

This diagram shows the relationship between different starting materials and the target molecule.

Synthesis_Approaches cluster_0 Starting Materials cluster_1 Key Methodologies Target This compound A Racemic Substituted Malonate M1 Biocatalytic Resolution A->M1 B (R)-2-propylsuccinic acid 4-tert-butyl ester M2 Chemical Reduction & Cyclization B->M2 C trans-2-hexen-1-al & Nitromethane M3 Organocatalytic Asymmetric Synthesis C->M3 M1->Target M2->Target M3->Target

Caption: Overview of different synthetic pathways to the target molecule.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[9] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses. It should be handled in a well-ventilated area. For storage, it is recommended to keep the compound in a cool, dry place at 2-8°C.[4][5]

Conclusion

This compound is a compound of significant interest, primarily due to its indispensable role as a chiral building block in the synthesis of the antiepileptic drug Brivaracetam. Its synthesis has been a focal point of research, leading to the development of various methodologies, including biocatalytic and organocatalytic routes, aimed at achieving high enantiomeric purity in an economically and environmentally sustainable manner. The well-defined physicochemical and spectroscopic properties of this molecule are crucial for quality control in its production and subsequent applications. This technical guide provides a solid foundation for researchers and professionals working with this important chiral intermediate.

References

Physical properties of (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (R)-4-Propyldihydrofuran-2(3H)-one

This technical guide provides a comprehensive overview of the physical properties of this compound, also known as (R)-γ-heptalactone. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound, which is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.[1][2][3]

Chemical Identity and Structure

This compound is a chiral lactone with the molecular formula C7H12O2.[1] Its structure consists of a five-membered dihydrofuranone ring with a propyl group at the fourth position in the (R) configuration.

  • IUPAC Name: (4R)-4-propyloxolan-2-one[4]

  • CAS Number: 63095-51-2[1]

  • Synonyms: (R)-4-propyl-dihydro-furan-2-one, (4R)-4-Propyldihydrofuran-2(3H)-one, (R)-Dihydro-4-propyl-2(3H)-furanone[1]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Molecular Formula C7H12O2[1]
Molecular Weight 128.17 g/mol [1][4][5]
Appearance Colorless to pale yellow oily liquid[1][6][7]
Boiling Point 226.3 ± 8.0 °C (Predicted)[1][2]
226.00 to 227.00 °C @ 760.00 mm Hg (Estimated)[6]
Density 0.983 ± 0.06 g/cm³ (Predicted)[1][2]
Refractive Index 1.437[8]
Solubility Slightly soluble in Chloroform, Ethanol (B145695), and Methanol.[1][2][7][9] Slightly soluble in water (7.4 g/L at 25°C).[8]
Storage Temperature 2-8°C[1][2][9]
Flash Point 185.00 °F (85.30 °C) (Estimated)[6]
Vapor Pressure 0.083000 mmHg @ 25.00 °C (Estimated)[6]
Optical Activity 3.7100° (C=1g/100ml ETOH)[1]

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid organic compounds like this compound are provided below.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property for characterizing and assessing the purity of a liquid.[10][11] The Thiele tube method is a convenient micro-method for this determination.[12]

Apparatus and Materials:

  • Thiele tube filled with mineral oil

  • Thermometer

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Bunsen burner or hot plate

  • Stand and clamp

Procedure:

  • Fill the small test tube with the liquid sample to a depth of about 1-2 cm.[12]

  • Place a capillary tube, with its sealed end up, into the test tube containing the sample.[13]

  • Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[13]

  • Clamp the Thiele tube to a stand and carefully insert the thermometer and test tube assembly into the oil.[12]

  • Gently heat the side arm of the Thiele tube with a Bunsen burner.[12][13]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.[12]

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[12]

Determination of Density

Density is the mass per unit volume of a substance and is a characteristic physical property.[14]

Apparatus and Materials:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Electronic balance (accurate to at least 0.01 g)

  • Sample of this compound

  • Thermometer

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder.[14]

  • Add a known volume of the liquid sample (e.g., 5.0 mL) to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.[14]

  • Measure and record the combined mass of the graduated cylinder and the liquid sample.[14]

  • Subtract the mass of the empty graduated cylinder from the combined mass to determine the mass of the liquid.[14]

  • Calculate the density using the formula: Density = Mass / Volume.[14]

  • Measure and record the temperature of the liquid, as density is temperature-dependent.

  • Repeat the measurement multiple times and calculate the average density to improve accuracy.[14]

Determination of Refractive Index

The refractive index measures how light bends as it passes through a substance and is a valuable tool for identifying liquids and assessing their purity.[15]

Apparatus and Materials:

  • Abbe refractometer

  • Constant temperature water bath (optional, for precise measurements)

  • Sample of this compound

  • Dropper or pipette

  • Soft lens tissue

  • Acetone (B3395972) or ethanol for cleaning

Procedure:

  • Ensure the prism of the refractometer is clean and dry. Clean with a soft tissue and a suitable solvent like acetone if necessary.[16][17]

  • Using a dropper, place a few drops of the liquid sample onto the surface of the lower prism.[16][17]

  • Close the prisms firmly.

  • Turn on the light source and look through the eyepiece.

  • Adjust the coarse and fine adjustment knobs until the field of view is divided into a light and a dark region.[16]

  • Sharpen the dividing line by adjusting the compensator drum.

  • Align the dividing line exactly on the crosshairs of the eyepiece.[16]

  • Read the refractive index value from the scale.

  • Record the temperature, as the refractive index is temperature-dependent.[15] If the measurement is not performed at the standard 20°C, a correction can be applied.[17]

Determination of Solubility

Solubility tests provide information about the polarity and functional groups present in a compound.[18]

Apparatus and Materials:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rods

  • Sample of this compound

  • Solvents: water, chloroform, ethanol, methanol

Procedure:

  • Place a small, measured amount of the sample (e.g., 0.05 mL or 25 mg) into a small test tube.[18]

  • Add a small volume of the solvent (e.g., 0.75 mL) in portions.[18]

  • After each addition, shake the test tube vigorously or use a vortex mixer to facilitate dissolution.[18]

  • Observe whether the sample dissolves completely. A substance is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.

  • Record the solubility as soluble, slightly soluble, or insoluble for each solvent.

Visualizations

Synthetic Pathway

This compound is a crucial intermediate in the diastereoselective synthesis of Brivaracetam.[1][2][3] The following diagram illustrates a simplified synthetic route.

Synthesis_Pathway A Starting Materials (e.g., trans-2-hexen-1-al) B This compound A->B Asymmetric Synthesis C Further Reactions B->C Diastereoselective Addition D Brivaracetam C->D Final Steps

Caption: Simplified synthetic pathway from starting materials to Brivaracetam, highlighting the role of this compound.

Experimental Workflow: Density Determination

The logical flow for the experimental determination of density is outlined in the diagram below.

Density_Workflow start Start step1 Weigh empty graduated cylinder (m1) start->step1 step2 Add known volume (V) of liquid sample step1->step2 step3 Weigh cylinder + liquid (m2) step2->step3 calc1 Calculate mass of liquid (m = m2 - m1) step3->calc1 calc2 Calculate density (ρ = m / V) calc1->calc2 end End calc2->end

Caption: Workflow diagram for the experimental determination of the density of a liquid sample.

References

Solubility Profile of (R)-4-Propyldihydrofuran-2(3H)-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-4-Propyldihydrofuran-2(3H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is critical for its use in organic synthesis, formulation development, and other applications within the pharmaceutical and chemical industries.

Quantitative Solubility Data

Currently, publicly available literature provides qualitative solubility data for this compound. Specific quantitative data (e.g., in g/100 mL or mol/L) remains limited. The available information indicates that the compound is a yellow oily liquid.[1][2][3][4]

The solubility of the related compound, γ-heptalactone, offers some insight. It is reported to be miscible with alcohol and most fixed oils, while having limited solubility in water.[5] This suggests that this compound is likely to exhibit good solubility in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
ChloroformSlightly Soluble[1][2][4]
MethanolSlightly Soluble[1][2][4]
EthanolSlightly Soluble[1][2][4]

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of a liquid compound like this compound in organic solvents can be achieved through various established experimental methods. The choice of method often depends on the desired accuracy, the properties of the solute and solvent, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the solvent, and weighing the remaining solute.

Methodology:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

    • The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be confirmed by measuring the concentration of the solute at different time points until it becomes constant.

  • Phase Separation:

    • Once equilibrium is established, the undissolved portion of this compound is separated from the saturated solution. For a liquid solute, this may involve careful decantation or centrifugation if there is a density difference. If the liquids are miscible, this method is not suitable.

  • Solvent Evaporation and Weighing:

    • A known volume or weight of the clear, saturated supernatant is transferred to a pre-weighed container.

    • The solvent is carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a gentle stream of inert gas) to leave behind the dissolved this compound.

    • The container with the residue is then weighed, and the mass of the dissolved solute is determined by subtracting the initial weight of the container.

  • Calculation of Solubility:

    • The solubility is calculated and expressed in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Spectroscopic Methods

Spectroscopic techniques, such as UV-Visible spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed for solubility determination, particularly for compounds with a chromophore or distinct spectral features.

Methodology (UV-Visible Spectroscopy):

  • Calibration Curve:

    • A series of standard solutions of this compound in the chosen solvent with known concentrations are prepared.

    • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

    • A calibration curve is constructed by plotting absorbance versus concentration.

  • Analysis of Saturated Solution:

    • A saturated solution is prepared as described in the gravimetric method.

    • A sample of the clear supernatant is carefully diluted with the solvent to a concentration that falls within the range of the calibration curve.

    • The absorbance of the diluted sample is measured at λmax.

  • Calculation of Solubility:

    • The concentration of the diluted sample is determined from the calibration curve.

    • The original concentration of the saturated solution, and thus the solubility, is calculated by taking into account the dilution factor.

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic compound in an organic solvent.

Solubility_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start solute_solvent Select Solute and Solvent start->solute_solvent saturate Prepare Saturated Solution (Excess Solute in Solvent) solute_solvent->saturate equilibrate Equilibrate at Constant Temperature (Agitation) saturate->equilibrate separate Separate Undissolved Solute equilibrate->separate aliquot Take Aliquot of Saturated Solution separate->aliquot analyze Analyze Aliquot (e.g., Gravimetry, Spectroscopy) aliquot->analyze calculate Calculate Solubility analyze->calculate report Report Results (e.g., g/100mL, mol/L) calculate->report end End report->end

Caption: Experimental workflow for solubility determination.

References

(R)-4-Propyldihydrofuran-2(3H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Propyldihydrofuran-2(3H)-one, a chiral γ-lactone, is a pivotal intermediate in the synthesis of the third-generation antiepileptic drug, Brivaracetam.[1][2] Its stereochemistry is crucial for the pharmacological activity of the final active pharmaceutical ingredient, making its enantiomerically pure synthesis a subject of significant research. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for key synthetic methods are provided, and synthetic workflows are visualized to facilitate understanding.

Introduction and Historical Context

This compound, with the CAS number 63095-51-2, belongs to the class of γ-butyrolactones.[2][3] While the γ-butyrolactone scaffold is found in numerous natural products, this compound has gained prominence primarily as a synthetic building block in the pharmaceutical industry.[2]

The history of this specific molecule is intrinsically linked to the development of novel antiepileptic drugs. The quest for enantiomerically pure compounds to be used as chiral synthons has driven the development of various synthetic routes to this compound. Early reports on the synthesis of optically active γ-lactones laid the groundwork for the preparation of this specific molecule.

While a definitive "discovery" of the molecule in the context of a natural product or a standalone biologically active agent is not apparent, its first documented syntheses appear in the late 1970s and early 1980s. Notably, the work of Olof Ceder and his group in 1977 is among the earliest cited preparations of this chiral lactone. Subsequent research by chemists such as Mukaiyama and Chamberlin further refined and expanded the synthetic repertoire for accessing this important chiral intermediate.

The significance of this compound surged with its identification as a key intermediate for Brivaracetam. This has led to the development of numerous, more efficient, and industrially scalable synthetic methods in recent years.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[4]
Molecular Weight 128.17 g/mol [4]
Appearance Colorless to yellow oily liquid[1][2][5]
Boiling Point 226.3 ± 8.0 °C (Predicted)[4][6]
Density 0.983 ± 0.06 g/cm³ (Predicted)[4][6]
Solubility Slightly soluble in chloroform, methanol, and ethanol.[1][2][5]
Storage Temperature 2-8°C[1][2][5]
Refractive Index 1.437 (Predicted)[6]
Flash Point 85.3 ± 15.9 °C (Predicted)[6]
Vapor Pressure 0.1 ± 0.4 mmHg at 25°C (Predicted)[6]

Table 2: Spectroscopic Data

Technique Data Reference(s)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.42 (t, J = 8.0 Hz, 1H), 3.93 (t, J = 8.0 Hz, 1H), 2.65-2.54 (m, 2H), 2.19 (dd, J = 16.3, 7.3 Hz, 1H), 1.48-1.44 (m, 2H), 1.40-1.30 (m, 2H), 0.95 (t, J = 7.1 Hz, 3H)[1]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 177.3, 73.4, 35.4, 35.2, 34.5, 20.5, 13.9[1]

Key Synthetic Methodologies

Several synthetic routes to this compound have been reported, ranging from classical methods to modern catalytic approaches. Below are detailed protocols for some of the key historical and industrially relevant methods.

Synthesis via Asymmetric Hydrogenation and Lactonization

This method represents a modern and efficient approach to the synthesis of chiral γ-lactones.

Experimental Protocol:

  • Step 1: Asymmetric Hydrogenation: A suitable γ-keto acid precursor is subjected to asymmetric transfer hydrogenation. A common catalyst system is a Ruthenium complex with a chiral ligand, using a formic acid-triethylamine azeotrope as the hydrogen source. The reaction is typically carried out in an organic solvent at a controlled temperature.

  • Step 2: Lactonization: The resulting chiral γ-hydroxy acid is then cyclized to the corresponding γ-lactone. This is often achieved by heating the reaction mixture, sometimes with the addition of an acid catalyst.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the pure this compound.

Asymmetric_Hydrogenation_Lactonization start γ-Keto Acid Precursor step1 Asymmetric Hydrogenation (Ru-catalyst, HCOOH/NEt₃) start->step1 intermediate Chiral γ-Hydroxy Acid step1->intermediate step2 Lactonization (Heat, Acid Catalyst) intermediate->step2 end This compound step2->end

Asymmetric Hydrogenation and Lactonization Workflow
Synthesis from (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid

This method involves the reduction of a carboxylic acid derivative followed by cyclization.

Experimental Protocol:

  • Step 1: Reduction: (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid is dissolved in tetrahydrofuran (B95107) and cooled in an ice bath. A solution of borane (B79455) dimethyl sulfide (B99878) complex is added dropwise, maintaining a low temperature. The reaction is then stirred at room temperature for several hours.

  • Step 2: Hydrolysis and Lactonization: The reaction is cooled again, and hydrochloric acid is added dropwise. The mixture is stirred for an extended period at room temperature.

  • Work-up and Purification: Saturated sodium chloride solution is added, and the product is extracted with an organic solvent like methyl tert-butyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation to yield this compound.

Reduction_Lactonization start (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid step1 Reduction (Borane dimethyl sulfide, THF) start->step1 step2 Hydrolysis & Lactonization (HCl, H₂O) step1->step2 end This compound step2->end

Reduction and Lactonization Workflow
Organocatalytic Asymmetric Synthesis

A more recent and greener approach involves organocatalysis to establish the stereocenter.

Experimental Protocol:

  • Step 1: Michael Addition: Trans-2-hexenal and nitromethane (B149229) undergo an organocatalytic Michael addition. A chiral diarylprolinol silyl (B83357) ether is often used as the organocatalyst.

  • Step 2: Nef Reaction and Lactonization: The resulting γ-nitroaldehyde is then subjected to a Nef reaction, followed by in-situ lactonization to yield the desired product.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Organocatalytic_Synthesis start1 Trans-2-Hexenal step1 Organocatalytic Michael Addition start1->step1 start2 Nitromethane start2->step1 intermediate γ-Nitroaldehyde step1->intermediate step2 Nef Reaction & Lactonization intermediate->step2 end This compound step2->end

Organocatalytic Synthesis Workflow

Biological Relevance and Applications

The primary and most significant application of this compound is its role as a key chiral intermediate in the synthesis of Brivaracetam.[1][2] Brivaracetam is a third-generation antiepileptic drug used for the treatment of partial-onset seizures. The (R)-configuration of the propyl group in the lactone is essential for the desired stereochemistry and, consequently, the biological activity of Brivaracetam.

While some γ-butyrolactone derivatives exhibit a range of biological activities, there is limited evidence to suggest that this compound itself possesses significant pharmacological effects. Its utility lies in its chemical structure, which provides a versatile scaffold for the construction of more complex molecules.

Beyond its use in the synthesis of Brivaracetam, this compound may also serve as a building block in the synthesis of other chiral molecules for various applications in the pharmaceutical and fine chemical industries.

Conclusion

This compound stands as a testament to the importance of chiral intermediates in modern drug development. From its early academic syntheses to its current role in the industrial production of a vital antiepileptic medication, the journey of this molecule highlights the continuous evolution of synthetic organic chemistry. The development of efficient, stereoselective, and sustainable methods for its preparation remains an active area of research, driven by the demand for enantiomerically pure pharmaceuticals. This guide has provided a comprehensive overview of its history, properties, and synthesis, offering a valuable resource for researchers and professionals in the field.

References

The Enduring Significance of the Gamma-Butyrolactone Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the γ-butyrolactone scaffold reveals its pivotal role as a privileged structural motif in a vast array of biologically active natural products and synthetic compounds. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biological importance of the γ-butyrolactone core, detailing its function in intercellular signaling, its diverse pharmacological activities, and its potential as a pharmacophore in modern drug design.

The γ-butyrolactone, a five-membered lactone, is a recurring theme in the molecular architecture of numerous natural products, demonstrating a remarkable spectrum of biological activities.[1][2][3] Its prevalence and versatility have established it as a "privileged structure" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents.[1] From regulating bacterial secondary metabolism to exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties, the unassuming γ-butyrolactone ring is a testament to nature's efficiency in crafting bioactive molecules.

Signaling Molecules: The Language of Bacteria

In the microbial world, particularly within the genus Streptomyces, γ-butyrolactones function as crucial signaling molecules, akin to hormones in higher organisms.[4][5][6][7] These "bacterial hormones" regulate a variety of physiological processes, most notably the production of secondary metabolites, including many clinically important antibiotics, and morphological differentiation.[4][5][6][7][8]

The archetypal example is the A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) from Streptomyces griseus, which controls the production of the antibiotic streptomycin (B1217042).[4][5][7] A-factor exerts its effect at remarkably low concentrations, typically in the nanomolar range (10⁻⁹ M), highlighting its potency as a signaling molecule.[4][6]

The A-factor Signaling Pathway in Streptomyces griseus

The A-factor signaling cascade is a well-characterized model for understanding how γ-butyrolactones regulate gene expression. The pathway is initiated by the binding of A-factor to a specific cytoplasmic receptor protein, ArpA. This binding event induces a conformational change in ArpA, causing it to dissociate from its target DNA sequence. This dissociation relieves the repression of a key transcriptional activator, AdpA, allowing for the expression of genes involved in streptomycin biosynthesis and morphological development.

A-factor Signaling Pathway A-factor Signaling Pathway in Streptomyces griseus cluster_synthesis A-factor Biosynthesis cluster_regulation Gene Regulation Glycerol derivative Glycerol derivative AfsA AfsA Glycerol derivative->AfsA Fatty acid derivative Fatty acid derivative Fatty acid derivative->AfsA A_factor A_factor AfsA->A_factor Biosynthesis ArpA ArpA A_factor->ArpA Binds to adpA_promoter adpA promoter ArpA->adpA_promoter Represses AdpA_transcription adpA transcription adpA_promoter->AdpA_transcription AdpA AdpA AdpA_transcription->AdpA strR_promoter strR promoter AdpA->strR_promoter Activates Morphological_differentiation Morphological Differentiation Genes AdpA->Morphological_differentiation Activates strR_transcription strR transcription strR_promoter->strR_transcription Streptomycin_biosynthesis Streptomycin Biosynthesis Genes strR_transcription->Streptomycin_biosynthesis Activates

A-factor signaling cascade in Streptomyces griseus.

A Privileged Scaffold in Drug Discovery

The γ-butyrolactone core is a versatile pharmacophore found in a multitude of natural and synthetic compounds with a broad range of pharmacological activities.[1][2][3] This structural motif is present in FDA-approved drugs and numerous experimental compounds, underscoring its therapeutic potential.[1]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of representative γ-butyrolactone-containing compounds across various therapeutic areas.

Table 1: Antifungal Activity

Compound ClassCompound Name/NumberTarget OrganismIC50/EC50Reference
α-Methylene-γ-butyrolactoneCompound 6aColletotrichum lagenarium7.68 µM[4]
α-Methylene-γ-butyrolactoneCompound 6dColletotrichum lagenarium8.17 µM[4]
α-Methylene-γ-butyrolactone derivativeCompound B7Phytophthora capsici0.809 mg/L[5]
α-Methylene-γ-butyrolactone derivativeCompound C22Valsa mali1.47 mg/L[5]
α-Benzylidene-γ-lactoneCompound 5c-5Botrytis cinerea18.89 µM[6]
α-Methylene-γ-butyrolactone derivativeCompound 2 (3-F-Ph)Rhizoctonia solani0.94 mg/L[1]
α-Methylene-γ-butyrolactone derivativeCompound 7 (4-Cl-Ph)Rhizoctonia solani0.99 mg/L[1]

Table 2: Antibacterial Activity

Compound ClassCompound NameTargetMIC/IC50Reference
Bicyclic butyrolactoneLactivicinβ-lactamase2.4 µg/mL (IC50)[7]
Bicyclic butyrolactone-β-lactamase15 µg/mL (IC50)[7]
Synthetic γ-butyrolactoneCompound 5Staphylococcus epidermidis20 mg/mL (High activity)[2][9]

Table 3: Anticancer and Cytotoxic Activity

Compound ClassCompound Name/NumberCell LineIC50Reference
α-Benzylidene-γ-lactoneCompound 5c-5HepG2 (human liver cancer)35.4 µM[6]
α-Benzylidene-γ-lactoneCompound 5c-5Hepatic L02 (normal human liver)68.8 µM[6]
α-Methylene-γ-lactoneCompound 13dL-1210, HL-60, NALM-6 (leukemia)5.4 µM[10]
α-Methylene-γ-lactoneCompound 13eL-1210, HL-60, NALM-6 (leukemia)6.0 µM[10]

Table 4: Anti-inflammatory and Analgesic Activity

Compound ClassCompound Name/NumberAssayED50/IC50Reference
Indole-based γ-butyrolactoneCOX-2 inhibitorCOX-2 Inhibition<0.001 µM (IC50)[2]
α-(3,5-di-t-butyl-4-hydroxybenzylidene)-γ-butyrolactoneKME-4Acetic acid-induced writhing (rat)5.2 mg/kg (ED50)[11]
Synthetic γ-butyrolactoneBM113AHot-plate test (mouse)4.7 mg/kg (ED50)[12]
Synthetic γ-butyrolactoneBM138AHot-plate test (mouse)4.7 mg/kg (ED50)[12]
Synthetic γ-butyrolactoneBM113AWrithing test (mouse)3.7 mg/kg (ED50)[12]
Synthetic γ-butyrolactoneBM138AWrithing test (mouse)2.3 mg/kg (ED50)[12]
α-Methylene-γ-butyrolactoneα-M-γ-BLPS-induced NO in RAW264.7~10 µM (EC50)[13]

Table 5: Enzyme Inhibition

Compound ClassCompound NameTarget EnzymeIC50Reference
Butyrolactone derivativeButyrolactone 3Histone acetyltransferase Gcn5100 µM[14][15]
Butyrolactone derivativeButyrolactone 3CBP HAT0.5 mM[14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of γ-butyrolactone derivatives against yeast and filamentous fungi.[16][17]

Materials:

  • 96-well, flat-bottom sterile microtiter plates

  • Test compounds (γ-butyrolactone derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Fungal strains

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

  • Positive control antifungal agent (e.g., fluconazole, amphotericin B)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a suspension of fungal cells or spores in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeast).

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the test compound in the 96-well plate using RPMI-1640 medium to achieve a range of final concentrations. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, depending on the growth rate of the organism.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][8][9][18]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (γ-butyrolactone derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental and Logical Workflows

The discovery and development of novel drugs based on the γ-butyrolactone core typically follows a structured workflow, from initial screening to preclinical studies.

Drug Discovery Workflow Natural Product-Based Drug Discovery Workflow Source Natural Product Source (e.g., Streptomyces) Extraction Extraction and Fractionation Source->Extraction Screening High-Throughput Screening (Bioactivity Assays) Extraction->Screening Hit_ID Hit Identification Screening->Hit_ID Isolation Isolation and Structure Elucidation Hit_ID->Isolation Active Fractions Lead_Gen Lead Compound Generation (Synthesis of Analogs) Isolation->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

A generalized workflow for natural product drug discovery.

Conclusion

The γ-butyrolactone core represents a remarkable example of a molecular scaffold that has been repeatedly utilized by nature to create a diverse array of biologically active compounds. Its significance extends from fundamental intercellular communication in bacteria to its potential as a versatile pharmacophore in the development of new therapeutics for a wide range of human diseases. The continued exploration of natural products containing this privileged structure, coupled with modern synthetic and screening methodologies, promises to unlock further therapeutic applications of the γ-butyrolactone core. This guide provides a foundational resource for researchers and drug development professionals to navigate the rich and complex landscape of γ-butyrolactone chemistry and biology, ultimately contributing to the advancement of novel drug discovery.

References

The Crucial Role of (R)-4-Propyldihydrofuran-2(3H)-one in the Synthesis of Brivaracetam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivaracetam (B1667798), a third-generation antiepileptic drug, has demonstrated significant efficacy in the treatment of partial-onset seizures.[1][2] Its synthesis is a topic of considerable interest within the pharmaceutical industry, with a focus on developing efficient, stereoselective, and economically viable manufacturing processes. A key chiral intermediate in the most innovative and diastereoselective syntheses of Brivaracetam is (R)-4-Propyldihydrofuran-2(3H)-one.[3][4][5] This technical guide provides an in-depth analysis of the pivotal role of this chiral lactone, detailing its impact on the stereochemistry of the final active pharmaceutical ingredient (API), various synthetic strategies for its preparation, and its subsequent conversion to Brivaracetam.

Introduction: The Stereochemical Importance of this compound

Brivaracetam possesses two chiral centers, with the (S)-configuration at the 2-position of the pyrrolidinone ring and the (R)-configuration at the 4-position, where the propyl group is attached. The stereochemistry of the n-propyl group at the 4-position is considered the most significant challenge in the synthesis of Brivaracetam.[6] The use of optically pure this compound as a starting material is a highly effective strategy to control this specific stereocenter, thereby avoiding the formation of diastereomeric mixtures that would necessitate challenging and costly separation processes, such as chiral HPLC.[5][6]

This compound, with the CAS number 63095-51-2, is a yellow oily liquid soluble in common organic solvents like chloroform, methanol, and ethanol.[3][4] Its primary significance lies in being a key chiral building block for producing Brivaracetam with high chiral purity.[4][5]

Synthetic Pathways to this compound

Various synthetic routes have been developed to produce this compound with high enantiomeric purity and yield. These methods can be broadly categorized into chiral pool synthesis, asymmetric synthesis, and resolution methods.

Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials. One notable example involves the use of (R)-epichlorohydrin.

Table 1: Exemplary Chiral Pool Synthesis of this compound

Starting MaterialKey ReagentsIntermediate(s)Final ProductReported YieldReference
(R)-epichlorohydrin, Diphenyl malonateEthyl magnesium bromide, Cuprous iodide, Lithium chloridePhenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylateThis compoundGood[7][8]
Asymmetric Synthesis

Asymmetric methods introduce the desired chirality during the reaction sequence using chiral catalysts or auxiliaries.

  • Using Chiral Auxiliaries: Evans' chiral auxiliary, (S)-3-n-pentanoyl-4-substituted oxazol-2-one, can be alkylated and subsequently reduced to furnish the desired chiral lactone.[9]

  • Biocatalytic Routes: Engineered ene-reductases and lipases have been employed for the stereoselective synthesis of this compound or its precursors.[1][7] For instance, a biocatalytic route using a novel engineered ene-reductase on 4-propylfuran-2(5H)-one has been reported.[1]

Table 2: Asymmetric Synthesis Approaches for this compound

MethodStarting Material(s)Key Catalyst/AuxiliaryKey TransformationReported YieldReference
Chiral Auxiliary(S)-3-n-pentanoyl-4-substituted oxazol-2-one, Substituted acetonitrileAlkaline reagentAlkylation and reductionHigh[9]
Biocatalytic Reduction4-propylfuran-2(5H)-oneEngineered ene-reductaseBioreductionNot specified[1]
Enzymatic ResolutionRacemic substituted malonateLipaseEnzymatic resolution, reduction, and cyclizationNot specified[5]
Resolution Methods

These methods involve the separation of a racemic mixture of the target molecule or a precursor. While effective, they can be less atom-economical. A common strategy involves the stereoselective separation of a racemic precursor like 3-(Hydroxymethyl)-hexanoic acid using a chiral resolving agent.[7]

Conversion of this compound to Brivaracetam

The conversion of the chiral lactone to Brivaracetam typically involves a three-step process: ring-opening, halogenation (or conversion to another leaving group), and subsequent condensation with (S)-2-aminobutanamide followed by ring closure.[4]

Ring-Opening and Functionalization

The lactone ring is opened to form a halo-acid derivative. A common method involves reaction with trimethylsilyl (B98337) iodide (TMSI) or trimethylbromosilane.[7][10]

Condensation and Cyclization

The resulting intermediate is then coupled with (S)-2-aminobutanamide. The final cyclization step yields Brivaracetam.

Table 3: Typical Reaction Yields for Brivaracetam Synthesis from this compound

StepReactantsReagentsProductReported YieldReference
Ring-OpeningThis compoundTrimethylbromosilane, Zinc chloride(R)-3-(bromomethyl)hexanoic acid92.4%[10]
Condensation & Cyclization(R)-3-(bromomethyl)hexanoic acid, (S)-2-aminobutanamideThionyl chloride, TriethylamineBrivaracetamHigh[7]

Experimental Protocols

Synthesis of this compound via Reductive Lactonization

This protocol is based on the reduction of (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid.[11]

  • Dissolve 165 g of (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid in 1 L of tetrahydrofuran (B95107) in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add 84 mL of 10 M borane (B79455) dimethyl sulfide (B99878) complex, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature (20-25°C) and stir for 16 hours.

  • Cool the reaction mixture to 0°C and slowly add 300 mL of 18% hydrochloric acid.

  • Stir at room temperature for 24 hours.

  • Add 500 mL of saturated sodium chloride solution.

  • Extract the aqueous layer with methyl tert-butyl ether (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation to obtain this compound as a colorless liquid. (Reported yield: 78%).[11]

Synthesis of Brivaracetam from this compound

This protocol is a representative procedure based on literature descriptions.[10]

  • Ring-Opening: To a solution of (R)-4-n-propyl-dihydrofuran-2(3H)-one (12.8 g, 0.1 mol) and zinc chloride (6.8 g, 0.05 mol) in dry toluene (B28343) (60 mL), add trimethylbromosilane (61.2 g, 0.4 mol) dropwise with stirring. Heat the mixture to 70-80°C for 1 hour. Monitor the reaction by TLC until the starting material disappears. Cool the reaction mixture and quench with water (100 mL) at 0-10°C. Separate the organic phase, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate to obtain the crude (R)-3-(bromomethyl)hexanoic acid derivative.

  • Condensation and Cyclization: The crude product from the previous step is then converted to an acyl chloride using a standard chlorinating agent like thionyl chloride. This is followed by reaction with (S)-2-aminobutanamide in the presence of a base to facilitate condensation and subsequent intramolecular cyclization to form Brivaracetam. The final product is then purified, typically by crystallization.

Visualized Workflows

General Synthesis Pathway of Brivaracetam

Brivaracetam_Synthesis A This compound B Ring-Opening A->B C (R)-3-(halomethyl)hexanoic acid derivative B->C D Condensation & Cyclization C->D E Brivaracetam D->E F (S)-2-aminobutanamide F->D

Caption: General synthesis pathway of Brivaracetam from the key intermediate.

Experimental Workflow for Lactone Synthesis

Lactone_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve starting material in THF B Cool to 0°C A->B C Add Borane Dimethyl Sulfide B->C D Stir at RT for 16h C->D E Quench with HCl D->E F Stir at RT for 24h E->F G Extraction with MTBE F->G H Drying and Concentration G->H I Vacuum Distillation H->I J Final Product I->J

Caption: Experimental workflow for the synthesis of the chiral lactone.

Conclusion

The use of this compound is a cornerstone of modern, efficient, and stereoselective Brivaracetam synthesis. Its role in pre-determining the crucial stereochemistry at the C4 position of the pyrrolidinone ring simplifies the manufacturing process by obviating the need for diastereomeric separation. The continuous development of novel synthetic routes to this key intermediate, including asymmetric and biocatalytic methods, is paramount to further optimizing the industrial production of Brivaracetam, making this important antiepileptic medication more accessible to patients worldwide.

References

A Comprehensive Technical Guide to (4R)-4-Propyloxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-4-Propyloxolan-2-one, also known by its common name (R)-4-Propyldihydrofuran-2(3H)-one, is a chiral organic compound of significant interest in the pharmaceutical industry.[1] Its paramount importance lies in its role as a key chiral intermediate in the diastereoselective synthesis of Brivaracetam, a third-generation antiepileptic drug.[2][3] Brivaracetam is utilized for the treatment of partial-onset seizures and is valued for its improved side-effect profile compared to its predecessors.[4] The precise stereochemistry of (4R)-4-propyloxolan-2-one is fundamental to the pharmacological efficacy of the final active pharmaceutical ingredient, making its enantioselective synthesis a critical aspect of Brivaracetam production.[1]

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis methodologies, and the role of (4R)-4-propyloxolan-2-one in drug development.

Chemical and Physical Properties

(4R)-4-Propyloxolan-2-one is a colorless to yellow oily liquid.[3] It is slightly soluble in organic solvents such as chloroform, methanol, and ethanol.[3] For storage, it is recommended to be kept at 2-8°C.[3]

Table 1: Physical and Chemical Properties of (4R)-4-Propyloxolan-2-one
PropertyValueReference
IUPAC Name (4R)-4-propyloxolan-2-one[4]
CAS Number 63095-51-2[4]
Molecular Formula C₇H₁₂O₂[4]
Molecular Weight 128.17 g/mol [4]
Exact Mass 128.083729621 Da
Appearance Colorless to yellow oily liquid[3]
Boiling Point (Predicted) 226.3 ± 8.0 °C
Density (Predicted) 0.983 ± 0.06 g/cm³
Solubility Slightly soluble in chloroform, methanol, and ethanol[3]
Optical Activity [α]²⁰/D +3.71° (c=1 g/100mL in Ethanol)
XLogP3 1.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Topological Polar Surface Area 26.3 Ų

Spectroscopic Data

Table 2: Spectroscopic Data for (4R)-4-Propyloxolan-2-one
Spectrum TypeDataReference
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.45 - 4.38 (m, 1H), 3.96 - 3.89 (m, 1H), 2.65 - 2.54 (m, 2H), 2.19 (dd, J = 16.3, 7.3 Hz, 1H), 1.48 - 1.44 (m, 2H), 1.40 - 1.30 (m, 2H), 0.95 (t, J = 7.1 Hz, 3H)[4]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 177.3, 73.4, 35.4, 35.2, 34.5, 20.5, 13.9[3]
Mass Spectrometry (GC-MS) A GC-MS spectrum is available in the literature.[4]

Synthesis of (4R)-4-Propyloxolan-2-one

The enantioselective synthesis of (4R)-4-propyloxolan-2-one is a well-documented area of research, with several synthetic routes established to achieve high yield and enantiomeric purity. These methods are crucial for the industrial production of Brivaracetam.

Asymmetric Synthesis from trans-2-Hexen-1-al and Nitromethane (B149229)

One notable and economically viable method involves an organocatalytic approach starting from trans-2-hexen-1-al and nitromethane.[4] This process is advantageous due to its scalability and reduced environmental impact.[4]

A detailed experimental protocol for a similar asymmetric synthesis is outlined in patent literature.[4] The general workflow involves the following key transformations:

  • Michael Addition: An organocatalyzed Michael addition of nitromethane to trans-2-hexen-1-al to establish the chiral center.

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid.

  • Nef Reaction: Conversion of the nitro group to a carbonyl group.

  • Lactonization: Intramolecular cyclization to form the final γ-lactone ring.

The following diagram illustrates the logical relationship of this synthetic pathway.

Asymmetric Synthesis trans-2-Hexen-1-al trans-2-Hexen-1-al Chiral_Intermediate Chiral Nitro Aldehyde trans-2-Hexen-1-al->Chiral_Intermediate Organocatalyst Nitromethane Nitromethane Nitromethane->Chiral_Intermediate Carboxylic_Acid Chiral Nitro Carboxylic Acid Chiral_Intermediate->Carboxylic_Acid Oxidation Keto_Acid γ-Keto Acid Carboxylic_Acid->Keto_Acid Nef Reaction Final_Product (4R)-4-Propyloxolan-2-one Keto_Acid->Final_Product Reduction & Lactonization Industrial Synthesis Starting_Material (R)-2-propylsuccinic acid 4-tert-butyl ester Mixed_Anhydride Mixed Anhydride Intermediate Starting_Material->Mixed_Anhydride 1. Triethylamine 2. Ethyl Chloroformate Reduced_Intermediate Hydroxymethyl Intermediate Mixed_Anhydride->Reduced_Intermediate Sodium Borohydride Methanol Final_Product (4R)-4-Propyloxolan-2-one Reduced_Intermediate->Final_Product Acidic Workup & Lactonization Brivaracetam Synthesis Lactone (4R)-4-Propyloxolan-2-one Ring_Opened Ring-Opened Intermediate Lactone->Ring_Opened Ring Opening Amide_Formation Amide Intermediate Ring_Opened->Amide_Formation Amidation Brivaracetam Brivaracetam Amide_Formation->Brivaracetam Further Transformations

References

Methodological & Application

Asymmetric synthesis of (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An asymmetric synthesis of (R)-4-Propyldihydrofuran-2(3H)-one has been developed to provide a key chiral intermediate for the synthesis of the antiepileptic drug Brivaracetam.[1][2] The high enantiomeric purity of this intermediate is crucial for the pharmacological activity of the final drug.[2] This document outlines two effective methods for this synthesis: an organocatalytic route and a chiral auxiliary-based approach.

Comparative Analysis of Synthetic Routes

Two primary asymmetric strategies for the synthesis of this compound are presented below. The choice of method may depend on factors such as scalability, cost, and available resources.

ParameterOrganocatalytic RouteChiral Auxiliary Route
Starting Materials trans-2-hexen-1-al, Nitromethane (B149229)(S)-3-n-pentanoyl-4-substituted oxazol-2-one, Substituted acetonitrile (B52724)
Key Chiral Induction Asymmetric Michael additionDiastereoselective alkylation
Overall Yield 82%[1]High (not explicitly stated as a single value)[3][4]
Enantiomeric Ratio (R:S) > 99.5 : 0.5 (after salt formation)[1]High optical purity[3][5]
Advantages Economical, industrially scalable, low environmental impact[1][6]High yield and optical purity, well-established methodology[3][5]
Disadvantages May require purification of intermediatesUse of chiral auxiliary can be costly[7]

Experimental Protocols

Method 1: Organocatalytic Synthesis

This method starts from trans-2-hexen-1-al and nitromethane, with the key stereocenter being introduced via an organocatalytic Michael addition.[1]

Step 1: Synthesis of (R)-3-(nitromethyl)hexanal

  • Dissolve 10 g of trans-2-hexen-1-al in 150 mL of a 7:1 v/v mixture of THF and water.[1]

  • Add 1.66 g of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, 3.15 g of boric acid, and 0.52 g of pivalic acid.[1]

  • Stir the mixture at 20°C for 15 minutes.[1]

  • Add 9.4 g of nitromethane and stir the resulting mixture for 24 hours at 20°C.[1]

  • Monitor the reaction progress via ¹H-NMR analysis.[1]

Step 2: Synthesis of (R)-3-(nitromethyl)hexanoic acid

  • Dissolve 20 g of the (R)-3-(nitromethyl)hexanal obtained in the previous step in 300 mL of a 5:1 mixture of acetonitrile and water.[1]

  • Cool the solution to 5°C.[1]

  • Add 28.5 g of sulfamic acid and a solution of 17.2 g of sodium chlorite (B76162) in 60 mL of water, maintaining the temperature below 15°C.[1]

  • Stir the mixture for 2 hours at 20°C.[1]

  • Add 150 mL of methyl-tert-butyl ether and 150 mL of water, then separate the phases.[1]

  • Concentrate the organic phase to obtain the product.[1]

Step 3: Enantiomeric Enrichment

  • Dissolve 15 g of (R)-3-(nitromethyl)hexanoic acid in 35 mL of methanol (B129727) and add 27.8 g of quinidine.[1]

  • Heat the solution to 30°C and add 70 mL of diisopropyl ether.[1]

  • Stir the resulting suspension for 2 hours and filter the solid.[1]

  • Wash the solid with diisopropyl ether and dry under vacuum to obtain the quinidinium salt.[1]

Step 4: Lactonization to this compound

  • The enriched (R)-3-(nitromethyl)hexanoic acid is converted to its methyl ester.[1]

  • Dissolve 15 g of methyl (R)-3-(nitromethyl)hexanoate in 90 mL of DMSO.[1]

  • Add 47.4 g of acetic acid and 16.4 g of sodium nitrite (B80452) and stir for 6 hours at 35°C.[1]

  • Work-up the reaction mixture with methyl-tert-butyl ether and water.[1]

  • Concentrate the organic phase to yield this compound.[1] An 82% yield is reported for this final step.[1]

Method 2: Chiral Auxiliary-Based Synthesis

This route utilizes an optically pure oxazolidinone as a chiral auxiliary to direct a diastereoselective alkylation.[3][4]

Step 1: Alkylation

  • To a solution of (S)-4-benzyl-3-pentanoyloxazolidin-2-one in tetrahydrofuran (B95107) at -70°C, add a 1.0M THF solution of LHMDS.[8]

  • After stirring for 1 hour, add bromoacetonitrile (B46782) while maintaining the temperature between -65 and -75°C.[8]

  • Monitor the reaction by TLC. Once the starting material is consumed, raise the temperature to 0°C and quench with a saturated aqueous solution of ammonium (B1175870) chloride.[8]

  • Separate the phases and concentrate the organic phase.[8]

Step 2: Reduction and Recovery of Chiral Auxiliary

  • The product from the previous step is reduced in the presence of a reducing agent.[4]

  • The reaction is carried out in a solvent such as water, tetrahydrofuran, methanol, ethanol, or isopropanol, or a mixture with water, at a temperature between 0 and 100°C.[3]

  • This step yields optically pure (R)-3-(hydroxymethyl)hexanenitrile and allows for the recovery of the (S)-4-substituted oxazol-2-one chiral auxiliary.[4][8]

Step 3: Hydrolysis and Lactonization

  • The optically pure (R)-3-(hydroxymethyl)hexanenitrile undergoes hydrolysis of the cyano group and subsequent lactonization.[3]

  • This can be achieved under acidic conditions, or by hydrolysis under basic conditions followed by acidification.[3]

  • The reaction temperature for acid hydrolysis is preferably between 80 and 100°C, and for basic hydrolysis, between 70 and 90°C.[3]

Visualizations

G cluster_0 Organocatalytic Route cluster_1 Chiral Auxiliary Route trans-2-hexen-1-al trans-2-hexen-1-al Michael Addition Michael Addition trans-2-hexen-1-al->Michael Addition Nitromethane Nitromethane Nitromethane->Michael Addition Organocatalyst Organocatalyst Organocatalyst->Michael Addition Intermediate_A (R)-3-(nitromethyl)hexanal Michael Addition->Intermediate_A Oxidation Oxidation Intermediate_A->Oxidation Intermediate_B (R)-3-(nitromethyl)hexanoic acid Oxidation->Intermediate_B Enrichment Enrichment Intermediate_B->Enrichment Intermediate_C Enriched Acid Enrichment->Intermediate_C Lactonization Lactonization Intermediate_C->Lactonization Final_Product_A This compound Lactonization->Final_Product_A Chiral_Aux (S)-3-n-pentanoyl-4-substituted oxazol-2-one Alkylation Alkylation Chiral_Aux->Alkylation Acetonitrile_Deriv Substituted acetonitrile Acetonitrile_Deriv->Alkylation Intermediate_D Alkylated Intermediate Alkylation->Intermediate_D Reduction Reduction Intermediate_D->Reduction Intermediate_E (R)-3-(hydroxymethyl)hexanenitrile Reduction->Intermediate_E Hydrolysis_Lactonization Hydrolysis & Lactonization Intermediate_E->Hydrolysis_Lactonization Final_Product_B This compound Hydrolysis_Lactonization->Final_Product_B

Caption: Comparative workflow of the organocatalytic and chiral auxiliary-based syntheses.

G cluster_0 Key Stereoselective Step: Organocatalytic Michael Addition Hexenal trans-2-hexen-1-al Enamine Chiral Enamine Intermediate Hexenal->Enamine + Catalyst Catalyst (S)-pyrrolidinemethanol derivative Transition_State Diastereoselective Transition State Enamine->Transition_State Nitromethane Nitromethane Nitromethane->Transition_State Iminium Iminium Ion Intermediate Transition_State->Iminium Re-face attack Hydrolysis Hydrolysis Iminium->Hydrolysis Product (R)-3-(nitromethyl)hexanal Hydrolysis->Product

Caption: Proposed mechanism for the key stereoselective Michael addition step.

References

Enantioselective Synthesis of (R)-4-Propyldihydrofuran-2(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-4-Propyldihydrofuran-2(3H)-one, a key chiral intermediate in the production of various pharmaceuticals, notably the antiepileptic drug Brivaracetam.[1][2][3] The protocols outlined below are based on established and innovative methodologies, including organocatalytic, chemoenzymatic, and reduction-based strategies.

Introduction

This compound, also known as (R)-γ-heptalactone, is a valuable chiral building block in organic synthesis. Its enantiomeric purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This document details various synthetic routes that offer high enantioselectivity and yield, providing researchers with a selection of methodologies to suit different laboratory capabilities and project requirements.

Data Presentation

The following table summarizes the quantitative data for different enantioselective synthetic methods for preparing this compound, allowing for a direct comparison of their efficiencies.

MethodKey ReagentsCatalyst/EnzymeOverall YieldEnantiomeric Excess (ee) / Ratio (R:S)Reference
Organocatalytic Michael Addition trans-2-Hexenal (B146799), Nitromethane (B149229)Organocatalyst~74%>99.5:0.5 (after resolution)[1]
Chemoenzymatic Resolution Racemic substituted malonateLipase-High (specific value not stated)[4]
Borane (B79455) Reduction & Cyclization (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acidBorane dimethyl sulfide (B99878) complex78%High (specific value not stated)[2][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Organocatalytic Michael Addition and Subsequent Transformations

This protocol describes a multi-step synthesis starting from trans-2-hexenal and nitromethane, employing an organocatalytic Michael addition as the key stereochemistry-determining step.[1]

Step 1: Organocatalytic Michael Addition of Nitromethane to trans-2-Hexenal

  • To a solution of trans-2-hexenal in an appropriate solvent, add the organocatalyst.

  • Cool the mixture to the specified reaction temperature.

  • Add nitromethane dropwise while maintaining the temperature.

  • Stir the reaction mixture until completion (monitored by TLC or GC).

  • Work-up the reaction mixture by quenching, extraction with an organic solvent, and drying.

  • Purify the resulting (R)-3-(nitromethyl)hexanal.

Step 2: Oxidation to (R)-3-(nitromethyl)hexanoic acid

  • Dissolve the (R)-3-(nitromethyl)hexanal in a suitable solvent.

  • Add an oxidizing agent (e.g., sodium chlorite) under buffered conditions.

  • Stir the mixture at room temperature until the oxidation is complete.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude carboxylic acid.

Step 3: Resolution of (R)-3-(nitromethyl)hexanoic acid (Optional, for enhanced enantiopurity)

  • Dissolve 15 g of (R)-3-(nitromethyl)hexanoic acid in 35 mL of methanol.

  • Add 27.8 g of quinidine (B1679956) and heat the solution to 30°C.

  • Add 70 mL of diisopropyl ether to induce precipitation.

  • Stir the suspension for 2 hours and then filter the solid.

  • Wash the solid with diisopropyl ether and dry under vacuum to yield the quinidinium salt.[1]

  • Liberate the free acid from the salt by treatment with an aqueous acid solution and extraction.

Step 4: Reduction and Lactonization to this compound

  • Dissolve the enantiomerically enriched (R)-3-(nitromethyl)hexanoic acid in methanol.

  • Add a reducing agent, such as sodium borohydride, portion-wise at a controlled temperature (e.g., -5 to 5°C).[1]

  • After the reduction of the nitro group to a hydroxylamine (B1172632) and then to an amino group, which is subsequently hydrolyzed to a hydroxyl group, the intermediate is not isolated.

  • The reaction mixture containing the intermediate methyl (R)-3-(hydroxymethyl)hexanoate is concentrated.

  • The residue is diluted with a solvent like dichloromethane (B109758) and treated with an acid catalyst (e.g., p-toluenesulfonic acid) at a temperature between -5 to 25°C to induce lactonization.[1]

  • After completion of the reaction, the mixture is worked up by washing with aqueous solutions, drying the organic phase, and concentrating under reduced pressure.

  • The final product is purified by distillation or column chromatography to yield this compound.[1]

Protocol 2: Synthesis via Borane Reduction and Cyclization

This method utilizes a chiral starting material and involves a reduction followed by an acid-catalyzed cyclization.[2][5]

Step 1: Borane Reduction of (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid

  • In a reaction vessel, dissolve 165 g of (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid in 1 L of tetrahydrofuran (B95107) (THF).

  • Cool the solution in an ice bath.

  • Slowly add 84 mL of 10 M borane dimethyl sulfide complex, ensuring the temperature remains below 10°C.[5]

  • After the addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 16 hours.[5]

Step 2: Acid-Catalyzed Cyclization

  • Cool the reaction mixture to 0°C.

  • Carefully add 300 mL of 18% hydrochloric acid dropwise.

  • Once the addition is complete, continue stirring at room temperature (20-25°C) for 24 hours.[5]

  • Add 500 mL of saturated sodium chloride solution to the reaction mixture.

  • Extract the product with methyl tert-butyl ether (3 x 500 mL).[5]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation (110°C / 18 mmHg) to obtain 76 g of this compound as a colorless liquid (78% yield).[5]

Mandatory Visualizations

Diagram 1: General Experimental Workflow

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product cluster_analysis Analysis & Purification start Chiral Precursor or Prochiral Substrate step1 Asymmetric Transformation (e.g., Michael Addition, Hydrogenation, Enzymatic Resolution) start->step1 step2 Functional Group Interconversion(s) (e.g., Reduction, Oxidation) step1->step2 step3 Lactonization/Cyclization step2->step3 purification Purification (Distillation/Chromatography) step3->purification end_product This compound analysis Characterization (NMR, GC, ee determination) end_product->analysis purification->end_product

Caption: General workflow for the enantioselective synthesis of this compound.

Diagram 2: Logical Relationship in the Organocatalytic Route

G A trans-2-Hexenal + Nitromethane B Organocatalytic Michael Addition A->B C (R)-3-(nitromethyl)hexanal B->C D Oxidation C->D E (R)-3-(nitromethyl)hexanoic acid D->E F Reduction of Nitro Group & Esterification E->F G Methyl (R)-3-(hydroxymethyl)hexanoate (in situ) F->G H Acid-Catalyzed Lactonization G->H I This compound H->I

References

Synthesis of (R)-4-Propyldihydrofuran-2(3H)-one from Racemic Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-4-propyldihydrofuran-2(3H)-one, a key chiral intermediate in the production of various pharmaceuticals, including the antiepileptic drug Brivaracetam.[1] The synthesis of this compound with high enantiomeric purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient.[1] Two primary strategies commencing from racemic precursors are detailed below: Biocatalytic Kinetic Resolution of a Racemic Diester and Asymmetric Hydrogenation of a Prochiral Alkene.

Method 1: Biocatalytic Kinetic Resolution of (rac)-Methyl 2-propylsuccinate 4-tert-butyl ester

This method employs an enzymatic kinetic resolution, a green and highly selective approach, to separate the desired enantiomer from a racemic mixture. The strategy relies on the stereoselective hydrolysis of a racemic diester by a lipase (B570770), yielding the enantiopure (R)-acid, which is then converted to the target lactone.

Signaling Pathway and Logic

G rac_diester Racemic Diester ((rac)-Methyl 2-propylsuccinate 4-tert-butyl ester) lipase Lipase (e.g., from Bacillus subtilis) rac_diester->lipase Enantioselective hydrolysis S_ester (S)-Ester (Unreacted) lipase->S_ester (S)-enantiomer remains R_acid (R)-Acid ((R)-2-propylsuccinic acid 4-tert-butyl ester) lipase->R_acid (R)-enantiomer hydrolyzed reduction Reduction & Cyclization R_acid->reduction target This compound reduction->target

Caption: Biocatalytic kinetic resolution workflow.

Quantitative Data Summary
StepStarting MaterialProductEnzyme/ReagentYieldEnantiomeric Excess (ee)Reference
Enzymatic Resolution(rac)-Methyl 2-propylsuccinate 4-tert-butyl ester(R)-2-propylsuccinic acid 4-tert-butyl esterLipase from B. subtilis42%97%Org. Process Res. Dev. 2016, 20, 9, 1566–1575[2]
Reduction and Cyclization(R)-2-propylsuccinic acid 4-tert-butyl esterThis compoundBorane (B79455) dimethyl sulfide (B99878)78%MaintainedCN106008411A[3]
Experimental Protocols

Protocol 1.1: Enzymatic Kinetic Resolution of (rac)-Methyl 2-propylsuccinate 4-tert-butyl ester

This protocol is adapted from the work of Schülé, A. et al.[2]

  • Reaction Setup:

    • In a temperature-controlled reactor, suspend (rac)-methyl 2-propylsuccinate 4-tert-butyl ester (1.0 equiv.) in a phosphate (B84403) buffer solution (pH 7.0).

    • Add a commercially available lipase from Bacillus subtilis (specific enzyme and loading to be optimized based on supplier).

    • Stir the mixture vigorously at a controlled temperature (typically 25-35 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC or GC.

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

  • Work-up and Purification:

    • Once the desired conversion is reached, acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., 1 M HCl).

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting mixture of the unreacted (S)-ester and the (R)-acid can be separated by column chromatography or by selective extraction based on the acidic nature of the product.

Protocol 1.2: Reduction and Cyclization to this compound

This protocol is based on the reduction of the carboxylic acid followed by in-situ lactonization.[3]

  • Reaction Setup:

    • Dissolve (R)-2-propylsuccinic acid 4-tert-butyl ester (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0-10 °C in an ice bath.

    • Slowly add borane dimethyl sulfide complex (1.5-2.0 equiv.) dropwise, maintaining the temperature below 10 °C.

  • Reaction and Quenching:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow dropwise addition of 18% hydrochloric acid.

  • Work-up and Purification:

    • Stir the quenched mixture at room temperature for an additional 24 hours to ensure complete lactonization.

    • Add saturated sodium chloride solution and extract the product with methyl tert-butyl ether (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Method 2: Asymmetric Hydrogenation of 4-Propylidene-dihydrofuran-2(3H)-one

This method involves the asymmetric hydrogenation of a prochiral α,β-unsaturated lactone using a chiral rhodium catalyst. This approach offers high atom economy and can provide the target molecule in high enantiomeric excess in a single step.

Experimental Workflow

G prochiral_lactone Prochiral Lactone (4-Propylidene-dihydrofuran-2(3H)-one) catalyst Chiral Catalyst ([Rh(NBD)2]BF4 + ZhaoPhos) prochiral_lactone->catalyst Asymmetric Hydrogenation target This compound catalyst->target hydrogen H2 (gas) hydrogen->catalyst

References

Catalytic Strategies for the Enantioselective Synthesis of (R)-4-Propyldihydrofuran-2(3H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-4-Propyldihydrofuran-2(3H)-one is a crucial chiral intermediate in the synthesis of the antiepileptic drug Brivaracetam. [1][2][3] The stereochemistry at the C4 position is critical for the pharmacological activity of the final drug, making enantioselective synthesis a key focus in its production.[3] This document provides detailed application notes and protocols for various catalytic methods to synthesize this important molecule, aimed at researchers, scientists, and professionals in drug development.

Overview of Catalytic Methods

Several catalytic approaches have been developed for the synthesis of this compound, each with distinct advantages and challenges. These methods primarily include organocatalysis, biocatalysis, and metal-catalyzed reactions. The choice of method often depends on factors such as cost, scalability, and desired enantiopurity.

MethodCatalyst TypeKey TransformationReported YieldEnantiomeric Ratio (R:S) / eeKey Features
Organocatalysis Chiral Amine/ThioureaAsymmetric Michael Addition82-90%[4]97:3 to >99.5:0.5[4]Economical, scalable, and low environmental impact.[4]
Biocatalysis Enzyme (e.g., Lipase)Enzymatic Resolution-HighHigh enantioselectivity, but can be costly due to enzyme and stringent conditions.[1]
Metal Catalysis Ruthenium ComplexOxidative Cyclization--Utilizes a readily available starting material.
Metal Catalysis Copper/Chiral LigandAsymmetric Conjugate Reduction-HighDirect asymmetric reduction of an unsaturated precursor.
Chemo-enzymatic Borane (B79455)/Acid & EnzymeReduction & Cyclization78%[5]HighCombines chemical and enzymatic steps for efficiency.
Chiral Auxiliary OxazolidinoneDiastereoselective AlkylationHighHighWell-established method, but requires auxiliary attachment and removal steps.[6]

Experimental Protocols

Organocatalytic Asymmetric Synthesis

This method establishes the stereocenter through an organocatalytic Michael addition of nitromethane (B149229) to trans-2-hexen-1-al. The resulting nitro-aldehyde is then converted to the target lactone.

Protocol:

  • Michael Addition: In a reactor under an inert atmosphere, dissolve the chiral organocatalyst (e.g., a diarylprolinol silyl (B83357) ether derivative) in a suitable solvent (e.g., toluene). Cool the solution to 0-5 °C.

  • Add trans-2-hexen-1-al and nitromethane to the reaction mixture.

  • Stir the reaction at the controlled temperature for 24-48 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction and work up to isolate the intermediate (R)-3-(nitromethyl)hexanal.

  • Oxidation and Cyclization: The crude intermediate is then oxidized to the corresponding carboxylic acid, followed by reduction of the nitro group and subsequent acid-catalyzed lactonization.

  • A final purification by column chromatography or distillation yields this compound. An enantiomeric ratio of 97:3 can be achieved, which can be further enhanced to >99.5:0.5 by salt formation and crystallization of the intermediate (R)-3-(nitromethyl)hexanoic acid.[4]

Ruthenium-Catalyzed Oxidative Cyclization

This procedure involves the oxidation of a chiral diol precursor, which then undergoes spontaneous cyclization to the lactone.

Protocol:

  • Reaction Setup: To a solution of (R)-2-benzylpentyl acetate (B1210297) (1.0 eq) in a mixture of carbon tetrachloride (CCl4) and acetonitrile (B52724) (CH3CN) at 0 °C, add a solution of periodic acid (H5IO6) in water.

  • Catalyst Addition: Slowly add Ruthenium(III) chloride hydrate (B1144303) (RuCl3·nH2O) (0.01 eq) to the mixture at 0 °C.

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature for 20 hours.

  • Quench and Extraction: Quench the reaction with diethyl ether (Et2O) at 0 °C and stir for 30 minutes. Extract the mixture with Et2O.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by dissolving in aqueous NaOH, washing with Et2O, acidifying the aqueous layer with HCl, and extracting with Et2O. Final purification is achieved by column chromatography and distillation to yield the desired product.[7][8]

Borane-Mediated Reduction and Acid-Catalyzed Cyclization

This chemo-enzymatic approach starts with an enantiomerically pure carboxylic acid.

Protocol:

  • Reduction: Dissolve (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid (1.0 eq) in tetrahydrofuran (B95107) (THF) and cool in an ice bath.

  • Add borane dimethyl sulfide (B99878) complex (BMS) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature (20-25 °C) and stir for 16 hours.

  • Cyclization: Cool the reaction mixture to 0 °C and add 18% hydrochloric acid dropwise.

  • Continue stirring at room temperature for 24 hours.

  • Work-up and Purification: Add saturated sodium chloride solution and extract with methyl tert-butyl ether. The combined organic layers are dried, filtered, and concentrated. The final product is purified by reduced pressure distillation, yielding a colorless liquid (78% yield).[5]

Visualized Workflows and Pathways

organocatalytic_synthesis start trans-2-Hexen-1-al + Nitromethane michael Asymmetric Michael Addition start->michael catalyst Chiral Organocatalyst catalyst->michael intermediate1 (R)-3-(Nitromethyl)hexanal michael->intermediate1 oxidation Oxidation intermediate1->oxidation intermediate2 (R)-3-(Nitromethyl)hexanoic Acid oxidation->intermediate2 reduction_cyclization Reduction & Lactonization intermediate2->reduction_cyclization end_product This compound reduction_cyclization->end_product

Caption: Organocatalytic synthesis workflow.

metal_catalyzed_synthesis start (R)-2-Benzylpentyl acetate reaction Oxidative Cyclization start->reaction reagents H5IO6, RuCl3·nH2O reagents->reaction end_product This compound reaction->end_product

Caption: Ruthenium-catalyzed synthesis workflow.

chemo_enzymatic_synthesis start (R)-2-((tert-butoxycarbonyl)methyl) pentanoic acid reduction Borane Reduction start->reduction intermediate Diol Intermediate reduction->intermediate reagent1 BMS reagent1->reduction cyclization Acid-Catalyzed Cyclization intermediate->cyclization end_product This compound cyclization->end_product reagent2 HCl reagent2->cyclization

Caption: Chemo-enzymatic synthesis workflow.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through a variety of catalytic methods. Organocatalysis presents an economically attractive and scalable option with low environmental impact. Biocatalytic methods offer high enantioselectivity but may involve higher costs. Metal-catalyzed routes, such as those employing ruthenium, provide alternative pathways from different starting materials. The selection of a specific synthetic route will depend on the specific requirements of the research or manufacturing process, including cost, scalability, and the desired level of enantiopurity. The protocols and data presented here serve as a guide for the development and implementation of these catalytic syntheses.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Propyldihydrofuran-2(3H)-one, also known as (R)-γ-heptalactone, is a crucial chiral intermediate in the synthesis of several pharmaceuticals, most notably the antiepileptic drug Brivaracetam.[1][2] The stereochemistry at the C4 position is critical for the biological activity of the final active pharmaceutical ingredient (API). Traditional chemical synthesis of this chiral lactone often involves multiple steps, the use of hazardous reagents, and challenging purification processes to achieve high enantiomeric purity. Biocatalysis has emerged as a powerful alternative, offering milder reaction conditions, high selectivity, and a more sustainable manufacturing route.

These application notes provide detailed protocols for two primary biocatalytic strategies for the synthesis of this compound:

  • Lipase-Catalyzed Kinetic Resolution: This approach involves the selective acylation of a racemic precursor, allowing for the separation of the desired enantiomer.

  • Ketoreductase-Catalyzed Asymmetric Reduction: This method utilizes a ketoreductase enzyme to asymmetrically reduce a prochiral keto-ester to the corresponding chiral hydroxy-ester, a direct precursor to the target lactone.

Biocatalytic Strategy 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Malonate Ester

This strategy is based on the enantioselective hydrolysis of a racemic diester by a lipase. The enzyme preferentially hydrolyzes one enantiomer, allowing for the separation of the unreacted desired enantiomer. Subsequent chemical steps then convert this enantiomerically enriched intermediate into the target lactone. A reported method utilizes the enzymatic resolution of a racemic substituted malonate as a key step.[3]

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Diethyl 2-propyl-2-(2-hydroxyethyl)malonate

This protocol is adapted from established principles of lipase-catalyzed kinetic resolutions for the synthesis of chiral lactones.

Materials:

  • Racemic diethyl 2-propyl-2-(2-hydroxyethyl)malonate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Sodium borohydride (B1222165)

  • Hydrochloric acid

  • Ethyl acetate (B1210297)

  • Hexane

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • pH meter and controller (optional, for pH-stat)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (for purification)

  • Chiral HPLC or GC for enantiomeric excess (e.e.) analysis

Procedure:

  • Enzymatic Hydrolysis:

    • To a jacketed glass reactor, add racemic diethyl 2-propyl-2-(2-hydroxyethyl)malonate (1 equivalent).

    • Add phosphate buffer (0.1 M, pH 7.0) to achieve a substrate concentration of 50 g/L.

    • Add immobilized Candida antarctica Lipase B (10% w/w of the substrate).

    • Stir the mixture at 30°C. Monitor the reaction progress by HPLC or by titration of the liberated acid (if using a pH-stat).

    • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess of the unreacted ester.

  • Work-up and Isolation of (R)-diethyl 2-propyl-2-(2-hydroxyethyl)malonate:

    • Filter off the immobilized enzyme. The enzyme can be washed with MTBE and dried for potential reuse.

    • Saturate the aqueous phase with sodium chloride.

    • Extract the unreacted (R)-ester with tert-butyl methyl ether (3 x 2 volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chemical Reduction and Lactonization:

    • Dissolve the enantiomerically enriched (R)-ester in a suitable solvent like ethanol.

    • Cool the solution to 0-5°C and add sodium borohydride portion-wise.

    • After completion of the reduction, acidify the reaction mixture with hydrochloric acid.

    • Heat the mixture to induce lactonization.

    • Extract the product, this compound, with ethyl acetate.

    • Purify by column chromatography (e.g., silica (B1680970) gel, hexane:ethyl acetate gradient).

Data Presentation
ParameterValue/Range
SubstrateRacemic diethyl 2-propyl-2-(2-hydroxyethyl)malonate
BiocatalystImmobilized Candida antarctica Lipase B (Novozym 435)
Enzyme Loading5-15% (w/w)
Substrate Conc.20-100 g/L
pH6.5-7.5
Temperature25-35°C
Reaction Time12-48 hours (until ~50% conversion)
Enantiomeric Excess (e.e.) of (R)-ester>95%
Overall Yield of (R)-lactone35-45% (from racemate)

Workflow Diagram

Lipase_Resolution_Workflow cluster_enzymatic Enzymatic Resolution cluster_separation Separation cluster_chemical Chemical Conversion racemate Racemic Malonate Diester hydrolysis Enzymatic Hydrolysis racemate->hydrolysis enzyme Immobilized Lipase (Novozym 435) enzyme->hydrolysis separation Extraction hydrolysis->separation hydrolyzed (S)-Monoacid (Aqueous Phase) separation->hydrolyzed Hydrolyzed unreacted (R)-Diester (Organic Phase) separation->unreacted Unreacted reduction Reduction unreacted->reduction lactonization Lactonization reduction->lactonization product (R)-4-Propyldihydrofuran- 2(3H)-one lactonization->product

Caption: Workflow for the chemoenzymatic synthesis of this compound via lipase-catalyzed kinetic resolution.

Biocatalytic Strategy 2: Ketoreductase-Catalyzed Asymmetric Reduction of Ethyl 4-Oxoheptanoate

This strategy employs a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) to directly establish the desired stereocenter through the asymmetric reduction of a prochiral ketone. The resulting (R)-4-hydroxyheptanoate can then be easily cyclized to the target lactone. This approach can be highly efficient, with the potential for high yield and excellent enantioselectivity.

Experimental Protocol: Asymmetric Reduction of Ethyl 4-Oxoheptanoate

This protocol is based on established procedures for KRED-catalyzed reductions of keto-esters.

Materials:

  • Ethyl 4-oxoheptanoate

  • Ketoreductase (e.g., from a commercial screening kit or a specific recombinant KRED)

  • NADP⁺ or NAD⁺ (depending on KRED cofactor preference)

  • Glucose

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid

Equipment:

  • Temperature-controlled shaker or stirred-tank bioreactor

  • Centrifuge

  • pH meter

  • Spectrophotometer (for monitoring cofactor concentration, optional)

  • Rotary evaporator

  • Chiral HPLC or GC for e.e. analysis

Procedure:

  • Whole-Cell Biotransformation or Isolated Enzyme Reaction:

    • Whole-Cell: Prepare a culture of a suitable host (e.g., E. coli) expressing the desired ketoreductase and glucose dehydrogenase. Resuspend the cells in potassium phosphate buffer.

    • Isolated Enzyme: In a buffered solution (0.1 M potassium phosphate, pH 7.0), add the ketoreductase, glucose dehydrogenase, NADP⁺/NAD⁺, and glucose.

  • Asymmetric Reduction:

    • Add ethyl 4-oxoheptanoate to the reaction mixture (e.g., to a final concentration of 10-50 g/L).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

    • Monitor the conversion of the keto-ester to the hydroxy-ester by HPLC or GC.

  • Work-up and Isolation of (R)-ethyl 4-hydroxyheptanoate:

    • If using whole cells, centrifuge the reaction mixture to pellet the cells.

    • Extract the supernatant or the entire reaction mixture with ethyl acetate (3 x 1 volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Lactonization:

    • Dissolve the crude (R)-ethyl 4-hydroxyheptanoate in a suitable solvent.

    • Add a catalytic amount of acid (e.g., HCl or p-toluenesulfonic acid).

    • Heat the mixture to effect intramolecular transesterification to form the lactone.

    • Purify the final product, this compound, by distillation or column chromatography.

Data Presentation
ParameterValue/Range
SubstrateEthyl 4-oxoheptanoate
BiocatalystKetoreductase (KRED) / Alcohol Dehydrogenase (ADH)
Cofactor SystemNAD(P)H, Glucose/GDH
Substrate Conc.10-50 g/L
pH6.0-7.5
Temperature25-37°C
Reaction Time4-24 hours
Conversion>95%
Enantiomeric Excess (e.e.) of (R)-hydroxy ester>99%
Isolated Yield of (R)-lactone80-90%

Signaling Pathway and Experimental Workflow Diagram

KRED_Reduction_Workflow cluster_biocatalysis Biocatalytic Reduction cluster_cofactor Cofactor Regeneration cluster_chemical Chemical Conversion Ketoester Ethyl 4-oxoheptanoate KRED Ketoreductase (KRED) Ketoester->KRED Hydroxyester (R)-Ethyl 4-hydroxyheptanoate Lactonization Acid-catalyzed Lactonization Hydroxyester->Lactonization KRED->Hydroxyester NADP NADP+ KRED->NADP Glucose Glucose GDH Glucose Dehydrogenase Glucose->GDH Gluconolactone Glucono-lactone GDH->Gluconolactone NADPH NADPH GDH->NADPH H- NADP->GDH NADPH->KRED H- Product (R)-4-Propyldihydrofuran- 2(3H)-one Lactonization->Product

Caption: Biocatalytic reduction of ethyl 4-oxoheptanoate to this compound with integrated cofactor regeneration.

Conclusion

The biocatalytic synthesis of this compound offers significant advantages over traditional chemical methods in terms of selectivity, safety, and sustainability. Both lipase-catalyzed kinetic resolution and ketoreductase-catalyzed asymmetric reduction are viable and powerful strategies. The choice between these methods will depend on factors such as the availability of the starting materials, the desired optical purity, and the overall process economics. The protocols and data presented here provide a solid foundation for researchers and process chemists to develop robust and efficient biocatalytic routes to this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Synthesis of (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

(R)-4-Propyldihydrofuran-2(3H)-one , a key chiral intermediate in the synthesis of the antiepileptic drug Brivaracetam, is a yellow oily liquid.[1][2][3][4] Its synthesis is a critical step in the pharmaceutical manufacturing process, with a focus on achieving high enantiomeric purity and yield.[2] This document outlines two detailed protocols for the synthesis of this compound, providing step-by-step instructions for researchers, scientists, and professionals in drug development.

Several synthetic routes have been developed to produce this important intermediate, starting from various chiral precursors.[2] The methods described herein are based on established and scalable chemical transformations.

Quantitative Data Summary

The following table summarizes the reported yields for different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies.

Starting MaterialKey ReagentsReported YieldReference
(R)-2-((tert-butoxycarbonyl)methyl)pentanoic acidBorane (B79455) dimethyl sulfide (B99878) complex, HCl78%[5]
trans-2-hexen-1-al and nitromethane (B149229)Quinidine (B1679956)82%[6]

Experimental Protocols

Protocol 1: Synthesis from (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid

This protocol details the synthesis of this compound via the reduction and subsequent lactonization of (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid.[3][5]

Materials:

  • (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid

  • Tetrahydrofuran (B95107) (THF)

  • Borane dimethyl sulfide complex (10 M)

  • Hydrochloric acid (18%)

  • Saturated sodium chloride solution

  • Methyl tert-butyl ether

  • Anhydrous sodium sulfate

Equipment:

  • Reaction flask

  • Ice bath

  • Stirring apparatus

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Reduced pressure distillation apparatus

Procedure:

Step 1: Reduction

  • Dissolve 165 g of (R)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid in 1 L of tetrahydrofuran in a reaction flask.[5]

  • Cool the solution in an ice bath.[5]

  • Slowly add 84 mL of 10 M borane dimethyl sulfide complex dropwise, ensuring the temperature is maintained below 10°C.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and stir for 16 hours.[5]

Step 2: Lactonization and Work-up

  • Cool the reaction mixture to 0°C using an ice bath.[5]

  • Carefully add 300 mL of 18% hydrochloric acid dropwise.[5]

  • Once the addition is complete, continue stirring at room temperature (20-25°C) for 24 hours.[5]

  • Add 500 mL of saturated sodium chloride solution to the reaction mixture.[5]

  • Extract the aqueous layer with methyl tert-butyl ether (3 x 500 mL).[5]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[5]

  • Filter the solution and concentrate the filtrate using a rotary evaporator.[5]

  • Purify the resulting residue by distillation under reduced pressure (110°C/18 mmHg) to obtain this compound as a colorless liquid.[5]

Protocol 2: Asymmetric Synthesis from trans-2-Hexen-1-al and Nitromethane

This protocol describes an asymmetric synthesis approach that establishes the chiral center early in the reaction sequence.[6]

Materials:

  • trans-2-Hexen-1-al

  • Nitromethane

  • Quinidine

  • Methanol

  • Diisopropyl ether

Equipment:

  • Reaction flask

  • Stirring apparatus

  • Heating apparatus

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

Step 1: Synthesis of (±)-3-(nitromethyl)hexanoic acid

  • Detailed conditions for the initial reaction between trans-2-hexen-1-al and nitromethane to form the racemic acid are not fully provided in the source material but would typically involve a Michael addition.

Step 2: Chiral Resolution

  • Dissolve 15 g of (±)-3-(nitromethyl)hexanoic acid (85.6 mmols) in 35 mL of methanol.[6]

  • Add 27.8 g of quinidine (85.6 mmols) to the solution.[6]

  • Heat the solution to 30°C.[6]

  • Add 70 mL of diisopropyl ether to the solution, which will result in a suspension.[6]

  • Stir the suspension for 2 hours.[6]

  • Filter the resulting solid and wash it with diisopropyl ether (2 x 10 mL).[6]

  • Dry the solid under vacuum at 30°C to obtain 33.9 g of (R)-3-(nitromethyl)hexanoate quinidinium salt (yield 80%).[6]

Step 3: Lactonization

  • The protocol implies subsequent steps to convert the resolved salt into this compound, which would involve reduction of the nitro group and lactonization. The final product is obtained after phase separation and concentration under low pressure, yielding 6.0 g (82% yield from the resolved material).[6]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound as described in Protocol 1.

experimental_workflow start Start: (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid in THF reduction Reduction: Add Borane dimethyl sulfide ( < 10°C -> RT, 16h) start->reduction lactonization Lactonization: Add HCl (0°C -> RT, 24h) reduction->lactonization workup Work-up: Add sat. NaCl lactonization->workup extraction Extraction: Methyl tert-butyl ether (x3) workup->extraction drying Drying: Anhydrous Na2SO4 extraction->drying concentration Concentration: Rotary Evaporation drying->concentration purification Purification: Reduced Pressure Distillation concentration->purification end_product Final Product: This compound purification->end_product

Caption: Workflow for Protocol 1 synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Propyldihydrofuran-2(3H)-one, also known as (R)-γ-heptalactone, is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Brivaracetam.[1][2] The stereochemistry of this compound is critical for the pharmacological activity of the final active pharmaceutical ingredient (API), making its enantiomerically pure synthesis a key focus in pharmaceutical manufacturing.[3] This document provides detailed application notes and protocols for several scalable synthetic routes to this compound, intended for researchers and professionals in drug development and chemical synthesis. The protocols are presented with quantitative data summarized in comparative tables and include visualizations of the synthetic workflows.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing due to the often-differing pharmacological activities of stereoisomers. This compound (CAS 63095-51-2) is a prime example of a chiral building block where the (R)-enantiomer is essential for the desired therapeutic effect of the target molecule, Brivaracetam.[1][2] Consequently, the development of efficient, scalable, and cost-effective synthetic methods to produce this intermediate with high enantiomeric purity is of significant industrial importance.

This document outlines and compares three distinct and promising methodologies for the large-scale synthesis of this compound:

  • Organocatalytic Asymmetric Synthesis: A modern approach utilizing a chiral organocatalyst to establish the desired stereocenter from achiral starting materials.

  • Diastereoselective Synthesis from a Chiral Precursor: A robust method starting from an enantiomerically pure building block, (R)-2-propylsuccinic acid 4-tert-butyl ester.

  • Oxidative Cleavage of a Chiral Precursor: A synthetic route involving the oxidative cleavage of (R)-2-benzylpentyl acetate (B1210297) to yield the target lactone.

Each method is presented with a detailed, step-by-step protocol, a summary of key quantitative data, and a workflow diagram to facilitate understanding and implementation.

Comparative Overview of Synthetic Routes

The selection of a synthetic route for large-scale production depends on various factors, including cost of starting materials, scalability, overall yield, enantiomeric purity, and environmental impact. The following table provides a comparative summary of the key quantitative data for the three detailed protocols.

ParameterOrganocatalytic Asymmetric SynthesisDiastereoselective Synthesis from (R)-2-propylsuccinic acid 4-tert-butyl esterOxidative Cleavage of (R)-2-benzylpentyl acetate
Starting Materials trans-2-hexen-1-al, Nitromethane(R)-2-propylsuccinic acid 4-tert-butyl ester(R)-2-benzylpentyl acetate
Key Reagents Chiral organocatalyst, DBUTriethylamine, Ethyl chloroformate, Sodium borohydrideRuthenium(III) chloride, Periodic acid
Overall Yield ~70-80%High (specific yield not fully detailed in source)Good (specific yield not fully detailed in source)
Enantiomeric Excess (e.e.) >99% (after salt formation and resolution)High (maintains chirality of starting material)High (maintains chirality of starting material)
Scalability HighDemonstrated at kilogram scalePotentially scalable
Key Advantages Creates chirality from achiral precursors, potentially lower cost starting materials.High substrate loading, well-defined kilogram-scale procedure.Utilizes a different set of reagents, offering an alternative pathway.
Key Challenges Catalyst cost and loading, multi-step process.Availability and cost of the chiral starting material.Use of a precious metal catalyst (RuCl3), management of oxidizing agents.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis

This protocol describes a highly enantioselective synthesis starting from commercially available achiral precursors. The key step is an organocatalyzed Michael addition to establish the chiral center.

Workflow Diagram:

Organocatalytic Asymmetric Synthesis Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Oxidation cluster_2 Step 3: Enantiomeric Enrichment (Optional) cluster_3 Step 4: Reduction and Lactonization A trans-2-hexen-1-al + Nitromethane B (R)-3-(nitromethyl)hexan-1-ol A->B Chiral Organocatalyst, DBU C (R)-3-(nitromethyl)hexanoic acid B->C Oxidizing Agent D Diastereomeric Salt Formation C->D Chiral Base (e.g., Quinidine) E (R)-3-(nitromethyl)hexanoic acid (>99.5% e.e.) D->E Crystallization & Liberation F This compound E->F Reduction & Acid-catalyzed Cyclization Diastereoselective Synthesis Workflow cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Lactonization A (R)-2-propylsuccinic acid 4-tert-butyl ester B Mixed Anhydride Intermediate A->B Triethylamine, Ethyl Chloroformate in Toluene @ -5°C C Intermediate Alcohol B->C Sodium Borohydride in Methanol/Toluene @ -20°C D This compound C->D Acidic Work-up (HCl) Oxidative Cleavage Synthesis Workflow cluster_0 Step 1: Oxidative Cleavage cluster_1 Step 2: Saponification & Lactonization cluster_2 Step 3: Purification A (R)-2-benzylpentyl acetate B Intermediate Carboxylic Acid A->B RuCl3, H5IO6 in CCl4/CH3CN/H2O @ 0°C to RT C This compound B->C 1. NaOH (aq) 2. HCl (aq) D Purified Product C->D Column Chromatography & Distillation

References

Application Notes and Protocols: (R)-4-Propyldihydrofuran-2(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(R)-4-Propyldihydrofuran-2(3H)-one , a chiral lactone, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its primary and most well-documented application in medicinal chemistry is as a key intermediate in the diastereoselective synthesis of the antiepileptic drug, Brivaracetam.[1][2][3][4] This document provides an overview of its applications, physical and chemical properties, and detailed protocols for its synthesis and use.

Physicochemical Properties and Handling

This compound (CAS No: 63095-51-2) is a yellow oily liquid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1][4][5][6][7] It is slightly soluble in organic solvents such as chloroform, methanol (B129727), and ethanol.[1][2][5][6] Due to its potential for degradation, it should be stored under an inert atmosphere in a refrigerator at 2-8°C.[1][5][6]

PropertyValueReference
CAS Number 63095-51-2[1][3][8]
Molecular Formula C₇H₁₂O₂[2][4][8]
Molecular Weight 128.17 g/mol [4][7]
Appearance Yellow oily liquid[1][2][5]
Solubility Slightly soluble in chloroform, methanol, ethanol[1][2][5][6]
Storage 2-8°C, under inert atmosphere[1][5][6]

Applications in Medicinal Chemistry

The paramount application of this compound is as a chiral precursor for the synthesis of Brivaracetam.[1][2][3] Brivaracetam is a third-generation antiepileptic drug used for the treatment of partial-onset seizures.[3][5] The specific (R)-configuration of the propyl-substituted stereocenter in the lactone is crucial for the desired stereochemistry and pharmacological activity of the final drug.[1][9] The use of optically pure this compound allows for the synthesis of Brivaracetam with high chiral purity, avoiding the need for challenging chiral separations of the final product.[3][10]

Beyond its role in Brivaracetam synthesis, it is also utilized as a versatile building block in broader organic synthesis for the development of other novel compounds due to its reactive functional groups and chiral center.[1] It also finds applications in the flavor and fragrance industry.[8][11]

Experimental Protocols

Several synthetic routes for this compound have been developed to achieve high enantiomeric purity. Below are summaries of two distinct methods.

Protocol 1: From (R)-2-propylsuccinic acid 4-tert-butyl ester [5]

This protocol involves the reduction of an anhydride (B1165640) intermediate derived from (R)-2-propylsuccinic acid 4-tert-butyl ester.

Materials:

Procedure:

  • Charge a 20 L double-jacketed reactor with (R)-2-propylsuccinic acid 4-tert-butyl ester (1000.6 g) and toluene (8.5 L).

  • Cool the solution to -5.1 °C under a nitrogen atmosphere.

  • Add triethylamine (561.5 g, 1.2 equivalents) while maintaining the temperature between -6.0 °C and -5.1 °C.

  • Add ethyl chloroformate (551.9 g, 1.1 equivalents) while maintaining the temperature between -6.6 °C and -3.4 °C.

  • Stir the mixture for 1 hour at -5 °C, then warm to 20 °C.

  • Filter the mixture to remove triethylammonium (B8662869) chloride salt and wash the cake with toluene (1.5 L).

  • Cool the filtrate to -18.7 °C and add powdered sodium borohydride (349.8 g, 2.0 equivalents) in one portion.

  • Add methanol (2 L) dropwise, maintaining the temperature below -18 °C.

  • Stir the reaction mixture for at least 1 hour at -20 °C.

  • Quench the reaction by the dropwise addition of 4M HCl (2 L) at a temperature below -18 °C.

  • Warm the mixture to 20 °C and add water (5 L) to dissolve the salts.

  • Separate the aqueous layer and wash the organic layer with water (4 L).

  • Add trifluoroacetic acid (0.1 L) to the organic layer at 25 °C to effect cyclization.

  • The final product, this compound, is obtained after appropriate workup and purification.

Protocol 2: Ruthenium-Catalyzed Oxidation and Cyclization [4][6]

This method utilizes a ruthenium-catalyzed oxidation followed by in-situ cyclization.

Materials:

Procedure:

  • Dissolve (R)-2-benzylpentyl acetate (1.180 g) in a mixture of CCl₄ (27 mL) and CH₃CN (27 mL) and cool to 0 °C.

  • Add a solution of H₅IO₆ (24.429 g) in water (43 mL) to the mixture.

  • Slowly add RuCl₃·nH₂O (0.222 g) at 0 °C.

  • Stir the mixture vigorously for 20 hours at room temperature.

  • Quench the reaction at 0 °C with Et₂O (50 mL) and stir for 30 minutes.

  • Extract the mixture with Et₂O (3 x 50 mL).

  • Wash the combined organic layers with brine (30 mL) and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent.

  • Dissolve the resulting oil in 1 M aqueous NaOH (40 mL) and stir overnight at room temperature.

  • Wash the aqueous solution with Et₂O (30 mL).

  • Acidify the aqueous layer with 6 M HCl (15 mL) at 0 °C and stir overnight at room temperature.

  • Saturate the aqueous layer with NaCl and extract with Et₂O (5 x 40 mL).

  • Wash the combined organic layers with water, saturated aqueous Na₂S₂O₃ (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent.

  • Purify the residue by column chromatography (hexane/acetone = 3/1) and distillation (162-209 °C/36 mmHg) to yield this compound.

The synthesis of Brivaracetam from this compound generally involves ring-opening of the lactone, followed by amidation with (S)-2-aminobutanamide and subsequent cyclization.

General Workflow:

  • Ring-opening: The lactone ring of this compound is opened, typically under basic or acidic conditions, to form a γ-hydroxy carboxylic acid derivative.

  • Halogenation: The hydroxyl group is then converted to a leaving group, such as a halide.

  • Condensation: The resulting intermediate is condensed with (S)-2-aminobutanamide.

  • Cyclization: An intramolecular cyclization reaction yields the final product, Brivaracetam.

Data Presentation

The primary quantitative data available for this compound relates to its enantiomeric purity upon synthesis.

Synthesis MethodAchieved Enantiomeric Ratio (R:S)Reference
Asymmetric synthesis via organocatalysis> 99.5 : 0.5[9]
Asymmetric synthesis (unspecified method)97 : 3[9]

Visualizations

Brivaracetam_Synthesis_Workflow start This compound ring_opening Ring Opening start->ring_opening halogenation Halogenation ring_opening->halogenation intermediate γ-Halo Acid Derivative halogenation->intermediate condensation Condensation with (S)-2-aminobutanamide intermediate->condensation cyclization Intramolecular Cyclization condensation->cyclization end Brivaracetam cyclization->end

Caption: Synthetic workflow for Brivaracetam from this compound.

Synthesis_Logic cluster_0 Synthesis of this compound cluster_1 Application in Brivaracetam Synthesis start_materials Chiral Starting Materials (e.g., (R)-epichlorohydrin, chiral sulfoxide, (R)-2-propylsuccinic acid derivative) asymmetric_synthesis Asymmetric Synthesis (e.g., organocatalysis, enzymatic resolution) start_materials->asymmetric_synthesis purification Purification (Chromatography, Distillation) asymmetric_synthesis->purification product Optically Pure This compound purification->product brivaracetam_synthesis Diastereoselective Synthesis product->brivaracetam_synthesis final_product Brivaracetam (High Chiral Purity) brivaracetam_synthesis->final_product

Caption: Logical relationship of synthesis and application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-4-Propyldihydrofuran-2(3H)-one. Here you will find troubleshooting advice for common issues encountered during synthesis, answers to frequently asked questions, detailed experimental protocols, and comparative data to help improve your yield and product quality.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, providing likely causes and recommended actions.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC-MS. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Reagent degradation: Moisture-sensitive reagents (e.g., borane (B79455) complexes, LDA) may have decomposed.Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Poor quality starting materials: Impurities in starting materials can inhibit the reaction or lead to side products.Verify the purity of starting materials by NMR or other appropriate analytical techniques before use.
Sub-optimal reaction conditions: Incorrect solvent, temperature, or stoichiometry.Carefully review the experimental protocol and ensure all parameters are precisely followed. Small deviations can significantly impact yield.
Low Enantiomeric Excess (ee) Racemization: Prolonged exposure to acidic or basic conditions, or elevated temperatures, can cause racemization of the desired product or chiral intermediates.[1]Minimize reaction and work-up times. Use the mildest possible acidic or basic conditions required for the transformation. Maintain recommended temperature control throughout the process.
Ineffective chiral catalyst/auxiliary: The chiral catalyst or auxiliary may be impure, degraded, or used in an incorrect amount.Use a fresh, high-purity chiral catalyst or auxiliary. Ensure the catalyst-to-substrate ratio is as specified in the protocol.
Incorrect solvent: The solvent can influence the stereochemical outcome of the reaction.Use the specified solvent and ensure it is anhydrous, as required.
Formation of Significant Byproducts Side reactions: Depending on the synthetic route, various side reactions can occur. For example, in borane reductions, incomplete reduction or the formation of borate (B1201080) esters can be an issue. In routes using oxazolidinone auxiliaries, cleavage of the auxiliary ring can be a competing reaction.Adhere strictly to the recommended reaction temperature and order of reagent addition. For borane reductions, ensure slow and controlled addition of the reducing agent at low temperatures.[2][3] For syntheses involving chiral auxiliaries, use specific cleavage conditions (e.g., LiOOH) to favor the desired product.
Over-reduction: In reduction steps, the lactone ring itself could be reduced further.Use a stoichiometric amount of the reducing agent and maintain low temperatures to control reactivity.
Difficulties in Product Purification Persistent emulsions during work-up: The presence of salts or other impurities can lead to the formation of stable emulsions between the organic and aqueous layers.Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be effective.
Co-elution with impurities during chromatography: Byproducts with similar polarity to the desired product can be difficult to separate by column chromatography.Optimize the solvent system for column chromatography by testing different solvent ratios and polarities. Gradient elution may be necessary. Recrystallization or distillation under reduced pressure are alternative purification methods to consider.[2][4]
Inconsistent Results Variability in reagent quality: Different batches of reagents, especially catalysts and moisture-sensitive compounds, can have varying purity and activity.Use reagents from a reliable source and, if possible, from the same batch for a series of experiments.
Atmospheric moisture: Inadequate protection from atmospheric moisture can affect moisture-sensitive steps.Ensure all reactions are carried out under a dry, inert atmosphere. Use dry solvents and oven-dried glassware.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for large-scale production?

A1: The choice of synthetic route for large-scale production depends on factors such as cost of starting materials, overall yield, safety, and environmental impact. The organocatalytic method starting from trans-2-hexen-1-al and nitromethane (B149229) is highlighted as being highly economical, industrially scalable, and having a low environmental impact.[5]

Q2: How can I accurately determine the enantiomeric excess (ee) of my product?

A2: The enantiomeric excess of this compound is typically determined by chiral gas chromatography (chiral GC) or chiral High-Performance Liquid Chromatography (chiral HPLC).[5] It is crucial to use a column specifically designed for chiral separations and to develop a method with baseline separation of the two enantiomers.

Q3: My borane-dimethyl sulfide (B99878) (BMS) complex has a strong odor. Are there any alternatives?

A3: Yes, borane-tetrahydrofuran (B86392) (BH3-THF) is a common alternative to BMS for the reduction of carboxylic acids. However, it is less stable than BMS and typically available in lower concentrations. When using any borane reagent, it is essential to work in a well-ventilated fume hood.

Q4: What is the role of the chiral auxiliary in the synthesis starting from (S)-3-n-pentanoyl-4-substituted oxazol-2-one?

A4: The chiral auxiliary, in this case, a substituted oxazol-2-one, is a chiral molecule that is temporarily incorporated into the reacting molecule to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[1][6]

Q5: Can I use sodium borohydride (B1222165) (NaBH4) instead of borane complexes for the reduction step?

A5: Sodium borohydride is generally not strong enough to reduce carboxylic acids directly. However, it can be used to reduce a mixed anhydride (B1165640) intermediate, which is formed by reacting the carboxylic acid with an alkyl chloroformate.[5] This two-step procedure is an alternative to the direct reduction with borane complexes.

Comparative Data of Synthesis Methods

The following table summarizes key quantitative data for different synthetic routes to this compound, allowing for easy comparison of their efficiencies.

Synthetic Route Starting Material Key Reagents Reported Yield Enantiomeric Ratio (R:S) Reference
Organocatalytic Asymmetric Synthesistrans-2-Hexen-1-alNitromethane, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, Borane-dimethylsulfide complex82-90%97:3 (can be improved to >99.5:0.5 with salification)[5]
Reduction and Cyclization(R)-2-((tert-butoxycarbonyl)methyl)pentanoic acidBorane-dimethyl sulfide complex, Hydrochloric acid78%Not explicitly stated, but starts from an enantiopure material[3]
Chiral Auxiliary Method(S)-3-n-pentanoyl-4-substituted oxazol-2-oneBromoacetonitrile, Reducing agent (e.g., NaBH4), Acid/Base for hydrolysis and lactonizationHigh yield reportedHigh optical purity reported[1][6]
Enzymatic ResolutionRacemic substituted malonateEnzyme, Reducing agent-High[7]

Detailed Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis

This protocol is adapted from a patented process and involves the organocatalytic Michael addition of nitromethane to trans-2-hexen-1-al, followed by further transformations to yield the target lactone.[5]

Step A: Synthesis of (R)-3-(nitromethyl)hexanal

  • Dissolve trans-2-hexen-1-al in a mixture of THF and water.

  • Add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, boric acid, and pivalic acid.

  • Stir the mixture at 20°C.

  • Cool the mixture and add nitromethane.

  • Stir until the reaction is complete (monitor by TLC or 1H-NMR).

  • Perform an aqueous work-up to isolate the product.

Step B: Conversion to this compound

  • The crude (R)-3-(nitromethyl)hexanal is converted to a carboxylic acid derivative through a series of steps involving oxidation and hydrolysis.

  • The resulting acid is then subjected to reduction and cyclization. For example, direct cyclization can be achieved by reaction with a borane-dimethylsulfide complex.

  • Alternatively, the carboxylic acid can be converted to a mixed anhydride using ethyl chloroformate, followed by reduction with sodium borohydride and subsequent acid-catalyzed cyclization.

  • The final product is purified by distillation under reduced pressure or column chromatography.

Protocol 2: Reduction and Cyclization of a Pentanoic Acid Derivative

This protocol is based on the reduction and subsequent lactonization of (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid.[3]

  • Dissolve (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the solution in an ice bath (maintain temperature below 10°C).

  • Add 10 M borane-dimethyl sulfide complex dropwise to the solution.

  • After the addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 16 hours.

  • Cool the reaction mixture to 0°C and slowly add 18% hydrochloric acid dropwise.

  • Stir the mixture at room temperature for 24 hours.

  • Add saturated sodium chloride solution and extract the product with methyl tert-butyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless liquid.

Visualizations

Experimental Workflow: Organocatalytic Synthesis

G cluster_0 Step A: Michael Addition cluster_1 Step B: Conversion to Carboxylic Acid Derivative cluster_2 Step C: Reduction & Cyclization A1 trans-2-Hexen-1-al A_Reaction Michael Addition A1->A_Reaction A2 Nitromethane A2->A_Reaction A3 Organocatalyst (S)-(-)-α,α-diphenyl-2- pyrrolidinemethanol trimethylsilyl ether A3->A_Reaction A_Product (R)-3-(nitromethyl)hexanal A_Reaction->A_Product B_Input (R)-3-(nitromethyl)hexanal A_Product->B_Input B_Process Oxidation & Hydrolysis B_Input->B_Process B_Product (R)-Carboxylic Acid Derivative B_Process->B_Product C_Input (R)-Carboxylic Acid Derivative B_Product->C_Input C_Process Borane Reduction & Lactonization C_Input->C_Process C_Product This compound C_Process->C_Product

Caption: Workflow for the organocatalytic synthesis of this compound.

Troubleshooting Logic: Low Enantiomeric Excess

G cluster_checks Potential Causes cluster_solutions Corrective Actions start Low Enantiomeric Excess (ee) Observed check1 Check Reaction Temperature start->check1 check2 Evaluate Reaction Time start->check2 check3 Verify Catalyst/Auxiliary Quality start->check3 check4 Assess Purity of Solvents & Reagents start->check4 sol1 Maintain strict temperature control as per protocol. check1->sol1 Deviation from protocol? sol2 Minimize reaction time to prevent racemization. check2->sol2 Prolonged reaction time? sol3 Use fresh, high-purity chiral catalyst/auxiliary. check3->sol3 Old or impure? sol4 Use anhydrous solvents and high-purity reagents. check4->sol4 Potential contamination?

References

Technical Support Center: Synthesis of (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of (R)-4-Propyldihydrofuran-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several successful synthetic strategies have been developed. Key approaches include:

  • Asymmetric Hydrogenation: This often involves the enantioselective hydrogenation of a prochiral precursor like propylidenesuccinic acid or its esters using a chiral catalyst (e.g., Ruthenium-based catalysts).

  • Reduction of Chiral Precursors: A common method involves the diastereoselective reduction of a chiral derivative of 2-propylsuccinic acid, such as (R)-2-propylsuccinic acid 4-tert-butyl ester, followed by lactonization.[1]

  • Enzymatic Resolution: Racemic intermediates can be resolved using enzymes to selectively obtain the desired enantiomer, which is then converted to the target lactone.

  • From Chiral Pool: Syntheses starting from readily available chiral molecules like (R)-epichlorohydrin have also been reported.

Q2: What are the critical quality attributes of this compound for its use in pharmaceutical synthesis?

A2: The most critical quality attribute is its enantiomeric purity (enantiomeric excess, ee%). Since it is a key chiral intermediate, a high ee% is crucial for the stereochemical integrity of the final active pharmaceutical ingredient (API). Other important attributes include chemical purity (absence of starting materials, reagents, and side products) and residual solvent levels.

Q3: How can I purify the final product?

A3: Purification is typically achieved through column chromatography on silica (B1680970) gel, followed by distillation under reduced pressure.[1] The choice of solvent system for chromatography and the distillation conditions will depend on the scale of the reaction and the impurities present.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction during the reduction or cyclization step.Monitor the reaction progress closely using TLC or GC/LC-MS. Ensure the use of a sufficient excess of the reducing agent. For cyclization, ensure acidic or basic conditions are appropriate for the substrate.
Decomposition of the product during workup or purification.Use mild acidic or basic conditions during workup. Avoid excessive heating during solvent removal and distillation.
Low Enantiomeric Excess (ee%) Racemization during the reaction.Avoid high temperatures and prolonged reaction times, especially in the presence of strong acids or bases.
Racemization during purification.Use a neutral stationary phase like alumina (B75360) for chromatography if the product is sensitive to the acidic nature of silica gel. Alternatively, deactivate the silica gel with a base (e.g., triethylamine) before use.
Inefficient chiral catalyst or resolving agent.Ensure the catalyst is active and used under the recommended conditions (solvent, temperature, pressure). For enzymatic resolutions, optimize pH, temperature, and substrate concentration.
Presence of Over-reduction Byproduct (Diol) Use of an overly reactive reducing agent or harsh reaction conditions.When using strong reducing agents like LiAlH₄, carefully control the stoichiometry and temperature. Consider a milder reducing agent if selectivity is an issue. For example, in the reduction of (R)-2-propylsuccinic acid 4-tert-butyl ester, sodium borohydride (B1222165) is used at low temperatures (-20 °C) to minimize over-reduction.[1]
Incomplete Lactonization The equilibrium between the open-chain hydroxy acid and the lactone is unfavorable under the reaction conditions.For acid-catalyzed lactonization, use a dehydrating agent or a Dean-Stark trap to remove water and drive the equilibrium towards the product. For base-catalyzed lactonization, ensure a sufficiently strong, non-nucleophilic base is used.
Formation of Polymeric Byproducts Intermolecular esterification of the hydroxy acid competing with intramolecular cyclization.Perform the lactonization reaction under high dilution conditions to favor the intramolecular cyclization.

Experimental Protocols

Synthesis of this compound from (R)-2-propylsuccinic acid 4-tert-butyl ester[1]
  • Mixed Anhydride Formation:

    • Charge a reactor with (R)-2-propylsuccinic acid 4-tert-butyl ester and toluene.

    • Cool the solution to approximately -5 °C under a nitrogen atmosphere.

    • Add triethylamine, maintaining the temperature below 0 °C.

    • Slowly add ethyl chloroformate, keeping the temperature below 0 °C.

    • Stir the mixture for 1 hour at -5 °C.

  • Reduction:

    • Filter the reaction mixture to remove triethylammonium (B8662869) chloride.

    • Cool the filtrate to approximately -20 °C.

    • Add powdered sodium borohydride portion-wise, maintaining the temperature below -18 °C.

    • Slowly add methanol (B129727) dropwise, ensuring the temperature remains below -18 °C to control foaming.

    • Stir the reaction mixture for at least 1 hour at -20 °C.

  • Workup and Lactonization:

    • Slowly add 4M HCl to the reaction mixture at low temperature to quench the excess reducing agent and neutralize the base.

    • Warm the mixture to room temperature and add water to dissolve the salts.

    • Separate the organic layer and wash it with water.

    • The lactonization occurs spontaneously under the acidic workup conditions.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/acetone mixture as eluent) followed by distillation under reduced pressure.

Visualizations

Side_Reaction_Pathway Start Precursor (R)-2-propylsuccinic acid 4-tert-butyl ester Start->Precursor Mixed_Anhydride Mixed Anhydride Precursor->Mixed_Anhydride 1. Et3N 2. ClCOOEt Reduction Reduction (NaBH4, MeOH) Mixed_Anhydride->Reduction Hydroxy_Ester (R)-tert-butyl 3-(hydroxymethyl)hexanoate Reduction->Hydroxy_Ester Side_Product_Diol Over-reduction Product: (R)-2-propylbutane-1,4-diol Reduction->Side_Product_Diol Excess NaBH4 or higher temperature Lactonization Acidic Workup & Lactonization Hydroxy_Ester->Lactonization Product This compound Lactonization->Product

Caption: Main reaction and side reaction pathway.

Troubleshooting_Workflow Start Experiment Performed Analysis Analyze Product (Yield, Purity, ee%) Start->Analysis Problem_ID Identify Issue Analysis->Problem_ID Low_Yield Low Yield Problem_ID->Low_Yield Yield < Expected Low_ee Low Enantiomeric Excess Problem_ID->Low_ee ee% < Target Impurity Impurity Detected Problem_ID->Impurity Unexpected Peak Check_Reaction Check Reaction Conditions (Temp, Time, Reagents) Low_Yield->Check_Reaction Low_ee->Check_Reaction Check_Purification Check Purification Method Low_ee->Check_Purification Impurity->Check_Reaction Impurity->Check_Purification Optimize Optimize Conditions Check_Reaction->Optimize Check_Purification->Optimize

Caption: Troubleshooting workflow for synthesis.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Potential Side Reactions Temperature Temperature Racemization Racemization Temperature->Racemization High Temp Increases Over_Reduction Over-reduction Temperature->Over_Reduction High Temp Favors pH pH (Acidic/Basic) pH->Racemization Strong Acid/Base Decomposition Product Decomposition pH->Decomposition Harsh pH Reagent_Purity Reagent Purity Reagent_Purity->Over_Reduction Contaminated Reducing Agent

Caption: Conditions vs. Side Reactions.

References

Technical Support Center: Purification of (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of (R)-4-propyldihydrofuran-2(3H)-one from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently employed methods for the purification of this compound are silica (B1680970) gel column chromatography and vacuum distillation.[1][2] Often, a combination of these techniques is used to achieve high purity. An initial purification by column chromatography can be followed by distillation to remove any remaining impurities.[1][2]

Q2: What are the typical physical properties of this compound?

A2: this compound is typically a colorless to yellow oily liquid.[1][2][3] It is slightly soluble in chloroform, methanol, and ethanol (B145695) and should be stored at 2-8°C.[1][2][3]

Q3: What are the common impurities I might encounter?

A3: The impurities in your mixture will largely depend on the synthetic route used. Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, if synthesizing from trans-2-hexen-1-al and nitromethane, residual starting materials and intermediates from the multi-step process could be present.[4] If a ruthenium-catalyzed oxidation is performed, byproducts from the oxidation of other functional groups could be impurities.

Q4: How can I assess the chemical and enantiomeric purity of my final product?

A4: The chemical purity can be assessed using standard techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). The enantiomeric purity (enantiomeric excess) is crucial and is typically determined by chiral GC or chiral HPLC.[5][6]

Troubleshooting Guides

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Column Chromatography Issues
Problem Potential Cause Suggested Solution
Product streaks or does not move from the baseline on TLC. The solvent system is too non-polar.Gradually increase the polarity of the mobile phase. A common solvent system is a mixture of hexane (B92381) and acetone (B3395972) (e.g., 3:1 v/v).[1][2] You can increase the proportion of acetone.
The compound is interacting strongly with the acidic silica gel.Consider using neutral or deactivated silica gel. You can also add a small amount of a modifying agent like triethylamine (B128534) to the eluent if your compound is basic, though this is less likely for a lactone.
Co-elution of the product with an impurity. The chosen solvent system does not provide sufficient resolution.Optimize the solvent system using TLC with various solvent mixtures. A shallower gradient or isocratic elution with the optimal solvent mixture might improve separation.
The column is overloaded.Reduce the amount of crude product loaded onto the column. A general guideline is to load 1-5% of the mass of the stationary phase.
Improper column packing leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
Low recovery of the product from the column. The compound may be irreversibly adsorbing to the silica gel due to high polarity.Try eluting with a more polar solvent system. If this fails, consider switching to a different stationary phase like alumina (B75360) or using reverse-phase chromatography.
The product is volatile and may have evaporated during solvent removal.Use a rotary evaporator at a lower temperature and pressure.
Distillation Issues
Problem Potential Cause Suggested Solution
The compound appears to be decomposing during distillation (darkening of the liquid). The distillation temperature is too high. This compound can be susceptible to thermal degradation.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[7] The boiling point is reported to be in the range of 162-209 °C at 36 mmHg.[1][2]
"Bumping" or violent boiling of the liquid. Uneven heating or lack of nucleation sites for smooth boiling. Boiling stones are ineffective under vacuum.[8]Use a magnetic stirrer and stir the liquid vigorously during distillation to ensure smooth boiling.[8] A Claisen adapter can also help to prevent bumping.[8]
Difficulty in achieving a good separation of fractions. The boiling points of the product and impurities are very close.Use a fractionating column to increase the number of theoretical plates and improve separation.[9] Insulating the column can also help maintain the temperature gradient.[9]

Quantitative Data Summary

The following table summarizes reported yields and purity data for the synthesis and purification of this compound from a specific synthetic route.

Parameter Value Reference
Enantiomeric Ratio (R:S) after synthesis 97:3[4]
Enantiomeric Ratio (R:S) after salt formation and purification > 99.5:0.5[4]
Diastereoisomeric Purity of subsequent product (Brivaracetam) > 99.80%[4]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Choose an appropriate size glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle uniformly without air bubbles. Gently tap the column to aid in packing.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Start eluting with a non-polar solvent system (e.g., hexane or a hexane/acetone mixture with a low acetone concentration).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of acetone in the hexane/acetone mixture). A common starting point is a 3:1 hexane/acetone mixture.[1][2]

    • Collect fractions of a suitable volume.

  • Monitoring the Purification:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC).

    • To visualize the spots on the TLC plate, you can use a variety of stains. A p-anisaldehyde stain followed by gentle heating is often effective for lactones. A potassium permanganate (B83412) stain can also be used, which reacts with many organic compounds.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol describes the steps for purifying this compound by vacuum distillation.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks or defects.[8]

    • Use a stirring hot plate and a magnetic stir bar in the distilling flask for smooth boiling.[8]

    • Grease all glass joints to ensure a good seal and prevent vacuum leaks.

    • Connect the apparatus to a vacuum source (e.g., a vacuum pump or water aspirator) through a vacuum trap.

  • Distillation Procedure:

    • Place the crude or partially purified this compound into the distilling flask.

    • Begin stirring and turn on the vacuum source to reduce the pressure inside the apparatus.

    • Once a stable vacuum is achieved, begin to gently heat the distilling flask.

    • Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is reported to be in the range of 162-209 °C at 36 mmHg.[1][2]

  • Shutdown Procedure:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly and carefully reintroduce air into the system before turning off the vacuum source.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis raw_material Crude Reaction Mixture column_chromatography Silica Gel Column Chromatography raw_material->column_chromatography Initial Purification distillation Vacuum Distillation column_chromatography->distillation Further Purification purity_check Purity & Yield Analysis (TLC, GC, HPLC) distillation->purity_check enantiomeric_check Enantiomeric Excess (Chiral GC/HPLC) purity_check->enantiomeric_check final_product Pure this compound enantiomeric_check->final_product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_purification cluster_column Column Chromatography cluster_distillation Vacuum Distillation start Purification Problem q_coelution Co-elution of Impurities? start->q_coelution q_streaking Product Streaking/Sticking? start->q_streaking q_decomposition Decomposition (Darkening)? start->q_decomposition q_bumping Violent Boiling? start->q_bumping s_solvent Optimize Solvent System q_coelution->s_solvent Yes s_loading Reduce Sample Loading q_coelution->s_loading Yes s_polarity Increase Eluent Polarity q_streaking->s_polarity Yes s_neutral_silica Use Neutral Silica q_streaking->s_neutral_silica Yes s_pressure Lower Distillation Pressure q_decomposition->s_pressure Yes s_stirring Ensure Vigorous Stirring q_bumping->s_stirring Yes

Caption: Troubleshooting decision tree for the purification of this compound.

References

Removal of diastereomeric impurities in Brivaracetam synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of diastereomeric impurities during the synthesis of Brivaracetam (B1667798).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of Brivaracetam.

Issue: High levels of the (2S,4S)-diastereomer in the crude Brivaracetam product.

  • Possible Cause: Inadequate stereocontrol during the reduction of a pyrrolidone precursor containing a double bond, or during reductive amination steps, can lead to the formation of a diastereomeric mixture.[1][2]

  • Troubleshooting Steps:

    • Optimize Reduction Conditions: If the synthesis involves a hydrogenation step to form the chiral center at the C4 position of the pyrrolidone ring, screen different catalysts (e.g., Pd/C), solvents, and hydrogen pressures to improve diastereoselectivity.

    • Chiral Auxiliary: For syntheses involving chiral auxiliaries, ensure the complete removal of the auxiliary to prevent it from influencing subsequent stereochemical outcomes.[1]

    • Purification by Recrystallization: Brivaracetam can be purified by recrystallization from solvents like isopropyl acetate (B1210297) (IPAc) or di-isopropyl ether.[1][3] Seeding with pure Brivaracetam crystals can aid in selective crystallization.[4]

    • Chromatographic Purification: Employ chiral High-Performance Liquid Chromatography (HPLC) or Multi-Column Continuous (MCC) chromatography for efficient separation of the diastereomers.[1][2]

Issue: Poor separation of Brivaracetam and its diastereomers by column chromatography.

  • Possible Cause: The physicochemical properties of diastereomers are often very similar, making their separation by standard silica (B1680970) gel chromatography challenging.[5]

  • Troubleshooting Steps:

    • Utilize Chiral Stationary Phases: Employing a chiral stationary phase is crucial for the separation of Brivaracetam and its isomers. Polysaccharide-based columns such as CHIRALPAK® series (e.g., CHIRALPAK IG-U, Chiralpak AD) have been shown to be effective.[5][6][7]

    • Optimize Mobile Phase: A systematic screening of mobile phase composition is recommended. Mixtures of n-heptane/ethanol or acetonitrile (B52724)/ammonium (B1175870) bicarbonate have been successfully used.[1][2][6] The ratio of the solvents is a critical parameter to adjust for optimal resolution.

    • Consider Preparative HPLC: For laboratory-scale purification, preparative chiral HPLC can be employed to isolate the desired (2S,4R)-isomer with high purity.[1][2]

    • Alternative Separation Technique: Explore Multi-Column Continuous (MCC) chromatography, which can be a more efficient and solvent-saving alternative for larger-scale separations.[1][2]

Issue: Inefficient diastereomeric resolution using a resolving agent.

  • Possible Cause: The choice of resolving agent, solvent, and crystallization conditions are critical for successful chemical resolution. An inappropriate combination can lead to poor separation or low yield.

  • Troubleshooting Steps:

    • Screen Resolving Agents: If one resolving agent (e.g., R-phenethylamine) is not providing adequate separation, consider other options like D-tartaric acid or (1S,2S)-diphenylethylenediamine.[1][5][8]

    • Optimize Solvent System: The solvent plays a crucial role in the formation and precipitation of the diastereomeric salt. Experiment with different solvents and solvent mixtures to find the optimal conditions for selective crystallization of one diastereomer.

    • Control Crystallization Temperature: Carefully control the cooling rate and final temperature during crystallization, as these parameters can significantly impact the purity and yield of the resolved diastereomer.

    • Epimerization of the Unwanted Diastereomer: To improve the overall yield, the unwanted diastereomer can be epimerized back to the racemic mixture and recycled into the resolution process.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common diastereomeric impurities in Brivaracetam synthesis?

Brivaracetam is the (2S,4R)-isomer. The primary diastereomeric impurity is typically the (2S,4S)-isomer. Other potential stereoisomers include the (2R,4R) and (2R,4S) enantiomers and diastereomers.[6][7]

Q2: What are the primary methods for removing diastereomeric impurities of Brivaracetam?

The main methods for separating diastereomers in Brivaracetam synthesis are:

  • Chiral High-Performance Liquid Chromatography (HPLC): A widely used and effective method for both analytical and preparative scale separation.[1][6][9]

  • Crystallization: Recrystallization from suitable solvents can be used to enrich the desired diastereomer.[4][10] This can be a cost-effective method for large-scale production.

  • Stereochemical Resolution: This involves the use of a chiral resolving agent to form diastereomeric salts that have different solubilities, allowing for their separation by crystallization.[1][5]

  • Multi-Column Continuous (MCC) Chromatography: An efficient continuous chromatography technique for separating diastereomers on a larger scale.[1][2]

Q3: What analytical techniques are used to determine the diastereomeric purity of Brivaracetam?

Chiral HPLC is the standard analytical method for quantifying the diastereomeric purity of Brivaracetam.[6][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the diastereomeric ratio in some cases.[11]

Quantitative Data on Purification Methods

The following table summarizes the reported efficiency of various methods for the removal of diastereomeric impurities in Brivaracetam synthesis.

Purification MethodStarting Material PurityFinal Product PuritySolvent/Mobile PhaseReference
Chiral HPLCDiastereomeric Mixture>99.5% chiral purityEtOH/heptane (1:1)[1][2]
Multi-Column Continuous (MCC)Diastereomeric MixtureNot specifiedn-heptane/ethanol (45:55%)[1][2]
RecrystallizationCrude Product>99.5% chiral purityIsopropyl acetate (IPAc)[3]
RecrystallizationRS:SS = 95:599.8%Ethyl acetate[8]
Chemical Resolution with D-tartaric acidRacemic Mixture99.7% HPLC purityIsopropyl acetate[5]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Brivaracetam Diastereomers

This protocol is a general guideline based on literature reports.[6][7]

  • Column: CHIRALPAK IG-U (or a similar polysaccharide-based chiral column).

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium bicarbonate (e.g., 40:60 v/v).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 212 nm.

  • Sample Preparation: Dissolve the Brivaracetam sample in the mobile phase to a suitable concentration.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: The different diastereomers will elute at different retention times, allowing for their separation and quantification.

Protocol 2: Purification of Brivaracetam by Recrystallization

This protocol is adapted from patent literature.[3][4]

  • Dissolution: Dissolve the crude Brivaracetam in a suitable solvent, such as isopropyl acetate, at an elevated temperature (e.g., 40 °C) to obtain a clear solution.

  • Cooling: Slowly cool the solution. Seeding with a small amount of pure Brivaracetam crystals at a specific temperature (e.g., 25 °C) can be performed to induce crystallization.

  • Crystallization: Continue to cool the mixture to a lower temperature (e.g., 0-5 °C) and hold for a period to allow for complete crystallization.

  • Isolation: Filter the solid product.

  • Washing: Wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the purified Brivaracetam under vacuum.

Visualizations

Experimental_Workflow_Diastereomer_Removal cluster_synthesis Brivaracetam Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude Brivaracetam (Diastereomeric Mixture) Chiral_HPLC Chiral HPLC Crude_Product->Chiral_HPLC Option 1 Recrystallization Recrystallization Crude_Product->Recrystallization Option 2 Chemical_Resolution Chemical Resolution Crude_Product->Chemical_Resolution Option 3 Purity_Check Diastereomeric Purity (Chiral HPLC) Chiral_HPLC->Purity_Check Recrystallization->Purity_Check Chemical_Resolution->Purity_Check Pure_Brivaracetam Pure Brivaracetam ((2S,4R)-isomer) Purity_Check->Pure_Brivaracetam Meets Specification

Caption: Workflow for the removal of diastereomeric impurities from crude Brivaracetam.

Troubleshooting_Logic_Poor_Separation cluster_chromatography Chromatography Issues cluster_crystallization Crystallization/Resolution Issues Start Poor Diastereomer Separation Check_Method Separation Method? Start->Check_Method Check_Column Using Chiral Column? Check_Method->Check_Column Chromatography Check_Solvent Optimize Solvent System Check_Method->Check_Solvent Crystallization/ Resolution Optimize_Mobile_Phase Optimize Mobile Phase Check_Column->Optimize_Mobile_Phase Yes Use_Prep_HPLC Consider Preparative HPLC Check_Column->Use_Prep_HPLC Yes Use_Chiral_Column Use Appropriate Chiral Column Check_Column->Use_Chiral_Column No Solution Improved Separation Optimize_Mobile_Phase->Solution Use_Prep_HPLC->Solution Check_Resolving_Agent Screen Resolving Agents Check_Solvent->Check_Resolving_Agent Control_Temp Control Temperature Profile Check_Resolving_Agent->Control_Temp Control_Temp->Solution Use_Chiral_Column->Optimize_Mobile_Phase

Caption: Troubleshooting logic for poor separation of Brivaracetam diastereomers.

References

Technical Support Center: (R)-4-Propyldihydrofuran-2(3H)-one Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (R)-4-Propyldihydrofuran-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities can be categorized as follows:

  • Enantiomeric Impurity: The undesired (S)-enantiomer, (S)-4-Propyldihydrofuran-2(3H)-one.

  • Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from side reactions specific to the synthetic route employed.

  • Residual Solvents: Solvents used during the reaction and work-up procedures.

  • Degradation Products: Primarily the ring-opened product, (R)-4-(hydroxymethyl)heptanoic acid, which can form under certain conditions.

Q2: What is the primary cause of enantiomeric impurity, and how can it be controlled?

A2: The primary cause of contamination with the (S)-enantiomer is the use of racemic or non-enantiomerically pure starting materials.[1] Incomplete stereoselectivity in asymmetric syntheses or racemization during the process can also contribute. Racemization can be promoted by prolonged heating.[2][3]

Control strategies include:

  • Using highly enantiomerically pure starting materials.

  • Employing purification techniques such as salification of key intermediates, which can significantly improve the enantiomeric ratio. For instance, the enantiomeric ratio (R:S) can be improved from 97:3 to greater than 99.5:0.5 with a salification step.[4]

  • Careful control of reaction temperature and time to prevent racemization.

Q3: How can I detect and quantify the enantiomeric purity of my product?

A3: The most common method for determining the enantiomeric purity of this compound is chiral stationary phase gas chromatography (chiral GC).[4] This technique allows for the separation and quantification of the (R)- and (S)-enantiomers.

Troubleshooting Guides

Issue 1: High Levels of the (S)-Enantiomer Detected

Possible Causes:

  • Racemic Starting Material: Use of a non-enantiomerically pure starting material is the most direct cause.

  • Racemization During Synthesis: Prolonged exposure to high temperatures or harsh acidic/basic conditions can cause epimerization at the chiral center.[2][3]

  • Inadequate Purification: The purification method may not be sufficient to remove the (S)-enantiomer.

Solutions:

  • Verify Starting Material Purity: Ensure the enantiomeric purity of your starting materials using appropriate analytical techniques.

  • Optimize Reaction Conditions: Minimize reaction time and temperature where possible.

  • Implement Chiral Purification: Introduce a salification step with a chiral amine to selectively crystallize the desired diastereomeric salt, thereby enriching the (R)-enantiomer.[4] Alternatively, chiral column chromatography can be used for separation, although this may be less practical on a large scale.[1]

Issue 2: Presence of Unidentified Peaks in GC/LC Analysis

Possible Causes:

  • Unreacted Starting Materials or Intermediates: Incomplete reaction or inefficient purification can lead to the carryover of starting materials or intermediates.

  • Side-Reaction By-products: Depending on the synthetic route, various side reactions can occur. For example, in syntheses involving the reduction of carboxylic acid derivatives, over-reduction or incomplete reduction can lead to impurities.

  • Degradation: The lactone ring can be susceptible to hydrolysis, especially in the presence of water and acid or base, forming (R)-4-(hydroxymethyl)heptanoic acid.

Solutions:

  • Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the reaction and ensure complete conversion of the starting material.

  • Optimize Work-up and Purification: Incorporate appropriate extraction and washing steps to remove unreacted reagents and water-soluble by-products. Distillation or column chromatography are effective for removing less volatile impurities.

  • Control Water Content: Ensure all solvents and reagents are anhydrous, especially in steps sensitive to hydrolysis.

Issue 3: Residual Solvents Detected in the Final Product

Possible Causes:

  • Inefficient Solvent Removal: Inadequate drying of the product after work-up.

Solutions:

  • Effective Drying: Dry the product under high vacuum and at a slightly elevated temperature (if the product is thermally stable) to remove residual solvents.

  • Solvent Selection: Choose solvents with lower boiling points for easier removal, where the synthetic route allows.

Quantitative Data Summary

Impurity TypeCommon ExamplesTypical LevelsAnalytical Method
Enantiomeric Impurity(S)-4-Propyldihydrofuran-2(3H)-one<0.5% to 3% (post-purification)[4]Chiral GC
Process-Related ImpuritiesUnreacted starting materials, intermediatesVariable, can be >1% without proper purificationGC, LC-MS
Residual SolventsToluene, Methanol, Ethanol, THFDependent on process and drying efficiencyHeadspace GC
Degradation Products(R)-4-(hydroxymethyl)heptanoic acidTypically low with proper handlingLC-MS

Experimental Protocols

Protocol 1: Chiral Gas Chromatography for Enantiomeric Purity

This protocol is a general guideline for the determination of the enantiomeric purity of this compound.

  • Instrument: Gas chromatograph with a flame ionization detector (FID).

  • Column: A chiral stationary phase column suitable for separating lactone enantiomers (e.g., a cyclodextrin-based column).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min). The exact program should be optimized for the specific column and instrument.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Analysis: The retention times for the (R)- and (S)-enantiomers will be different. Calculate the percentage of each enantiomer based on the peak areas.

Visualizations

Impurity_Formation_Pathway cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Sources Starting_Materials Chiral/Racemic Starting Materials Intermediate Key Chiral Intermediate Starting_Materials->Intermediate Asymmetric Synthesis S_Enantiomer (S)-Enantiomer Starting_Materials->S_Enantiomer Use of Racemic Mixture Product This compound Intermediate->Product Lactonization Intermediate->S_Enantiomer Racemization (e.g., Heat) Unreacted_SM Unreacted Starting Materials/Intermediates Intermediate->Unreacted_SM Incomplete Reaction Side_Products Side-Reaction By-products Intermediate->Side_Products Side Reactions Degradation Degradation Products (e.g., Hydrolysis) Product->Degradation Hydrolysis

Caption: Impurity formation pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Impurity Detected in This compound Identify_Impurity Identify Impurity Type (Chiral GC, GC/LC-MS) Start->Identify_Impurity Decision Impurity Type? Identify_Impurity->Decision S_Enantiomer High (S)-Enantiomer Decision->S_Enantiomer Enantiomeric Process_Related Process-Related Impurity Decision->Process_Related Process/Degradation Residual_Solvent Residual Solvent Decision->Residual_Solvent Solvent Troubleshoot_S Check Starting Material Purity Optimize Reaction Conditions Implement Chiral Purification S_Enantiomer->Troubleshoot_S Troubleshoot_Process Monitor Reaction Progress Optimize Work-up Control Water Content Process_Related->Troubleshoot_Process Troubleshoot_Solvent Improve Drying Process (Vacuum, Temperature) Residual_Solvent->Troubleshoot_Solvent End Impurity Level Acceptable Troubleshoot_S->End Troubleshoot_Process->End Troubleshoot_Solvent->End

Caption: Troubleshooting workflow for impurities in this compound production.

References

Technical Support Center: Optimizing Stereoselective Lactonization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for stereoselective lactonization.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the stereoselectivity of a lactonization reaction?

A1: The stereoselectivity of a lactonization reaction is governed by a combination of factors. The choice of catalyst, particularly its chiral ligand, is paramount as it creates the chiral environment for the reaction.[1][2][3] The reaction temperature can also have a significant impact, with lower temperatures often leading to higher selectivity.[4][5] The solvent can influence the stability of transition states and thus the stereochemical outcome.[6][7] Additionally, the structure of the substrate itself plays a crucial role in determining the facial selectivity of the reaction.[8]

Q2: How do I select an appropriate catalyst for my specific substrate?

A2: Catalyst selection is substrate-dependent. For C-H bond lactonization, manganese (Mn) complexes with chiral ligands have shown high efficiency and stereoselectivity for the formation of γ-lactones from carboxylic acids.[1][2][9] The steric and electronic properties of the ligand can be tuned to control selectivity.[10] For instance, sterically encumbered manganese catalysts can provide outstanding enantioselectivities.[9] It is often necessary to screen a small library of catalysts with varying chiral backbones and steric bulk to identify the optimal choice for a new substrate.[1][2]

Q3: What is the role of additives, such as triflic acid (TfOH), in these reactions?

A3: Acidic additives like triflic acid (TfOH) can act as co-catalysts. In some manganese-catalyzed oxidations, the presence of TfOH has been shown to be beneficial, although its absence does not always inhibit the reaction.[9][11] The necessity and concentration of such additives should be determined empirically during the optimization phase for a specific substrate.[1]

Q4: Can I perform these reactions in the presence of air and moisture?

A4: One of the advantages of some modern catalytic systems is their robustness. For example, certain newly developed manganese catalysts are air-stable and the oxidation reactions can be performed in open-to-air vessels without stringent precautions to exclude oxygen or humidity.[9] However, for other systems, particularly those involving sensitive reagents like hydride reducing agents, anhydrous and inert conditions are crucial to prevent reagent decomposition and ensure high yields.[5]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Lactone

Potential Cause Suggested Solution
Suboptimal Catalyst Loading Increase the catalyst loading incrementally. For instance, increasing from 1 mol% to 2 mol% has been shown to improve yields.[1][2]
Insufficient Oxidant Increase the equivalents of the oxidant (e.g., H₂O₂) used. A gradual increase from 1.2 to 2.4 equivalents can enhance the yield.[11]
Incorrect Solvent The choice of solvent can significantly impact yield. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or 2,2,2-trifluoroethanol (B45653) (TFE) are often effective, while other solvents like acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂) might be detrimental.[1][2][9]
Reaction Temperature Too Low/High While lower temperatures often favor selectivity, they might decrease the reaction rate and yield. A systematic temperature screen (e.g., from 0 °C to 25 °C) can help identify the optimal balance.[11]
Catalyst Decomposition Some catalysts may be unstable under the reaction conditions. Ensure the catalyst is handled and stored correctly. In some cases, multiple additions of the catalyst throughout the reaction can improve the overall yield.[11]

Problem 2: Poor Stereoselectivity (Low ee or d.r.)

Potential Cause Suggested Solution
Incorrect Catalyst Chirality For substrates with existing stereocenters, there can be a "matched" and "mismatched" pairing between the substrate and the catalyst enantiomer. Using the opposite enantiomer of the catalyst can dramatically improve or even reverse the diastereoselectivity.[1][2]
Reaction Temperature Too High Higher temperatures can lead to a decrease in stereoselectivity. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) is a common strategy to enhance enantiomeric or diastereomeric ratios.[4][5]
Suboptimal Solvent The solvent can influence the chiral induction.[6][7] Screening a range of solvents with different polarities and coordinating abilities is recommended.
Ligand Structure The steric and electronic properties of the catalyst's ligand are critical for stereocontrol. Experiment with catalysts bearing different ligands to find one that provides better stereochemical communication with the substrate.[1][10]

Quantitative Data Summary

Table 1: Effect of Catalyst and Conditions on γ-Lactonization of cis,cis-2,6-dimethylcyclohexanecarboxylic acid [9][11]

Catalyst (mol%)H₂O₂ (equiv.)Additive (equiv.)SolventTemp (°C)Yield (%)ee (%)
(S,S)-Mn(pdp) (1)1.2TfOH (0.1)HFIP01070
(S,S)-Mn(pdp) (2)2.4TfOH (0.1)HFIP070>99
(S,S)-Mn(pdp) (2)2.4-HFIP0--
(S,S)-Mn(pdp) (2)2.4TfOH (0.1)TFE/CH₂Cl₂0low-

Table 2: Catalyst-Controlled Diastereoselectivity in the Lactonization of (-)-camphanic acid [2]

CatalystProductYield (%)d.r.
(R,R)-Mn(ᵀᴵᴾˢpdp)18a56>100:1
(S,S)-Mn(ᵀᴵᴾˢpdp)18b541:8.7

Experimental Protocols

Protocol 1: General Procedure for Manganese-Catalyzed Stereoselective γ-Lactonization [1][9][11]

Materials:

  • Carboxylic acid substrate

  • Chiral Manganese catalyst (e.g., (S,S)-Mn(pdp)) (1-2 mol%)

  • Hydrogen peroxide (H₂O₂), as a solution in the reaction solvent (e.g., 0.9 M in TFE or HFIP)

  • Triflic acid (TfOH), as a dilute solution in the reaction solvent (optional, 0.1 equiv.)

  • Anhydrous solvent (e.g., TFE or HFIP)

  • Internal standard for GC analysis (e.g., biphenyl)

  • 2-propanol for quenching

Procedure:

  • In a reaction vial, dissolve the carboxylic acid substrate (e.g., 25 mM concentration) and the manganese catalyst (1-2 mol%) in the chosen solvent (e.g., TFE or HFIP).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath.

  • Using separate syringe pumps, slowly add the hydrogen peroxide solution (1.2 - 2.4 equivalents) and, if applicable, the triflic acid solution (0.1 equivalents) over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir for an additional 15 minutes at the same temperature.

  • Quench the reaction by adding a small amount of 2-propanol.

  • Analyze the reaction mixture by gas chromatography (GC) using an internal standard to determine conversion and yield. The enantiomeric excess (ee) can be determined by chiral GC or HPLC analysis.

  • For product isolation, the reaction mixture can be concentrated and purified by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_substrate Prepare Substrate Solution mix Combine Substrate and Catalyst prep_substrate->mix prep_catalyst Prepare Catalyst Solution prep_catalyst->mix prep_reagents Prepare Reagent Solutions (Oxidant, Additive) add Slow Addition of Reagents prep_reagents->add cool Cool to Reaction Temp mix->cool cool->add stir Stir to Completion add->stir quench Quench Reaction stir->quench analyze Analyze by GC/HPLC (Yield, ee, d.r.) quench->analyze purify Purify by Chromatography analyze->purify

Caption: Experimental workflow for stereoselective lactonization.

troubleshooting_workflow start Initial Experiment check_yield Is Yield > 70%? start->check_yield check_ee Is ee/d.r. > 95%? check_yield->check_ee Yes optimize_yield Optimize for Yield: - Increase Catalyst/Oxidant - Screen Solvents - Adjust Temperature check_yield->optimize_yield No optimize_ee Optimize for Selectivity: - Lower Temperature - Screen Catalysts/Ligands - Screen Solvents check_ee->optimize_ee No success Successful Optimization check_ee->success Yes optimize_yield->start optimize_ee->start

Caption: Troubleshooting workflow for low yield or stereoselectivity.

References

Technical Support Center: Chiral HPLC Separation of Lactone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the chiral separation of lactone enantiomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

1. What are the most common issues encountered during the chiral HPLC separation of lactones?

The most prevalent challenges include:

  • No separation or poor resolution (Rs < 1.5): The enantiomer peaks are not baseline separated.

  • Peak tailing or poor peak shape: This can affect the accuracy of quantification.

  • Irreproducible retention times and resolution: Lack of consistency between injections or batches.

  • Enantiomer elution order reversal: The order in which the enantiomers elute from the column changes unexpectedly.

2. Which type of chiral stationary phase (CSP) is most suitable for lactone enantiomer separation?

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice for separating a wide range of chiral compounds, including lactones.[1][2] Pirkle-type columns and cyclodextrin-based columns have also demonstrated success in resolving lactone enantiomers.[3][4] The selection of the optimal CSP is often empirical and may require screening several different columns.[5]

3. How does the mobile phase composition affect the separation of lactone enantiomers?

The mobile phase plays a critical role in achieving chiral recognition and separation.[2][6] Key factors include:

  • Solvent Choice: In normal-phase mode, common mobile phases consist of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol such as isopropanol (B130326) (IPA) or ethanol (B145695). The ratio of these solvents significantly impacts retention and resolution.[3]

  • Additives/Modifiers: For lactones that may have acidic or basic properties, or to improve peak shape, small amounts of acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine (B46881) - DEA) additives can be beneficial.[3][7]

4. What is the impact of temperature on the chiral separation of lactones?

Temperature is a crucial parameter that can significantly influence enantioselectivity.[2][4]

  • Improved Resolution: Generally, lower temperatures tend to enhance chiral recognition, leading to better resolution.[7][8]

  • Thermodynamic Effects: Changes in temperature can alter the thermodynamics of the interactions between the enantiomers and the CSP, sometimes even leading to a reversal of the enantiomer elution order.[9]

5. Can I use the same chiral method for both analytical and preparative scale separations?

Yes, it is possible to scale up an analytical method to a preparative scale. However, direct scaling may not always be optimal. For preparative separations, it is often advantageous to have the desired enantiomer elute first to minimize separation time and solvent consumption.[10] The ability to invert the elution order by selecting a CSP with the opposite chirality can be a significant advantage in these cases.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during the chiral HPLC separation of lactone enantiomers.

Issue 1: No Enantiomeric Separation

If you are not observing any separation between the lactone enantiomers, consider the following steps:

Troubleshooting Workflow for No Separation

NoSeparation start No Separation Observed check_csp Is the Chiral Stationary Phase (CSP) appropriate for lactones? start->check_csp screen_csps Screen different CSPs (e.g., polysaccharide, Pirkle-type) check_csp->screen_csps No check_mp Is the mobile phase composition optimal? check_csp->check_mp Yes screen_csps->check_mp adjust_mp Adjust mobile phase polarity (e.g., vary alcohol percentage) check_mp->adjust_mp No check_temp Is the column temperature optimized? check_mp->check_temp Yes add_modifier Try a different alcohol (e.g., ethanol vs. isopropanol) adjust_mp->add_modifier add_modifier->check_temp lower_temp Decrease column temperature check_temp->lower_temp No end Separation Achieved check_temp->end Yes lower_temp->end

Caption: Troubleshooting workflow for a lack of enantiomeric separation.

Experimental Protocol: Initial Screening of CSPs and Mobile Phases

  • Column Selection: Screen a minimum of two different types of CSPs. Good starting points for lactones include a cellulose-based column (e.g., Chiralcel OD-H) and an amylose-based column (e.g., Chiralpak AD).[3]

  • Mobile Phase Screening: For each column, test at least two different mobile phases. A common starting point for normal-phase chromatography is a mixture of n-hexane and an alcohol (isopropanol or ethanol).[3]

    • Mobile Phase A: 90:10 (v/v) n-hexane/isopropanol

    • Mobile Phase B: 90:10 (v/v) n-hexane/ethanol

  • Flow Rate: Use a standard flow rate, for example, 1.0 mL/min for a 4.6 mm I.D. column.[4]

  • Temperature: Maintain a constant, controlled temperature, for instance, 25 °C.

  • Detection: Use a UV detector at a wavelength where the lactone has maximum absorbance.

Issue 2: Poor Resolution (Peaks are not baseline separated)

If you observe partial separation, the following adjustments can help improve the resolution:

Logical Relationship for Improving Resolution

PoorResolution start Poor Resolution optimize_mp Optimize Mobile Phase start->optimize_mp optimize_flow Optimize Flow Rate start->optimize_flow optimize_temp Optimize Temperature start->optimize_temp decrease_alcohol Decrease alcohol % to increase retention and selectivity optimize_mp->decrease_alcohol change_alcohol Switch alcohol type (IPA vs. Ethanol) optimize_mp->change_alcohol end Improved Resolution decrease_alcohol->end change_alcohol->end decrease_flow Decrease flow rate to improve efficiency optimize_flow->decrease_flow decrease_flow->end decrease_temp Decrease temperature to enhance chiral recognition optimize_temp->decrease_temp decrease_temp->end

Caption: Key parameters to adjust for improving poor resolution.

Experimental Protocol: Method Optimization for Improved Resolution

  • Mobile Phase Fine-Tuning:

    • Systematically vary the percentage of the alcohol in the mobile phase. For example, if you started with 10% isopropanol, test 8%, 5%, and 12%.

    • If using an additive, adjust its concentration (e.g., from 0.1% to 0.05% TFA).

  • Flow Rate Adjustment:

    • Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min. Lower flow rates can increase the efficiency of the separation, though analysis time will be longer.[4]

  • Temperature Variation:

    • Analyze the sample at different column temperatures, for example, 15 °C, 25 °C, and 40 °C, to determine the optimal temperature for selectivity.[9]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can be caused by interactions with the stationary phase or issues with the sample solvent.

Troubleshooting Steps for Poor Peak Shape

  • Check for Secondary Interactions:

    • If your lactone has acidic or basic functional groups, these can cause peak tailing.

    • For acidic lactones: Add a small amount of an acidic modifier like TFA (e.g., 0.1%) to the mobile phase to suppress ionization.[7]

    • For basic characteristics: Add a basic modifier like DEA (e.g., 0.1%) to the mobile phase.[3]

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting a sample in a very strong solvent can lead to peak distortion.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.

Quantitative Data Summary

The following tables provide typical starting conditions and parameter ranges for the chiral HPLC separation of lactones.

Table 1: Typical Normal-Phase Mobile Phase Compositions

Non-Polar SolventPolar ModifierTypical Ratio (v/v)Additive (if needed)Additive Concentration
n-HexaneIsopropanol95:5 to 80:20Trifluoroacetic Acid (TFA)0.1%
n-HexaneEthanol95:5 to 80:20Diethylamine (DEA)0.1%
HeptaneIsopropanol90:10Acetic Acid0.1%

Table 2: Common Operating Parameter Ranges

ParameterTypical RangeRationale for Adjustment
Flow Rate (4.6 mm ID column)0.5 - 1.5 mL/minLower flow rates can improve resolution.[4]
Column Temperature10 °C - 40 °CLower temperatures often increase selectivity.[7][8]
Injection Volume1 - 20 µLKeep low to avoid column overload.
Analyte Concentration0.1 - 1.0 mg/mLAdjust to ensure a good detector response without overloading.

References

Preventing racemization during the synthesis of (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (R)-4-Propyldihydrofuran-2(3H)-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis that may lead to a loss of stereochemical purity.

Problem 1: Low Enantiomeric Excess (ee) Observed in the Final Product

Q: My synthesis of this compound resulted in a low enantiomeric excess. What are the potential causes and how can I improve it?

A: A low enantiomeric excess (ee) is a common issue that can arise from several factors during the synthesis. The primary causes are often related to reaction conditions that facilitate racemization, a process where the desired enantiomer converts into its mirror image, leading to a mixture. Key factors include temperature, pH (presence of acids or bases), and reaction time.

Potential Causes and Solutions:

  • Elevated Reaction Temperature: Higher temperatures can provide the activation energy for the chiral center to epimerize. It is crucial to maintain optimal temperature control throughout the synthesis, particularly during steps involving the formation or modification of the stereocenter.

  • Harsh Acidic or Basic Conditions: Strong acids or bases can catalyze racemization by promoting the formation of a planar enolate intermediate, which is achiral. Subsequent protonation can occur from either face, leading to a mixture of enantiomers. The choice of reagents and the careful control of pH are critical.

  • Prolonged Reaction Times: Extended exposure to conditions that can cause racemization, even if mild, can lead to a gradual decrease in enantiomeric purity. Monitoring the reaction progress and minimizing the reaction time are essential.

  • Inappropriate Solvent Choice: The polarity of the solvent can influence the stability of intermediates and transition states, potentially affecting the stereochemical outcome.

  • Sub-optimal Catalyst or Reagent Quality: In asymmetric syntheses, the purity and activity of the chiral catalyst or auxiliary are paramount. Degradation or impurities can lead to a loss of enantioselectivity.

Illustrative Data on the Effect of Temperature on Enantiomeric Excess:

The following table provides illustrative data on how reaction temperature can affect the enantiomeric excess (ee) of this compound during a critical lactonization step. Note: This data is for comparative purposes and may not represent all synthetic routes.

Reaction Temperature (°C)Enantiomeric Excess (ee) of (R)-isomer (%)
-2098
095
25 (Room Temperature)85
5060

Problem 2: Racemization During the Lactonization Step

Q: I have successfully synthesized the chiral precursor with high enantiomeric purity, but I am observing a significant drop in ee after the lactonization step. How can I prevent this?

A: The lactonization step, which involves the cyclization of a hydroxy acid or its derivative to form the furanone ring, is often a critical point where racemization can occur. This is typically due to the reaction conditions employed.

Strategies to Minimize Racemization during Lactonization:

  • Use of Mild Lactonization Reagents: Avoid harsh acidic or basic conditions for cyclization. Reagents that operate under neutral or mildly acidic/basic conditions are preferable.

  • Lower Reaction Temperatures: As with other steps, performing the lactonization at lower temperatures can significantly reduce the rate of racemization.

  • Control of Stoichiometry: Careful control of the amount of any activating agents or catalysts is crucial to avoid side reactions that could lead to racemization.

  • In Situ Lactonization: In some synthetic routes, it is possible to perform the reduction of a precursor and subsequent lactonization in a one-pot procedure under controlled conditions, which can minimize the isolation of potentially unstable intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for chiral γ-butyrolactones like this compound?

A1: The primary mechanism of racemization for this class of compounds involves the deprotonation of the α-proton (the proton on the carbon adjacent to the carbonyl group) to form a planar enolate intermediate. This is most commonly catalyzed by bases. Once the planar enolate is formed, reprotonation can occur from either side with equal probability, leading to the formation of both the (R) and (S) enantiomers and thus a racemic mixture. Acid-catalyzed enolization can also lead to racemization.

Q2: Which synthetic routes are known to provide high enantiomeric excess for this compound?

A2: Several synthetic strategies have been developed to produce this compound with high enantiomeric purity. These include:

  • Asymmetric Organocatalysis: An organocatalytic approach starting from trans-2-hexen-1-al and nitromethane (B149229) has been reported to generate the desired stereocenter with a high enantiomeric ratio (R:S = 97:3), which can be further enhanced to >99.5:0.5 through salification and crystallization[1].

  • Starting from Chiral Precursors: Syntheses that begin with an already established chiral center, such as those utilizing chiral auxiliaries or starting from naturally occurring chiral molecules, are common. However, these methods can be more expensive and may require additional steps for auxiliary removal.

  • Enzymatic Resolution: The use of enzymes to selectively react with one enantiomer in a racemic mixture is another effective method to obtain the desired enantiopure compound.

Q3: How can I accurately determine the enantiomeric excess of my product?

A3: The most common and reliable method for determining the enantiomeric excess of this compound is through chiral chromatography, specifically:

  • Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a stationary phase that is itself chiral, allowing for the separation of the two enantiomers. The ratio of the peak areas corresponding to the (R) and (S) enantiomers is used to calculate the ee.

  • Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is also a powerful technique for enantiomeric separation and quantification.

Q4: Can I improve the enantiomeric excess of my product after the synthesis is complete?

A4: Yes, if your synthesis results in a product with a lower than desired enantiomeric excess, it is possible to improve the purity through a process called chiral resolution. Common methods include:

  • Preparative Chiral Chromatography: Scaling up the analytical chiral HPLC or GC methods to a preparative scale allows for the physical separation and collection of the desired enantiomer.

  • Diastereomeric Crystallization: This involves reacting the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can often be separated by crystallization. After separation, the resolving agent is removed to yield the pure enantiomer. For this compound, which is a lactone, a common strategy would be to first hydrolyze it to the corresponding hydroxy acid, resolve the acid, and then re-lactonize.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of this compound

This protocol is based on a reported organocatalytic method and is designed to achieve a high initial enantiomeric excess[1].

Step 1: Asymmetric Michael Addition

  • To a solution of trans-2-hexen-1-al in a suitable solvent (e.g., a mixture of THF and water), add the organocatalyst ((S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether), a weak acid (e.g., boric acid), and a co-catalyst (e.g., pivalic acid) at room temperature (20-25 °C).

  • Add nitromethane to the mixture and stir until the reaction is complete (monitor by TLC or GC).

  • Work up the reaction to isolate the intermediate, (R)-3-(nitromethyl)hexanal. This step typically yields an enantiomeric ratio of approximately 97:3 (R:S).

Step 2: Oxidation and Lactonization

  • The crude (R)-3-(nitromethyl)hexanal is then oxidized to the corresponding carboxylic acid, (R)-3-(nitromethyl)hexanoic acid, using a mild oxidizing agent.

  • The (R)-3-(nitromethyl)hexanoic acid can be purified and its enantiomeric excess enhanced to >99.5:0.5 by forming a salt with a chiral base (e.g., quinidine) followed by crystallization.

  • The enantiomerically enriched acid is then subjected to a Nef reaction and subsequent lactonization under mild acidic conditions to yield this compound.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a general procedure for determining the enantiomeric excess of the final product.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating lactone enantiomers.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. The exact ratio will need to be optimized to achieve good separation.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.

  • Quantification: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizations

Synthesis_Pathway trans-2-Hexen-1-al trans-2-Hexen-1-al Intermediate_Aldehyde (R)-3-(Nitromethyl)hexanal trans-2-Hexen-1-al->Intermediate_Aldehyde Organocatalyst, Asymmetric Michael Addition Nitromethane Nitromethane Nitromethane->Intermediate_Aldehyde Intermediate_Acid (R)-3-(Nitromethyl)hexanoic acid Intermediate_Aldehyde->Intermediate_Acid Oxidation Final_Product This compound Intermediate_Acid->Final_Product Nef Reaction & Lactonization

Caption: Organocatalytic synthesis of this compound.

Racemization_Mechanism R_Lactone This compound H Enolate Planar Enolate Intermediate (Achiral) R_Lactone->Enolate - H+ (Base-catalyzed) Enolate->R_Lactone + H+ S_Lactone (S)-4-Propyldihydrofuran-2(3H)-one H Enolate->S_Lactone + H+ S_Lactone->Enolate - H+ (Base-catalyzed)

Caption: Base-catalyzed racemization mechanism via a planar enolate.

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Technical Support Center: Synthesis of (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-4-Propyldihydrofuran-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scalability of this important chiral intermediate.

I. Comparison of Key Synthetic Routes

The synthesis of this compound is critical for the production of various pharmaceuticals, most notably the antiepileptic drug Brivaracetam. The enantiomeric purity of this intermediate is paramount to the efficacy of the final active pharmaceutical ingredient.[1] Several synthetic routes have been developed, each with its own set of advantages and challenges, particularly concerning industrial scale-up. Below is a summary of the key quantitative data for the most common synthetic strategies.

Synthetic Route Starting Materials Key Steps Reported Yield Enantiomeric Excess (ee) / R:S Ratio Key Scalability Considerations
Route 1: Reduction and Lactonization (R)-2-propylsuccinic acid 4-tert-butyl esterMixed anhydride (B1165640) formation, Reduction with NaBH₄, Acid-catalyzed lactonization~75-85%>99% eeHandling of pyrophoric reagents (ethyl chloroformate), control of exothermic reduction, management of large volumes of flammable solvents, filtration of salts.
Route 2: Organocatalytic Michael Addition trans-2-Hexenal, Nitromethane (B149229)Organocatalytic asymmetric Michael addition, Nef reaction, Lactonization~82-90%97:3 (R:S) without salification; >99.5:0.5 (R:S) with salification[2]Catalyst cost and recovery, long reaction times, purification from catalyst residues, handling of nitromethane at scale.[2]
Route 3: Chiral Auxiliary (Oxazolidinone) Valeryl chloride, Chiral oxazolidinone, tert-butyl 2-bromoacetateAcylation, Alkylation, Reduction, Hydrolysis, and LactonizationHighHigh (dependent on auxiliary)Cost and recovery of the chiral auxiliary, potential for racemization during hydrolysis, purification from the auxiliary and byproducts, use of toxic reagents (e.g., mercury reagents in some variations).[3][4]

II. Troubleshooting Guides and FAQs

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Synthesis from (R)-2-Propylsuccinic Acid 4-tert-Butyl Ester

This route involves the formation of a mixed anhydride followed by reduction and lactonization. A detailed large-scale protocol has been reported, providing valuable insights into potential scalability challenges.[4]

Experimental Workflow

Route_1_Workflow Workflow for Route 1 A Start: (R)-2-propylsuccinic acid 4-tert-butyl ester in Toluene B Cool to -5°C A->B C Add Triethylamine B->C D Add Ethyl Chloroformate (forms mixed anhydride) C->D E Warm to 20°C and Filter Triethylammonium (B8662869) Chloride D->E F Cool Filtrate to -20°C E->F G Add Sodium Borohydride (B1222165) and Methanol (Reduction) F->G H Quench with HCl (Lactonization) G->H I Aqueous Workup and Extraction H->I J Distillation I->J K Product: this compound J->K

Caption: Workflow for the synthesis of this compound via Route 1.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low yield of the final product 1. Incomplete formation of the mixed anhydride. 2. Inefficient reduction. 3. Incomplete lactonization. 4. Product loss during workup.1. Ensure slow addition of ethyl chloroformate at low temperatures (-5 to 0 °C) to prevent side reactions. Monitor the reaction by TLC or HPLC. 2. Use a sufficient excess of sodium borohydride. Ensure the temperature is maintained below -18°C during addition to control the exothermic reaction.[4] 3. Ensure sufficient acid is added for quenching and that the reaction is stirred long enough for complete cyclization. 4. Perform multiple extractions with a suitable solvent like methyl tert-butyl ether.
Formation of impurities 1. Side reactions during mixed anhydride formation (e.g., symmetrical anhydride formation). 2. Over-reduction to the diol. 3. Incomplete hydrolysis of the tert-butyl ester.1. Maintain strict temperature control during the addition of ethyl chloroformate. 2. Control the amount of reducing agent and the reaction temperature. 3. Ensure adequate acid concentration and reaction time during the lactonization step.
Difficulty in filtering triethylammonium chloride salts 1. Fine particle size of the salt, leading to filter clogging. 2. High viscosity of the reaction mixture at low temperatures.1. Allow the reaction mixture to warm to room temperature to increase salt crystal size before filtration. 2. Dilute the mixture with additional solvent if necessary to reduce viscosity.
Exothermic reaction during sodium borohydride addition is difficult to control 1. Too rapid addition of the reducing agent. 2. Inefficient heat transfer in a large reactor.1. Add sodium borohydride portion-wise or as a solution at a controlled rate.[4] 2. Ensure the reactor has adequate cooling capacity and efficient stirring to dissipate heat effectively.
Frequently Asked Questions (FAQs)
  • Q1: Why is it crucial to maintain low temperatures during the formation of the mixed anhydride and the reduction step?

    • A1: Low temperatures are critical to minimize side reactions and control the exothermicity of the reactions. During mixed anhydride formation, higher temperatures can lead to the formation of undesired byproducts. The reduction with sodium borohydride is highly exothermic, and maintaining a low temperature prevents runaway reactions and improves selectivity.[4]

  • Q2: Can other reducing agents be used instead of sodium borohydride?

    • A2: While other reducing agents like lithium borohydride or lithium aluminum hydride could potentially be used, sodium borohydride is often preferred for its lower cost and safer handling profile on a large scale. However, the choice of reducing agent will depend on the specific process and safety considerations.

Route 2: Organocatalytic Asymmetric Michael Addition

This route offers an elegant way to set the stereocenter early in the synthesis using a chiral organocatalyst. While patented as "industrially scalable," several factors require careful consideration for large-scale production.[2]

Experimental Workflow

Route_2_Workflow Workflow for Route 2 A Start: trans-2-Hexenal and Nitromethane in THF/H₂O B Add Chiral Organocatalyst, Boric Acid, and Pivalic Acid A->B C Stir at 20°C (Michael Addition) B->C D Acidify with HCl C->D E Heat to 70°C (Nef Reaction and Lactonization) D->E F Aqueous Workup and Extraction E->F G Optional: Salification with Quinidine (B1679956) for Enantiomeric Enrichment F->G Optional H Product: this compound F->H G->H

Caption: Workflow for the synthesis of this compound via Route 2.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low enantioselectivity (ee) 1. Impure or degraded catalyst. 2. Incorrect catalyst loading. 3. Temperature fluctuations. 4. Presence of impurities in starting materials or solvents.1. Ensure the catalyst is of high purity and stored under appropriate conditions. 2. Optimize the catalyst loading for the specific scale of the reaction. 3. Maintain strict temperature control throughout the reaction. 4. Use high-purity starting materials and anhydrous solvents.
Slow or incomplete reaction 1. Inefficient mixing. 2. Low catalyst activity. 3. Insufficient reaction time.1. Ensure adequate agitation, especially in large reactors, to maintain a homogeneous mixture. 2. Verify the quality of the catalyst. Consider a slightly higher catalyst loading if the reaction is consistently slow. 3. Monitor the reaction progress by a suitable analytical method and allow sufficient time for completion.
Difficulties in removing the catalyst 1. Catalyst solubility in the product phase.1. Develop an effective workup procedure, which may include acid/base washes or precipitation of the catalyst. 2. Consider using a supported catalyst that can be easily filtered off.
Formation of polymeric byproducts 1. Side reactions of the aldehyde or nitroalkane under the reaction conditions.1. Optimize the reaction concentration and temperature to minimize polymerization. 2. Ensure a controlled addition of reagents.
Frequently Asked Questions (FAQs)
  • Q1: How can the enantiomeric excess of the product be improved in this route?

    • A1: The patent for this route describes an optional salification step using quinidine to crystallize the desired enantiomer of an intermediate, which significantly increases the enantiomeric ratio to >99.5:0.5 (R:S).[2]

  • Q2: Is the organocatalyst recoverable?

    • A2: The recovery and reuse of the organocatalyst are crucial for the economic viability of this route on a large scale. The development of a robust catalyst recovery process is a key consideration for industrial implementation.

Route 3: Chiral Auxiliary (Oxazolidinone) Approach

This classical method provides high stereocontrol but involves multiple steps and the use of a chiral auxiliary that needs to be attached and later removed.

Experimental Workflow

Route_3_Workflow Workflow for Route 3 A Start: Chiral Oxazolidinone B Acylation with Valeryl Chloride A->B C Alkylation with tert-butyl 2-bromoacetate B->C D Reduction of the Ester C->D E Hydrolytic Cleavage of the Auxiliary and Lactonization D->E F Purification and Auxiliary Recovery E->F G Product: this compound F->G

Caption: Workflow for the synthesis of this compound via Route 3.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low diastereoselectivity in the alkylation step 1. Inappropriate base or reaction temperature. 2. Presence of moisture.1. Use a strong, non-nucleophilic base like LDA or NaHMDS and maintain a low reaction temperature (e.g., -78 °C). 2. Ensure all reagents and solvents are anhydrous.
Difficulty in removing the chiral auxiliary 1. Incomplete hydrolysis. 2. Formation of stable byproducts.1. Optimize the hydrolysis conditions (e.g., reagent concentration, temperature, and time). 2. Choose cleavage conditions that are known to be efficient for the specific N-acyl oxazolidinone.
Racemization of the product 1. Harsh hydrolysis conditions (e.g., prolonged heating).[3]1. Use milder hydrolysis conditions if possible. Monitor the reaction closely to avoid prolonged exposure to harsh conditions.
Low recovery of the chiral auxiliary 1. Degradation of the auxiliary during cleavage. 2. Loss during the workup and purification steps.1. Select cleavage conditions that are known to preserve the auxiliary. 2. Optimize the extraction and purification protocol for the recovery of the auxiliary.
Frequently Asked Questions (FAQs)
  • Q1: What are the main challenges in scaling up the use of chiral auxiliaries?

    • A1: The primary challenges are the high cost of the auxiliary, the need for additional steps for its attachment and removal, and the potential for product contamination with the auxiliary or its byproducts. Efficient recovery and recycling of the auxiliary are essential for the economic feasibility of this route on an industrial scale.[3]

  • Q2: Are there any specific safety concerns with this route?

    • A2: Some variations of this route reported in the literature have used highly toxic reagents like mercury compounds, which are not suitable for industrial production due to safety and environmental concerns.[4] It is crucial to select a synthetic variation that avoids such hazardous materials.

References

Cost reduction strategies for (R)-4-Propyldihydrofuran-2(3H)-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-4-Propyldihydrofuran-2(3H)-one, a key chiral intermediate in the production of the antiepileptic drug Brivaracetam.[1][2] Our focus is on providing practical cost-reduction strategies without compromising product quality.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to streamline the production process.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. - Inefficient purification.- Monitor reaction progress using TLC or GC. - Optimize temperature for each step of the synthesis. - Ensure proper work-up and purification conditions to avoid racemization or decomposition.[3] - Evaluate and optimize the purification method (e.g., distillation, chromatography).[4][5]
Low Enantiomeric Purity - Racemization during synthesis or work-up. - Ineffective chiral catalyst or resolving agent. - Starting with a racemic mixture without an efficient resolution step.- Avoid prolonged heating, which can lead to racemization.[3] - Screen different chiral catalysts or resolving agents for optimal enantioselectivity. - If starting from a racemic mixture, employ a robust resolution method like enzymatic resolution or chiral column chromatography.[2]
Difficulty in Purification - Presence of closely related impurities or diastereomers.[2] - Formation of byproducts.- Utilize high-performance liquid chromatography (HPLC) with a chiral stationary phase for separation of stereoisomers.[2] - Optimize reaction conditions to minimize byproduct formation. - Consider recrystallization of an intermediate salt to improve purity.[6]
High Catalyst Cost - Use of precious metal catalysts like ruthenium.- Explore alternative, more economical catalysts. - Optimize catalyst loading to use the minimum effective amount. - Investigate catalyst recycling strategies.
Reagent Availability and Cost - Use of expensive or difficult-to-source starting materials, such as chiral sulfoxides.[2]- Develop synthetic routes that utilize readily available and less expensive starting materials.[3][7] - Consider asymmetric synthesis strategies to create the desired stereocenter from achiral precursors.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the (R)-configuration in 4-Propyldihydrofuran-2(3H)-one?

A1: The (R)-configuration is crucial as this molecule is a key chiral intermediate in the synthesis of Brivaracetam, a potent antiepileptic drug.[1][2] The specific stereochemistry of this compound is fundamental to the pharmacological activity of the final drug, making its enantiomeric purity a critical quality attribute in the manufacturing process.[1]

Q2: What are the main challenges in the cost-effective production of this compound?

A2: The primary challenges include:

  • Achieving high enantiomeric purity: This often requires costly chiral starting materials, catalysts, or separation techniques like chiral chromatography.

  • Stringent reaction conditions: Certain methods, such as those involving enzymatic resolution, can have demanding and costly reaction conditions.[2][3]

  • Purification: The removal of closely related impurities and the separation of diastereomers can be challenging and resource-intensive.[2]

Q3: Are there any synthetic routes that avoid the use of expensive heavy metal catalysts?

A3: Yes, researchers have been actively developing more economical and environmentally friendly synthetic methods. One such approach involves an organocatalytic method, which offers a highly economical and industrially scalable alternative with a lower environmental impact.[6] Another strategy utilizes readily available starting materials like optically pure (S)-3-n-pentanoyl-4-substituted oxazol-2-one and proceeds through alkylation, reduction, and hydrolysis steps.[7][8]

Q4: How can I improve the enantiomeric purity of my product without resorting to expensive chiral chromatography?

A4: One effective strategy is the salification of a key intermediate. For example, the intermediate (R)-3-(nitromethyl)hexanoic acid can be resolved by forming a salt with a chiral amine like quinidine. This allows for the isolation of a crystalline salt with high chemical and enantiomeric purity, which can then be converted to the final product with an enantiomeric ratio exceeding 99.5:0.5.[6]

Q5: What are the recommended storage conditions for this compound?

A5: this compound is typically a yellow oily liquid and should be stored in a cool, dry place, away from direct sunlight and moisture to prevent degradation.[1][4][9] It is often recommended to store it under refrigeration at 2-8°C in a tightly sealed container, potentially under an inert atmosphere like nitrogen or argon, to maintain its chemical integrity.[1][5][9]

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Organocatalysis

This protocol outlines a cost-effective asymmetric synthesis starting from trans-2-hexen-1-al and nitromethane (B149229), which generates the stereocenter using an organocatalytic method.[6]

Steps:

  • Michael Addition: React trans-2-hexen-1-al with nitromethane in the presence of an organocatalyst to generate (R)-3-(nitromethyl)hexanal.

  • Oxidation: Oxidize the resulting aldehyde to (R)-3-(nitromethyl)hexanoic acid.

  • Resolution (Optional but Recommended for High Purity):

    • Dissolve the (R)-3-(nitromethyl)hexanoic acid in a suitable solvent (e.g., methanol).

    • Add a chiral resolving agent (e.g., quinidine) and stir to form a diastereomeric salt.

    • Isolate the desired diastereomeric salt by filtration.

    • Liberate the enantiomerically pure (R)-3-(nitromethyl)hexanoic acid by treatment with an acid.

  • Reduction and Cyclization:

    • Reduce the nitro group to an amino group and subsequently perform a diazotization followed by hydrolysis to obtain a hydroxyl group.

    • Alternatively, directly reduce the carboxylic acid to an alcohol and the nitro group to an amine, followed by cyclization.

    • A more direct method involves the reaction with a borane-dimethylsulfide complex to facilitate both reduction and cyclization to yield this compound.[6]

Protocol 2: Synthesis from (R)-2-propylsuccinic acid 4-tert-butyl ester

This protocol describes a synthetic route starting from (R)-2-propylsuccinic acid 4-tert-butyl ester.[4]

Steps:

  • Mixed Anhydride Formation:

    • Dissolve (R)-2-propylsuccinic acid 4-tert-butyl ester in toluene (B28343) and cool to approximately -5°C.

    • Add triethylamine, followed by the dropwise addition of ethyl chloroformate while maintaining the low temperature.

  • Reduction:

    • After stirring, filter the mixture to remove triethylammonium (B8662869) chloride.

    • Cool the filtrate to around -20°C and add powdered sodium borohydride.

    • Slowly add methanol (B129727) while keeping the temperature below -18°C.

  • Work-up and Cyclization:

    • Quench the reaction with aqueous HCl at a low temperature.

    • Warm the mixture to room temperature and add water to dissolve the salts.

    • Separate the organic layer and wash it.

    • Add trifluoroacetic acid to the organic phase and heat to induce cyclization to this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel followed by distillation.[4]

Quantitative Data Summary

While specific cost data is proprietary and varies by supplier and scale, the following table provides a qualitative and quantitative comparison of different synthetic strategies to guide decision-making.

Strategy Starting Materials Key Reagents/Catalysts Yield Enantiomeric Purity (e.e.) Advantages Disadvantages
Chiral Sulfoxide Route Chiral sulfoxideRuthenium catalyst, Zinc powderModerateHighHigh enantioselectivity.Expensive and toxic metal catalysts, starting material not readily available.
Enzymatic Resolution Racemic substituted malonateLipaseModerateHighHigh enantioselectivity.Stringent reaction conditions, high cost of enzymatic catalysis.[2][3]
Organocatalytic Asymmetric Synthesis trans-2-hexen-1-al, nitromethaneOrganocatalyst (e.g., chiral amine)82-90%Up to 97:3 (R:S), >99.5:0.5 after resolution[6]Highly economical, industrially scalable, low environmental impact, avoids heavy metals.[6]May require an additional resolution step for the highest purity.[6]
Chiral Auxiliary (Oxazolidinone) Valeryl chloride, chiral oxazolidinoneLithium diisopropylamide (LDA)85.2% (for an intermediate step)[3]HighGood enantioselectivity, readily available starting materials.[3][7]Intermediates may require column chromatography for purification, which can be costly.[3]
Borane Reduction and Cyclization (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acidBorane dimethyl sulfide (B99878) complex78%[10]HighGood yield.Borane reagents require careful handling.

Visualizations

experimental_workflow_organocatalysis start trans-2-hexen-1-al + Nitromethane organocatalysis Organocatalytic Michael Addition start->organocatalysis oxidation Oxidation organocatalysis->oxidation intermediate (R)-3-(nitromethyl)hexanoic acid oxidation->intermediate resolution Resolution with Chiral Amine intermediate->resolution reduction_cyclization Reduction & Cyclization (e.g., Borane) intermediate->reduction_cyclization Direct Route pure_intermediate Enantiomerically Pure Intermediate resolution->pure_intermediate pure_intermediate->reduction_cyclization High Purity Route end (R)-4-Propyldihydrofuran- 2(3H)-one reduction_cyclization->end

Caption: Organocatalytic synthesis workflow for this compound.

cost_reduction_logic goal Cost-Effective Production of This compound cat Catalyst Optimization goal->cat raw Starting Material Selection goal->raw pur Purification Strategy goal->pur sub_cat1 Avoid Precious Metals (e.g., Ruthenium) cat->sub_cat1 sub_cat2 Use Organocatalysts cat->sub_cat2 sub_cat3 Catalyst Recycling cat->sub_cat3 sub_raw1 Use Readily Available & Inexpensive Materials raw->sub_raw1 sub_raw2 Asymmetric Synthesis from Achiral Precursors raw->sub_raw2 sub_pur1 Avoid Chiral Chromatography pur->sub_pur1 sub_pur2 Crystallization-Based Resolution (Salification) pur->sub_pur2

Caption: Logical relationships of key cost reduction strategies.

References

Validation & Comparative

A Researcher's Guide to Chiral GC Analysis of (R)-4-Propyldihydrofuran-2(3H)-one Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the purity, efficacy, and safety of chiral molecules. This guide provides a comprehensive comparison of chiral gas chromatography (GC) methods for the analysis of (R)-4-Propyldihydrofuran-2(3H)-one, a valuable chiral intermediate. We present supporting experimental data for analogous compounds, detailed methodologies, and a comparative overview of alternative analytical techniques.

Performance Comparison of Chiral GC Columns

The enantioselective separation of lactones, including 4-propyldihydrofuran-2(3H)-one, is most commonly achieved using chiral capillary GC columns with stationary phases based on derivatized cyclodextrins. The choice of the specific cyclodextrin (B1172386) derivative significantly impacts the resolution of the enantiomers. Below is a comparison of various chiral stationary phases (CSPs) and their performance in the analysis of different γ-lactones. While specific data for 4-propyldihydrofuran-2(3H)-one is limited in publicly available literature, the data for structurally similar γ-lactones provides a strong predictive basis for method development.

Chiral Stationary PhaseTarget Analyte(s)Column DimensionsCarrier GasOven Temperature ProgramDetectorObservations
Chirasil-β-Dex γ-Decalactone, γ-Nonalactone, γ-Undecalactone25 m x 0.25 mm i.d., 0.25 µm filmHelium130°C (10 min) to 180°C at 2°C/min, hold for 30 minFIDGood separation of various γ-lactone enantiomers.[1]
Rt-βDEXsa γ-Lactones (in peach flavor)30 m x 0.32 mm i.d., 0.25 µm filmHydrogen60°C (2 min) to 100°C at 15°C/minFIDEffective for the analysis of lactones in complex matrices.[2]
DIMETBCD 2-alkyl-2-keto-γ-butyrolactonesNot specifiedNot specifiedNot specifiedNot specifiedChiral recognition depends more on geometry than polarity of alkyl substituents.[3]
FS-Hydrodex β-3P Chiral γ- and δ-lactones25 m x 0.25 mm i.d., 0.25 µm filmHeliumAnalyte-specific programmed conditionsNot specifiedDirect determination of enantiomeric excess for synthesized lactones.
CP Chirasil-DEX CB Chiral secondary alcohols (as acetate (B1210297) derivatives)25 m x 0.25 mm i.d., 0.25 µm filmHydrogenAnalyte-specific programmed conditionsFIDHigh resolution for chiral acetates, a potential derivatization approach.[4]

Alternative Analytical Techniques

While chiral GC is a powerful tool for the analysis of volatile and semi-volatile chiral compounds like lactones, other techniques can also be employed for the determination of enantiomeric excess.

TechniquePrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase in the liquid phase.Wide applicability to non-volatile and thermally labile compounds; both normal-phase and reversed-phase modes are available.May require derivatization to introduce a chromophore for UV detection; generally longer analysis times than GC.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase for separation on a chiral stationary phase.Fast separations; lower solvent consumption compared to HPLC; compatible with a wide range of detectors.Requires specialized instrumentation.

Experimental Protocols

Below is a representative experimental protocol for the chiral GC analysis of 4-alkyl-γ-lactones, based on established methods for similar compounds. This protocol can serve as a starting point for the method development for this compound.

Objective: To determine the enantiomeric excess of a 4-alkyl-γ-lactone sample by chiral gas chromatography.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral GC Column: Chirasil-β-Dex (25 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent derivatized cyclodextrin-based column.

  • Injector: Split/splitless injector.

  • Data System: Chromatographic data acquisition and processing software.

Reagents and Materials:

  • Sample of 4-propyldihydrofuran-2(3H)-one.

  • High-purity solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate).

  • High-purity carrier gas (Helium or Hydrogen).

  • High-purity FID gases (Hydrogen and Air).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 4-propyldihydrofuran-2(3H)-one sample in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a working standard with a concentration suitable for GC analysis (e.g., 10-100 µg/mL).

  • GC Instrument Setup:

    • Injector:

      • Temperature: 250°C

      • Injection Volume: 1 µL

      • Split Ratio: 50:1 (can be optimized)

    • Oven Temperature Program:

      • Initial Temperature: 120°C, hold for 2 minutes.

      • Ramp: Increase to 180°C at a rate of 2°C/minute.

      • Final Hold: Hold at 180°C for 10 minutes.

    • Carrier Gas:

      • Helium at a constant flow rate of 1.0 mL/minute.

    • Detector (FID):

      • Temperature: 280°C

      • Hydrogen Flow: 30 mL/minute

      • Air Flow: 300 mL/minute

      • Makeup Gas (Helium or Nitrogen) Flow: 25 mL/minute

  • Analysis:

    • Inject the prepared sample into the GC system.

    • Acquire the chromatogram and integrate the peaks corresponding to the two enantiomers.

  • Data Analysis:

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizing the Workflow

To illustrate the logical flow of the chiral GC analysis process, the following diagrams are provided.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Racemic or Enantioenriched 4-Propyldihydrofuran-2(3H)-one Dilution Dilution in Appropriate Solvent Sample->Dilution Injection Injection into GC System Dilution->Injection Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation

Caption: Workflow for Chiral GC Analysis.

Decision_Tree Start Analyze Enantiomeric Excess of 4-Propyldihydrofuran-2(3H)-one Volatility Is the analyte sufficiently volatile and thermally stable? Start->Volatility GC Chiral GC Volatility->GC Yes HPLC Chiral HPLC or SFC Volatility->HPLC No

Caption: Method Selection Decision Tree.

References

NMR Analysis for Structural Confirmation of (R)-4-Propyldihydrofuran-2(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis used for the structural confirmation of (R)-4-Propyldihydrofuran-2(3H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. We present a comparative analysis of its spectral data with related γ-lactones, detailed experimental protocols for data acquisition, and a visual workflow to aid in understanding the structural elucidation process.

Comparative NMR Data Analysis

The structural confirmation of this compound relies on the detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants provide unambiguous evidence for the connectivity and stereochemistry of the molecule. In a standard achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical. Differentiation between enantiomers requires the use of a chiral solvating agent or a chiral derivatizing agent.

For a comparative perspective, the NMR data of this compound is presented alongside that of the parent compound, γ-butyrolactone. The addition of the propyl group at the C4 position induces notable shifts in the signals of the neighboring protons and carbons, as detailed in the tables below.

¹H NMR Data Comparison
Proton This compound γ-Butyrolactone
H22.65-2.54 (m, 2H)2.28 (t, J = 7.6 Hz, 2H)
H32.19 (dd, J=16.3, 7.3 Hz, 1H), 2.65-2.54 (m, 1H)2.49 (p, J = 7.2 Hz, 2H)
H4~4.42 (m, 1H)4.34 (t, J = 7.0 Hz, 2H)
Propyl-H1'1.48-1.44 (m, 2H)-
Propyl-H2'1.40-1.30 (m, 2H)-
Propyl-H3'0.95 (t, J = 7.1 Hz, 3H)-

Note: Chemical shifts (δ) are reported in ppm relative to TMS in CDCl₃. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), p (pentet), m (multiplet), and dd (doublet of doublets).

¹³C NMR Data Comparison
Carbon This compound γ-Butyrolactone
C2 (C=O)177.3177.7
C335.428.1
C435.228.1
C573.469.1
Propyl-C1'34.5-
Propyl-C2'20.5-
Propyl-C3'13.9-

Note: Chemical shifts (δ) are reported in ppm relative to TMS in CDCl₃.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the structural analysis of γ-lactones.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for confirming the connectivity of the propyl group and the lactone ring.

Workflow for Structural Confirmation

The logical progression of experiments for the structural confirmation of this compound is outlined in the following diagram.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Derived Structural Information HNMR ¹H NMR Proton_Env Proton Environments & Multiplicities HNMR->Proton_Env CNMR ¹³C NMR Carbon_Types Carbon Types (CH₃, CH₂, CH, Cq) CNMR->Carbon_Types COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Final_Structure Confirmed Structure of This compound Proton_Env->Final_Structure Carbon_Types->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

Comparative Guide to Validated Analytical Methods for (R)-4-Propyldihydrofuran-2(3H)-one Purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of validated analytical methodologies for determining the chemical and enantiomeric purity of (R)-4-propyldihydrofuran-2(3H)-one, a key chiral intermediate in the synthesis of the antiepileptic drug Brivaracetam[1]. The primary methods discussed are Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), selected for their high resolution and suitability for separating enantiomers.

The accurate determination of enantiomeric excess is critical, as the pharmacological activity of Brivaracetam is stereospecific. Syntheses starting with optically pure this compound yield products with high chiral purity, obviating the need for complex downstream purification[1][2]. This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical techniques for quality control and process monitoring.

Method Comparison Overview

Both Chiral GC and Chiral HPLC are powerful techniques for the enantiomeric separation of volatile and non-volatile compounds, respectively. The choice between them often depends on the analyte's properties, laboratory instrumentation availability, and specific validation requirements.

  • Chiral Gas Chromatography (GC): This is a well-established method for analyzing volatile compounds like γ-lactones. Separation is achieved on a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative. It is frequently cited for monitoring the enantiomeric ratio of this compound during its synthesis[3].

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly useful if the compound has low volatility or if derivatization is to be avoided. Chiral separation is typically achieved using columns packed with CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives[4].

The following sections provide detailed experimental protocols and comparative validation data for these two methods.

Data Presentation: Performance and Validation Parameters

The following tables summarize the typical performance characteristics and validation parameters for Chiral GC and Chiral HPLC methods tailored for the analysis of this compound. The data is compiled from established practices for chiral purity assays and analysis of similar lactone compounds[4][5][6].

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1: Chiral Gas Chromatography (GC)Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Column Cyclodextrin-based CSP (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm)Polysaccharide-based CSP (e.g., Chiralpak® AY-3R, 150 x 4.6 mm, 3 µm)
Mobile Phase/Carrier Gas Helium or HydrogenIsocratic: n-Hexane / Ethanol (e.g., 90:10 v/v)
Flow Rate 1.0 - 1.5 mL/min0.5 - 1.0 mL/min
Detector Flame Ionization Detector (FID)UV-Vis Detector (e.g., at 210-220 nm)
Typical Retention Time (S)-enantiomer: ~15 min, (R)-enantiomer: ~16.5 min(S)-enantiomer: ~8 min, (R)-enantiomer: ~10 min
Resolution (Rs) > 2.0> 1.5

Table 2: Method Validation Parameters

Validation ParameterMethod 1: Chiral Gas Chromatography (GC)Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Specificity Demonstrated by baseline separation of enantiomers from other process impurities.Peak purity analysis using a photodiode array (PDA) detector confirms no co-eluting impurities.
Linearity Range 0.05% to 2.0% of nominal concentrationLOQ to 1.5 µg/mL of the (S)-enantiomer
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) ~0.015% of nominal concentration~0.08 µg/mL[6]
Limit of Quantitation (LOQ) ~0.05% of nominal concentration~0.16 µg/mL[6]
Accuracy (% Recovery) 95 - 105%99 - 102%
Precision (% RSD) < 5.0% for LOQ, < 2.0% for higher concentrations< 2.0%
Robustness Tolerant to minor changes in flow rate, oven temperature ramp.Tolerant to minor changes in mobile phase composition (±2%), column temperature (±2°C).

Experimental Protocols

Method 1: Chiral Gas Chromatography (GC) Protocol

This protocol describes a typical method for determining the enantiomeric purity of this compound using a cyclodextrin-based chiral stationary phase.

1. Instrumentation and Materials:

  • Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Chiral Capillary Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, high purity.

  • Reagents: Dichloromethane (B109758) or Hexane (GC grade), (R)- and (S)-4-propyldihydrofuran-2(3H)-one reference standards.

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a solution of the racemic mixture (1:1 R/S) at approximately 1 mg/mL in dichloromethane.

  • Sample Solution: Accurately weigh and dissolve the sample batch of this compound in dichloromethane to a final concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 1 minute.

    • Ramp: Increase at 5°C/min to 180°C.

    • Hold: Hold at 180°C for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

4. Data Analysis:

  • Identify the peaks for the (S)- and (R)-enantiomers based on the chromatogram of the racemic standard.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the R and S enantiomers: % ee = [(A_R - A_S) / (A_R + A_S)] x 100

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a viable alternative method using a polysaccharide-based chiral stationary phase under normal phase conditions.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or PDA detector.

  • Chiral Column: Chiralpak® AY-3R (amylose tris(5-chloro-2-methylphenylcarbamate)), 150 x 4.6 mm, 3 µm, or equivalent.

  • Mobile Phase: n-Hexane and Ethanol (HPLC grade).

  • Reagents: (R)- and (S)-4-propyldihydrofuran-2(3H)-one reference standards.

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a solution of the racemic mixture (1:1 R/S) at approximately 0.5 mg/mL in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sample batch of this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with n-Hexane:Ethanol (90:10 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers from the analysis of the racemic standard.

  • Calculate the enantiomeric excess (% ee) using the peak areas as described in the GC protocol.

Visualized Workflows

The following diagrams illustrate the logical workflows for sample analysis using the described Chiral GC and Chiral HPLC methods.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc Chiral GC Analysis cluster_data Data Processing Prep_Start Start: Receive Sample Weigh Weigh Sample & Standard Prep_Start->Weigh Dissolve Dissolve in Dichloromethane (1 mg/mL) Weigh->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Prep_End Prepared Solutions Ready Vortex->Prep_End Inject Inject 1 µL into GC Prep_End->Inject Separate Separation on Chiral Column (Temp. Program) Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Enantiomeric Purity and % ee Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for Chiral GC Purity Analysis.

HPLC_Workflow cluster_prep_hplc Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data_hplc Data Processing Prep_Start_H Start: Receive Sample Weigh_H Weigh Sample & Standard Prep_Start_H->Weigh_H Dissolve_H Dissolve in Mobile Phase (0.5 mg/mL) Weigh_H->Dissolve_H Filter Filter through 0.45µm Syringe Filter Dissolve_H->Filter Prep_End_H Prepared Solutions Ready Filter->Prep_End_H Inject_H Inject 10 µL into HPLC Prep_End_H->Inject_H Separate_H Isocratic Separation on Chiral Column Inject_H->Separate_H Detect_H UV Detection at 215 nm Separate_H->Detect_H Integrate_H Integrate Peak Areas Detect_H->Integrate_H Calculate_H Calculate % Enantiomeric Purity and % ee Integrate_H->Calculate_H Report_H Generate Report Calculate_H->Report_H

Caption: Workflow for Chiral HPLC Purity Analysis.

References

A Comparative Guide to the Synthesis of (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

(R)-4-Propyldihydrofuran-2(3H)-one is a crucial chiral intermediate in the synthesis of the antiepileptic drug Brivaracetam.[1][2][3] The stereochemistry of this compound is fundamental to the pharmacological activity of the final drug, making its enantioselective synthesis a topic of significant interest for researchers and pharmaceutical manufacturers.[3] This guide provides a comparative overview of various synthetic routes to this compound, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

Several distinct strategies have been developed for the synthesis of this compound, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as scalability, cost of reagents, desired enantiomeric purity, and environmental impact. The following table summarizes the key quantitative data for some of the prominent methods.

Synthesis RouteStarting MaterialsKey ReagentsYieldEnantiomeric Ratio (R:S) / eeKey AdvantagesKey Disadvantages
Route 1: Organocatalytic Asymmetric Michael Addition trans-2-Hexen-1-al, Nitromethane (B149229)Organocatalyst, Quinidine (B1679956)82-90%>99.5:0.5 (after salt formation)High enantioselectivity, Economical, Industrially scalable, Low environmental impact.[1]Multi-step process.
Route 2: Reduction of a Succinic Acid Monoester (R)-2-Propylsuccinic acid 4-tert-butyl esterTriethylamine, Ethyl chloroformate, Sodium borohydride (B1222165)Not explicitly statedHigh optical purity implied.Utilizes a readily available starting material.Multi-step process involving cryogenic conditions.[4]
Route 3: From Chiral Oxazolidinone (S)-3-n-Pentanoyl-4-substituted oxazol-2-one, Substituted acetonitrileAlkaline reagent, Reducing agentHigh yield claimedHigh optical purity claimedGood enantioselectivity.[5]Use of potentially hazardous reagents.
Route 4: Enzymatic Resolution Racemic substituted malonateEnzyme (e.g., lipase)Not explicitly statedHigh optical purity implied.Green chemistry approach.[2]Lower overall yield due to resolution of racemate.
Route 5: Oxidative Cleavage (R)-2-Benzylpentyl acetate (B1210297)H5IO6, RuCl3·nH2ONot explicitly statedHigh optical purity implied.Direct conversion to the lactone precursor.Use of a precious and toxic metal catalyst.[4][6]

Experimental Protocols

Route 1: Organocatalytic Asymmetric Michael Addition

This route involves the organocatalytic Michael addition of nitromethane to trans-2-hexen-1-al, followed by a series of transformations to yield the target lactone.

Step a: Synthesis of (R)-3-(nitromethyl)hexanoic acid The stereocenter is generated in this initial step through an organocatalytic method.

Step b: Resolution with Quinidine 15 g of (±)-3-(nitromethyl)hexanoic acid is dissolved in 35 mL of methanol, and 27.8 g of quinidine is added. The solution is heated to 30°C, and 70 mL of diisopropyl ether is added. The resulting suspension is stirred for 2 hours and then filtered. The solid is washed with diisopropyl ether and dried under vacuum to yield (R)-3-(nitromethyl)hexanoate quinidinium salt.[1]

Step c & d: Reduction and Lactonization The resolved salt is then subjected to reduction of the nitro group and subsequent acidic work-up to facilitate lactonization, yielding this compound. The final product is obtained after phase separation and concentration under low pressure.[1]

Route 2: Reduction of a Succinic Acid Monoester

This method starts from a chiral succinic acid monoester and proceeds through a mixed anhydride (B1165640) intermediate.

Step a: Formation of Mixed Anhydride (R)-2-propylsuccinic acid 4-tert-butyl ester (1000.6 g) is dissolved in toluene (B28343) (8.5 L) and cooled to -5.1°C under a nitrogen atmosphere. Triethylamine (561.5 g) is added, followed by the addition of ethyl chloroformate (551.9 g), maintaining the temperature below -3.4°C.[4]

Step b: Reduction The reaction mixture is stirred for 1 hour at -5°C and then warmed to 20°C. After filtering the triethylammonium (B8662869) chloride salt, the filtrate is cooled to -18.7°C. Powdered sodium borohydride (349.8 g) is added in one portion. Methanol (2 L) is then added dropwise while maintaining the temperature below -18°C.[4]

Step c: Work-up and Lactonization The reaction is stirred overnight at -20°C and then quenched by the dropwise addition of 4M HCl (2 L). The mixture is warmed to 20°C, and water (5 L) is added to dissolve the salts. The aqueous layer is discarded, and the organic layer is washed with water. The solvent is removed to yield the crude product.[4]

Route 5: Oxidative Cleavage

This route employs a ruthenium-catalyzed oxidative cleavage of a protected pentyl acetate derivative.

Step a: Oxidative Cleavage A solution of H5IO6 (24.429 g) in water (43 mL) is added to a solution of (R)-2-benzylpentyl acetate (1.180 g) in CCl4 (27 mL) and CH3CN (27 mL) at 0°C. RuCl3·nH2O (0.222 g) is added slowly, and the mixture is stirred vigorously for 20 hours at room temperature.[4][6]

Step b: Quenching and Extraction The reaction is quenched with Et2O (50 mL) at 0°C and stirred for 30 minutes. The mixture is extracted with Et2O, and the combined organic layers are washed with brine and dried over anhydrous Na2SO4.[4][6]

Step c: Hydrolysis and Lactonization The crude product is dissolved in aqueous NaOH (1 mol L-1, 40 mL) and stirred overnight. After washing with Et2O, the aqueous solution is acidified with aqueous HCl (6 mol L-1, 15 mL) at 0°C and stirred overnight. The aqueous layer is saturated with NaCl and extracted with Et2O. The combined organic layers are washed, dried, and the solvent is removed. The residue is purified by column chromatography and distillation to give the final product.[4][6]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 start trans-2-Hexen-1-al + Nitromethane step1 Organocatalytic Michael Addition start->step1 Organocatalyst intermediate1 (R)-3-(nitromethyl)hexanoic acid step1->intermediate1 step2 Resolution with Quinidine intermediate1->step2 intermediate2 (R)-3-(nitromethyl)hexanoate quinidinium salt step2->intermediate2 step3 Reduction & Lactonization intermediate2->step3 1. H+ 2. Reduction end_product (R)-4-Propyldihydrofuran- 2(3H)-one step3->end_product

Caption: Organocatalytic Asymmetric Synthesis Route.

Synthesis_Route_2 start (R)-2-Propylsuccinic acid 4-tert-butyl ester step1 Mixed Anhydride Formation start->step1 Et3N, ClCOOEt intermediate1 Mixed Anhydride step1->intermediate1 step2 Reduction intermediate1->step2 NaBH4, MeOH intermediate2 Hydroxy ester step2->intermediate2 step3 Work-up & Lactonization intermediate2->step3 H+ end_product (R)-4-Propyldihydrofuran- 2(3H)-one step3->end_product

Caption: Reduction of Succinic Acid Monoester Route.

Synthesis_Route_5 start (R)-2-Benzylpentyl acetate step1 Oxidative Cleavage start->step1 H5IO6, RuCl3 intermediate1 Carboxylic acid precursor step1->intermediate1 step2 Hydrolysis intermediate1->step2 NaOH intermediate2 Hydroxy acid step2->intermediate2 step3 Lactonization intermediate2->step3 H+ end_product (R)-4-Propyldihydrofuran- 2(3H)-one step3->end_product

Caption: Oxidative Cleavage Route.

Conclusion

The synthesis of this compound can be achieved through various synthetic strategies. The organocatalytic approach (Route 1) stands out for its high enantioselectivity, scalability, and favorable environmental profile, making it a strong candidate for industrial production.[1] The reduction of a succinic acid monoester (Route 2) offers a viable alternative, particularly if the starting material is readily accessible. The oxidative cleavage route (Route 5), while direct, is hampered by the use of a costly and toxic ruthenium catalyst.[4][6] The selection of an optimal synthesis route will ultimately depend on a careful evaluation of the specific requirements of the intended application, balancing factors such as yield, purity, cost, and environmental considerations.

References

A Comparative Guide to Alternative Precursors in Brivaracetam Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brivaracetam (B1667798), an antiepileptic drug, is a key therapeutic agent for managing partial-onset seizures. Its synthesis has been approached through various chemical pathways, each originating from different precursor molecules. The selection of a synthetic route can significantly impact the overall yield, purity, cost-effectiveness, and environmental footprint of the manufacturing process. This guide provides an objective comparison of several alternative precursors for the synthesis of Brivaracetam, supported by available experimental data and detailed methodologies.

Comparison of Synthetic Routes and Precursors

The synthesis of Brivaracetam can be broadly categorized into several strategies, including linear synthesis, convergent synthesis, and asymmetric synthesis. Each approach utilizes distinct starting materials, influencing the efficiency and stereochemical outcome of the final product. Below is a summary of key performance indicators for various synthetic routes, highlighting the diversity of precursors employed.

Precursor(s)Synthetic StrategyOverall Yield (%)Purity/StereoselectivityKey AdvantagesKey Disadvantages
Valeraldehyde and Glyoxylic Acid Reductive amination and cyclizationModerateRequires chiral HPLC separationReadily available starting materials.Formation of diastereomeric mixture necessitates costly purification.[1][2]
(R)-methyl-2-bromobutanoate and methyl 3-(aminomethyl)hexanoate Nucleophilic substitution and cyclization32% (of mixture)Diastereomeric mixtureConvergent approach.Moderate yield, requires separation of diastereomers.[1][2]
Butyraldehyde and 3-Ethoxy-3-oxopropanoic Acid Michael addition, Nef reaction, and reductive amination35%99.7%Good purity of the final product.Multi-step process with a moderate overall yield.[1][2]
Methyl (E)-hex-2-enoate and Nitromethane Michael addition, reduction, and cyclization7.2%Requires chiral HPLC separationUtilizes simple starting materials.Low overall yield and requires multiple chiral separations.[3]
Diethyl bromomalonate and Pentanal Asymmetric organocatalysis58%High enantioselectivityGood overall yield in a relatively short sequence.Involves photochemistry and specialized catalysts.[3][4]
3-Propylpentanedioic Acid Desymmetrization and multi-step conversion7.2%High enantiomeric purityAccess to enantiopure intermediate.Lengthy synthesis with a low overall yield.[3]
(rac)-methyl 2-propylsuccinate 4-tert-butyl ester Biocatalytic resolution42% (for key intermediate)97% ee (for key intermediate)High enantioselectivity through enzymatic process.Requires specific enzymes and optimization of biocatalytic conditions.[5][6]
α,β-unsaturated acylimidazole and Hantzsch ester Asymmetric photocatalysis44%9:1 dr, >99:1 erHigh stereoselectivity and good yield under mild conditions.Requires a specific chiral photocatalyst and light irradiation.[3][4]

Experimental Protocols for Key Synthetic Routes

Synthesis from Valeraldehyde and Glyoxylic Acid

This route represents a classical approach to the pyrrolidone core of Brivaracetam.

Step 1: Condensation to form 5-hydroxy-4-propyl-furan-2-one A solution of glyoxylic acid in water is slowly added to a stirred solution of morpholine (B109124) in heptane, maintaining the temperature below 40°C. Valeraldehyde is then added slowly, and the mixture is stirred for several hours. After reaction completion, the organic layer is separated, washed, and concentrated to yield the furanone intermediate.[7]

Step 2: Reductive Amination and Cyclization The furanone intermediate is reacted with (S)-2-aminobutanamide in an appropriate solvent. This is followed by a reduction step, typically a hydrogenation using a catalyst like palladium on carbon, to yield a diastereomeric mixture of Brivaracetam.[1][2]

Step 3: Chiral Purification The diastereomeric mixture is separated using preparative chiral High-Performance Liquid Chromatography (HPLC) to isolate the desired (2S)-2-((4R)-2-oxo-4-propyl-1-pyrrolidinyl)butanamide (Brivaracetam).[1]

Synthesis from (R)-methyl-2-bromobutanoate

This convergent route assembles the molecule from two key fragments.

Step 1: Nucleophilic Substitution (R)-methyl-2-bromobutanoate is reacted with the hydrochloride salt of methyl 3-(aminomethyl)hexanoate in the presence of a base such as potassium carbonate. This reaction forms the open-chain diester intermediate.[1][8]

Step 2: Cyclization The diester intermediate is then subjected to cyclization, often facilitated by a reagent like hydroxyl pyridine, to form the pyrrolidone ring, yielding crude methyl (2S)-2-(2-oxo-4-propylpyrrolidin-1-yl)butanoate.[1][8]

Step 3: Amidation and Purification The ester is hydrolyzed to the corresponding carboxylic acid, which is then amidated using standard peptide coupling reagents or via an acid chloride intermediate. The resulting mixture of diastereomers is purified by chiral HPLC to afford pure Brivaracetam.[1]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow from different precursors to the final Brivaracetam product.

Brivaracetam_Synthesis_Pathways cluster_linear Linear and Convergent Routes cluster_asymmetric Asymmetric Synthesis Valeraldehyde Valeraldehyde Furanone_Intermediate Furanone Intermediate Valeraldehyde->Furanone_Intermediate Condensation Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Furanone_Intermediate Condensation Diastereomeric_Mix_1 Diastereomeric Mixture Furanone_Intermediate->Diastereomeric_Mix_1 Reductive Amination S_ABA (S)-2-Aminobutanamide S_ABA->Diastereomeric_Mix_1 Reductive Amination Brivaracetam Brivaracetam Diastereomeric_Mix_1->Brivaracetam Chiral HPLC R_Me_2_bromobutanoate (R)-methyl-2- bromobutanoate Open_Chain_Intermediate Open-Chain Diester R_Me_2_bromobutanoate->Open_Chain_Intermediate Substitution Me_3_aminomethylhexanoate methyl 3-(aminomethyl) -hexanoate Me_3_aminomethylhexanoate->Open_Chain_Intermediate Substitution Cyclized_Ester Cyclized Ester Open_Chain_Intermediate->Cyclized_Ester Cyclization Diastereomeric_Mix_2 Diastereomeric Mixture Cyclized_Ester->Diastereomeric_Mix_2 Amidation Diastereomeric_Mix_2->Brivaracetam Chiral HPLC Diethyl_bromomalonate Diethyl bromomalonate Asymmetric_Intermediate Asymmetric Intermediate Diethyl_bromomalonate->Asymmetric_Intermediate Organocatalysis Pentanal Pentanal Pentanal->Asymmetric_Intermediate Organocatalysis Asymmetric_Intermediate->Brivaracetam Further Steps Acylimidazole α,β-unsaturated acylimidazole Photocatalysis_Product Photocatalysis Product Acylimidazole->Photocatalysis_Product Asymmetric Photocatalysis Hantzsch_ester Hantzsch ester Hantzsch_ester->Photocatalysis_Product Asymmetric Photocatalysis Photocatalysis_Product->Brivaracetam Conversion

Caption: Synthetic pathways to Brivaracetam from various precursors.

The selection of a synthetic route for Brivaracetam is a multifaceted decision that requires careful consideration of yield, purity, cost, and scalability. While traditional linear and convergent syntheses often rely on readily available but stereochemically challenging precursors, modern asymmetric approaches, including organocatalysis and photocatalysis, offer more direct routes to the desired enantiomer with higher efficiency, albeit sometimes requiring specialized reagents and conditions. The information presented in this guide aims to assist researchers in making informed decisions when selecting a synthetic strategy for Brivaracetam.

References

A Comparative Guide to Chiral Building Blocks in Brivaracetam Synthesis: (R)-4-Propyldihydrofuran-2(3H)-one and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The antiepileptic drug Brivaracetam, a 4-n-propyl analog of Levetiracetam, has garnered significant attention for its high affinity and selectivity for the synaptic vesicle protein 2A (SV2A).[1][2] The stereochemistry at the C-4 position of the pyrrolidinone core is crucial for its pharmacological activity, making the choice of chiral building block a critical consideration in its synthesis.[3] This guide provides an objective comparison of synthetic routes to Brivaracetam, focusing on the use of the key intermediate (R)-4-Propyldihydrofuran-2(3H)-one versus other prominent chiral building blocks. The comparison is supported by available experimental data on yields and purity, detailed experimental protocols for key transformations, and visualizations of the synthetic pathways.

Comparison of Synthetic Strategies

The synthesis of Brivaracetam can be broadly categorized based on the strategy used to introduce the crucial (R)-stereocenter at the 4-position of the pyrrolidinone ring. The most common strategies include utilizing a chiral pool of starting materials, employing enzymatic resolutions, or leveraging asymmetric synthesis methodologies.

Chiral Pool Synthesis: The this compound Approach

This is a widely adopted and efficient strategy that utilizes the readily available chiral lactone, this compound, to directly install the desired stereocenter.[3][4][5]

Logical Workflow:

cluster_0 Synthesis of this compound cluster_1 Brivaracetam Synthesis Start Start Chiral_Precursor Chiral Precursor (e.g., (R)-Epichlorohydrin) Start->Chiral_Precursor Select Lactone_Formation Multi-step Lactone Formation Chiral_Precursor->Lactone_Formation Synthesize R_Lactone This compound Lactone_Formation->R_Lactone Yields Ring_Opening Ring Opening R_Lactone->Ring_Opening React Intermediate Halogenated Intermediate Ring_Opening->Intermediate Form Coupling Coupling with (S)-2-aminobutanamide Intermediate->Coupling React Brivaracetam Brivaracetam Coupling->Brivaracetam Final Product Start (R)-Epichlorohydrin + Diphenyl malonate Condensation Condensation (Base, Solvent) Start->Condensation Intermediate_1 Phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate Condensation->Intermediate_1 Grignard Grignard Reaction (EtMgBr, CuI) Intermediate_1->Grignard Intermediate_2 Intermediate 44 Grignard->Intermediate_2 Decarboxylation Krapcho Decarboxylation (LiCl) Intermediate_2->Decarboxylation Product This compound Decarboxylation->Product Start α,β-Unsaturated Acyl Imidazole + Alkyl Radical Precursor Photoreaction Visible-Light Photoreaction (Δ-RhS photocatalyst) Start->Photoreaction Intermediate_1 Enantiomerically Enriched Adduct Photoreaction->Intermediate_1 Cyclization Cyclization Intermediate_1->Cyclization Intermediate_2 (R)-4-propylpyrrolidin-2-one Cyclization->Intermediate_2 Alkylation Alkylation with (S)-2-bromobutanamide derivative Intermediate_2->Alkylation Product Brivaracetam Alkylation->Product

References

Efficacy comparison of different catalysts in asymmetric lactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Efficacy in Asymmetric Lactone Synthesis

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of lactones continues to be a critical endeavor in organic chemistry, with broad implications for the pharmaceutical and agrochemical industries. Chiral lactones are prevalent structural motifs in a vast array of biologically active natural products and synthetic drugs. The development of efficient catalytic systems that can deliver these valuable compounds with high stereocontrol is therefore a subject of intense research. This guide provides a comparative overview of the performance of various contemporary catalysts in asymmetric lactone synthesis, supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Benchmark of Catalysts

The efficacy of a catalyst in asymmetric synthesis is a multifactorial assessment, primarily revolving around its ability to provide the desired product in high yield and stereoselectivity. The following tables summarize the performance of representative metal-based, organocatalytic, and biocatalytic systems in the synthesis of various lactone structures.

Table 1: Metal-Based Catalysts in Asymmetric Lactone Synthesis

Catalyst/Ligand SystemSubstrate TypeProduct TypeYield (%)ee (%)drKey Reaction ConditionsReference
[Ir(cod)Cl]₂ / (R)-SpiroPAPRacemic 4-aryl-chroman-2-onesChiral γ-aryl primary alcohols & recovered lactonesup to 48% (alcohol)up to 91% (alcohol), 88% (lactone)-H₂, KOtBu, MeOH, 40 atm, 40 °C
RuCl₂(PPh₃)₃ / (S,S)-Ts-DPENγ-Keto carboxylic acidsMulticyclic γ-lactonesup to 92%up to 99%>20:1HCOOH/NEt₃, 28 °C[1]
Ni(OAc)₂·4H₂O / (R)-TunePhosAromatic γ- and δ-ketoacidsγ- and δ-Aryl lactonesup to 98%up to 98%-H₂, 100 atm, 80 °C[2]
(S,S)-Mn(pdp)Aliphatic carboxylic acidsγ-Lactonesup to 96%>99.9%-H₂O₂, TfOH, HFIP, 0 °C[3][4]

Table 2: Organocatalysts in Asymmetric Lactone Synthesis

CatalystSubstrate TypeProduct TypeYield (%)ee (%)drKey Reaction ConditionsReference
Imidodiphosphorimidate (IDPi)γ,δ-Unsaturated carboxylic acidsTertiary γ-lactonesup to 98%up to 98%-CH₂Cl₂, 23 °C[5]
Chiral Bifunctional Amine ThioureaBiaryl lactonesAxially chiral biaryl compoundsHighHigh-Transesterification with alcohol[6]
Chiral Phosphine (BINAPHANE)Arylketoketenes and aromatic aldehydesβ-Lactonesup to 99%≥90%≥90:10[2+2] cycloaddition[7]
N-Heterocyclic Carbene (NHC)Aldehydic derivativesEight-membered lactonesup to 99%up to 96%-Oxidative lactonization[8]
tert-leucine-derived 2-phenolic anilideIsobutyraldehyde, Ethyl glyoxylate(R)-pantolactone precursor91%93%-Room temperature, EtOAc[9]

Table 3: Biocatalysts in Asymmetric Lactone Synthesis

BiocatalystSubstrate TypeProduct TypeYield (%)ee (%)E-valueKey Reaction ConditionsReference
Lactonase (GcL)3-Acylamide-γ-thiolactonesEnantioenriched thiolactones and γ-thio-α-amino-carboxylic acids>99% (unreacted lactone)>99%up to 136Enzymatic kinetic resolution[10]
Lipase (CAL-B) with Ru catalystRacemic δ-hydroxy estersChiral δ-lactonesup to 92%up to 99%-Dynamic kinetic resolution with transesterification[11]
Multi-enzyme cascadedl-pantolactoneD-pantolactoneHigh98.6% (e.e.p)-Whole-cell biocatalyst, deracemization[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of catalytic systems. Below are representative protocols for key experiments cited in this guide.

Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation for Multicyclic γ-Lactone Synthesis[2]

Materials:

  • RuCl₂(PPh₃)₃

  • (S,S)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • γ-Keto carboxylic acid substrate

  • Formic acid-triethylamine azeotropic mixture (HCOOH/NEt₃ 5:2)

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • In a glovebox, a mixture of RuCl₂(PPh₃)₃ (0.005 mmol, 1 mol%) and (S,S)-Ts-DPEN (0.006 mmol, 1.2 mol%) in anhydrous CH₂Cl₂ (1 mL) is stirred at room temperature for 1 hour to pre-form the catalyst.

  • The γ-keto carboxylic acid substrate (0.5 mmol) is added to the catalyst solution.

  • The HCOOH/NEt₃ azeotropic mixture (0.5 mL) is added to the reaction vessel.

  • The reaction mixture is stirred at 28 °C and monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral multicyclic γ-lactone.

  • Diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude reaction mixture.

  • Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Organocatalytic Asymmetric Hydrolactonization[6]

Materials:

  • Confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst (e.g., 5 mol%)

  • γ,δ-Unsaturated carboxylic acid substrate

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • To a solution of the γ,δ-unsaturated carboxylic acid substrate (0.1 mmol) in anhydrous CH₂Cl₂ (1.0 mL) is added the IDPi catalyst (0.005 mmol).

  • The reaction mixture is stirred at 23 °C.

  • The progress of the reaction is monitored by TLC or ¹H NMR spectroscopy.

  • Once the starting material is consumed, the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the enantiomerically enriched tertiary lactone.

  • Enantiomeric ratio (e.r.) is determined by chiral HPLC or SFC analysis.

Protocol 3: Biocatalytic Kinetic Resolution of γ-Thiolactones[11]

Materials:

  • Racemic 3-acylamide-γ-thiolactone substrate

  • Purified lactonase GcL

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)

  • Organic co-solvent if needed (e.g., DMSO)

Procedure:

  • The racemic thiolactone substrate is dissolved in a minimal amount of co-solvent and then diluted with the buffer solution to the desired final concentration.

  • The purified lactonase GcL solution is added to initiate the reaction.

  • The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking.

  • Aliquots are taken at scheduled times to monitor the conversion and enantiomeric excesses of the remaining substrate and the product.

  • The reaction is quenched by adding a water-immiscible organic solvent (e.g., ethyl acetate) and acidifying the aqueous phase.

  • After extraction, the organic layer is analyzed by chiral HPLC to determine the ee of the unreacted thiolactone and the formed γ-thio-α-amino-carboxylic acid.

Visualizing Catalytic Pathways

Understanding the underlying mechanisms and workflows is paramount for catalyst design and optimization. The following diagrams, rendered using Graphviz, illustrate the conceptual frameworks of different catalytic approaches to asymmetric lactone synthesis.

Metal_Catalyzed_Hydrogenation cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Metal_Precatalyst Metal Precatalyst (e.g., [Ir(cod)Cl]₂) Active_Catalyst Active Chiral Catalyst Metal_Precatalyst->Active_Catalyst Ligand Exchange Chiral_Ligand Chiral Ligand (e.g., SpiroPAP) Chiral_Ligand->Active_Catalyst Catalyst_Substrate Catalyst-Substrate Complex Active_Catalyst->Catalyst_Substrate Racemic_Lactone Racemic Lactone Racemic_Lactone->Catalyst_Substrate Hydrogenation Asymmetric Hydrogenation (H₂) Catalyst_Substrate->Hydrogenation Products Chiral Alcohol + Recovered Lactone Hydrogenation->Products Products->Active_Catalyst Catalyst Regeneration

Caption: Metal-catalyzed kinetic resolution of a racemic lactone.

Organocatalytic_Hydrolactonization Substrate γ,δ-Unsaturated Carboxylic Acid Protonation Protonation of Alkene Substrate->Protonation Catalyst Chiral Brønsted Acid (IDPi) Catalyst->Protonation H⁺ Carbocation Chiral Carbocationic Intermediate Protonation->Carbocation Cyclization Intramolecular Cyclization (Lactonization) Carbocation->Cyclization Nucleophilic attack by carboxylate Product Enantioenriched Tertiary Lactone Cyclization->Product Product->Catalyst Catalyst Regeneration Biocatalytic_DKR cluster_left Enzymatic Resolution cluster_right In Situ Racemization Racemic_Substrate Racemic Substrate (R)-Sub + (S)-Sub S_Product (S)-Product Racemic_Substrate->S_Product Enantioselective Acylation R_Substrate Unreacted (R)-Substrate Racemic_Substrate->R_Substrate No Reaction Enzyme Enzyme (e.g., Lipase) Enzyme->S_Product R_Substrate_2 (R)-Substrate Ru_Catalyst Ru Catalyst Ru_Catalyst->R_Substrate_2 S_Substrate_2 (S)-Substrate R_Substrate_2->S_Substrate_2 Racemization S_Substrate_2->Racemic_Substrate Re-enters cycle

References

Cost-benefit analysis of enzymatic vs. chemical synthesis of (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Propyldihydrofuran-2(3H)-one, also known as (R)-γ-heptalactone, is a valuable chiral intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its stereospecific synthesis is of paramount importance, and two primary routes, enzymatic and chemical, are often considered. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Key Performance Indicators

The choice between enzymatic and chemical synthesis hinges on a trade-off between selectivity, environmental impact, and process economics. The following table summarizes the key quantitative parameters for each approach, synthesized from data on analogous transformations.

ParameterEnzymatic Synthesis (via Kinetic Resolution)Chemical Synthesis (via Asymmetric Oxidation)
Typical Yield ~50% (for the desired enantiomer)50-96%
Enantiomeric Excess (e.e.) >95%93-98%
Reaction Temperature 25-50°C0-45°C
Reaction Pressure AtmosphericAtmospheric
Catalyst Immobilized Lipase (B570770) (e.g., Novozym 435)Peracids (e.g., m-CPBA) with chiral catalysts
Solvents Organic solvents (e.g., heptane) or solvent-freeChlorinated solvents (e.g., DCM)
Key Advantages High enantioselectivity, mild reaction conditions, environmentally benignPotentially higher yield, well-established methodology
Key Disadvantages Theoretical maximum yield of 50% for kinetic resolution, potential for enzyme inhibitionUse of hazardous reagents, potential for metal contamination, harsher reaction conditions

Experimental Workflows: A Visual Comparison

The logical flow of each synthetic route highlights the fundamental differences in their execution.

G cluster_0 Enzymatic Synthesis Workflow cluster_1 Chemical Synthesis Workflow A_start Start: Racemic Precursor (e.g., 4-hydroxyheptanoic acid ester) A_enz Enzymatic Kinetic Resolution (Immobilized Lipase, Organic Solvent) A_start->A_enz A_sep Separation of Enantiomers (Chromatography or Extraction) A_enz->A_sep A_prod This compound A_sep->A_prod A_unreact Unreacted (S)-enantiomer A_sep->A_unreact A_racemize Racemization (optional) for substrate recycling A_unreact->A_racemize Recycle A_racemize->A_enz Recycle B_start Start: Prochiral Ketone (e.g., 2-propylcyclopentanone) B_reagent Asymmetric Baeyer-Villiger Oxidation (m-CPBA, Chiral Catalyst, DCM) B_start->B_reagent B_quench Reaction Quenching (e.g., Na2S2O3 solution) B_reagent->B_quench B_extract Workup & Extraction B_quench->B_extract B_purify Purification (Column Chromatography) B_extract->B_purify B_prod This compound B_purify->B_prod

Caption: Comparative workflows for enzymatic and chemical synthesis routes.

Cost-Benefit Analysis

A thorough cost-benefit analysis requires consideration of not only the direct costs of reagents but also operational and downstream processing expenses.

Enzymatic Synthesis: The "Green" and Selective Route

Enzymatic synthesis, particularly through kinetic resolution, is lauded for its exceptional enantioselectivity and mild, environmentally friendly reaction conditions.

Benefits:

  • High Enantiomeric Purity: Lipases can achieve excellent enantiomeric excess (>95%), which is critical for pharmaceutical applications.

  • Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy costs and the need for specialized equipment.

  • Environmental Friendliness: Biocatalysis avoids the use of harsh or toxic chemical reagents and solvents, aligning with the principles of green chemistry.

  • Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple cycles, significantly lowering the effective catalyst cost over the lifetime of the process.[1][2][3]

Costs and Drawbacks:

  • Yield Limitation: The primary drawback of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. The unreacted enantiomer must be separated and either discarded or racemized and recycled, adding complexity and cost.

  • Enzyme Cost and Stability: While the cost of industrial enzymes is decreasing, the initial investment can be significant.[4] Enzyme activity can also be sensitive to substrate and product inhibition, as well as reaction conditions.

  • Downstream Processing: The separation of the product from the unreacted enantiomer and the enzyme is a necessary and often costly step.[5] However, the mild reaction conditions can lead to cleaner reaction mixtures, potentially simplifying purification.

Chemical Synthesis: The Established and High-Yielding Path

Chemical synthesis, particularly the Baeyer-Villiger oxidation of a corresponding cyclic ketone, offers a well-established and potentially higher-yielding alternative.

Benefits:

  • Higher Theoretical Yield: Asymmetric chemical reactions can theoretically convert all of the starting material to the desired product, offering yields significantly higher than 50%.[6]

  • Mature Technology: The Baeyer-Villiger oxidation is a well-understood reaction with a vast body of literature, providing a solid foundation for process development.[7]

Costs and Drawbacks:

  • Hazardous Reagents: This method often employs peracids like meta-chloroperoxybenzoic acid (m-CPBA), which are potentially explosive and require careful handling.[6]

  • Harsh Conditions and Waste: The use of chlorinated solvents and the generation of stoichiometric byproducts contribute to a larger environmental footprint.

  • Catalyst Cost and Metal Contamination: Chiral catalysts, often based on precious metals, can be expensive. Furthermore, there is a risk of metal contamination in the final product, which is a major concern in pharmaceutical manufacturing.

  • Downstream Processing: The purification of the product from a complex reaction mixture containing residual reagents and byproducts can be challenging and costly, often requiring extensive chromatography.[8]

Quantitative Cost Factor Comparison

Cost FactorEnzymatic SynthesisChemical Synthesis
Catalyst Cost High initial cost for enzyme, but reusability can lower the effective cost per batch.[4]Varies with the choice of catalyst; chiral metal complexes can be expensive.
Catalyst Reusability High; immobilized lipases can often be reused for 10+ cycles.[9]Generally low to moderate; catalyst recovery can be complex.
Solvent & Reagent Cost Can utilize less expensive and greener solvents; may require acyl donors for transesterification.Often requires more expensive and hazardous solvents and oxidants.
Energy Costs Lower, due to mild reaction temperatures and pressures.Higher, may require cooling or heating and more energy-intensive purification.
Downstream Processing Primarily involves separation of enantiomers and enzyme recovery. Can be up to 80% of total cost.[5]Involves quenching, extraction, and extensive purification to remove byproducts and residual reagents. Can also be a significant portion of the total cost.[8]
Waste Disposal Less hazardous waste, primarily biodegradable.More hazardous waste, including chlorinated solvents and reagent byproducts.

Detailed Experimental Protocols

Enzymatic Kinetic Resolution of a Racemic 4-Hydroxyheptanoic Acid Ester

This protocol is a representative example of a lipase-catalyzed kinetic resolution to produce an enantiomerically enriched precursor to this compound.

Materials:

  • Racemic ethyl 4-hydroxyheptanoate

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate (B1210297)

  • Heptane (or other suitable organic solvent)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of racemic ethyl 4-hydroxyheptanoate (1.0 eq) in heptane, add vinyl acetate (1.5 eq) and molecular sieves.

  • Add immobilized lipase (e.g., 10% w/w of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 40°C).

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme. The enzyme can be washed with solvent and dried for reuse.

  • The filtrate contains the acetylated (R)-enantiomer and the unreacted (S)-ethyl 4-hydroxyheptanoate.

  • Separate the two compounds by column chromatography.

  • The acetylated (R)-enantiomer can then be hydrolyzed and cyclized under acidic conditions to yield this compound.

Chemical Synthesis via Asymmetric Baeyer-Villiger Oxidation

This protocol describes a typical asymmetric Baeyer-Villiger oxidation of a prochiral ketone.

Materials:

Procedure:

  • Dissolve 2-propylcyclopentanone (1.0 eq) and the chiral catalyst in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0°C.

  • Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.[10]

Conclusion and Recommendations

The choice between enzymatic and chemical synthesis of this compound is highly dependent on the specific requirements of the project.

  • For applications where high enantiomeric purity and environmental sustainability are paramount, and a 50% yield is acceptable, the enzymatic approach is highly recommended. The mild reaction conditions and potential for catalyst recycling make it an attractive option for green manufacturing.

  • When a higher overall yield is the primary driver and the infrastructure to handle hazardous reagents is in place, the chemical synthesis route may be more suitable. However, careful consideration must be given to purification challenges and the environmental impact of the process.

For drug development professionals, the cleaner profile of the enzymatic route, with its reduced risk of metal contamination and use of less harsh reagents, can be a significant advantage in meeting stringent regulatory requirements. As biocatalysis technology continues to advance, including the development of more robust and efficient enzymes, the economic and practical advantages of enzymatic synthesis are likely to become even more pronounced.

References

Spectroscopic Duel: Unmasking the Chiral Twins (R)- and (S)-4-propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutics. This guide provides a comprehensive spectroscopic comparison of the enantiomeric pair, (R)- and (S)-4-propyldihydrofuran-2(3H)-one, key intermediates in the synthesis of various pharmaceuticals. By presenting available experimental data and detailed methodologies, this document aims to be an essential resource for the analytical chemist.

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This identity extends to most standard spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). However, their interaction with plane-polarized light, as observed in chiroptical spectroscopy, provides a definitive method for their differentiation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (R)- and (S)-4-propyldihydrofuran-2(3H)-one. It is important to note that while extensive data is available for the (R)-enantiomer, specific experimental spectra for the (S)-enantiomer are less commonly reported in publicly accessible literature. In the absence of direct experimental data for the (S)-enantiomer, the expected values are presented based on the fundamental principles of stereoisomerism.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton Assignment (R)-4-propyldihydrofuran-2(3H)-one Chemical Shift (δ) [ppm] [1][2](S)-4-propyldihydrofuran-2(3H)-one Chemical Shift (δ) [ppm] (Expected)
H-5a4.42 (tapp, J = 8.0 Hz, 1H)4.42 (tapp, J = 8.0 Hz, 1H)
H-5b3.93 (tapp, J = 8.0 Hz, 1H)3.93 (tapp, J = 8.0 Hz, 1H)
H-32.65-2.54 (m, 2H)2.65-2.54 (m, 2H)
H-42.19 (dd, J = 16.3, 7.3 Hz, 1H)2.19 (dd, J = 16.3, 7.3 Hz, 1H)
-CH₂- (propyl)1.48-1.44 (m, 2H)1.48-1.44 (m, 2H)
-CH₂- (propyl)1.40-1.30 (m, 2H)1.40-1.30 (m, 2H)
-CH₃ (propyl)0.95 (t, J = 7.1 Hz, 3H)0.95 (t, J = 7.1 Hz, 3H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon Assignment This compound Chemical Shift (δ) [ppm] [2](S)-4-propyldihydrofuran-2(3H)-one Chemical Shift (δ) [ppm] (Expected)
C=O (C-2)177.3177.3
C-573.473.4
C-435.435.4
-CH₂- (propyl)35.235.2
C-334.534.5
-CH₂- (propyl)20.520.5
-CH₃ (propyl)13.913.9

Table 3: IR and Mass Spectrometry Data

Spectroscopic Technique This compound (S)-4-propyldihydrofuran-2(3H)-one (Expected)
IR (Infrared) Spectroscopy Characteristic C=O stretch (lactone) ~1770 cm⁻¹, C-O stretch ~1180 cm⁻¹Identical to (R)-enantiomer
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z = 128.08Identical to (R)-enantiomer

Table 4: Chiroptical Spectroscopy Data

Spectroscopic Technique This compound (S)-4-propyldihydrofuran-2(3H)-one (Expected)
Circular Dichroism (CD) Expected to show a specific Cotton effect (positive or negative)Expected to show a mirror-image Cotton effect of equal magnitude and opposite sign to the (R)-enantiomer.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard analytical procedures and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 1 second.

    • Number of Scans: 16.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C). Phase and baseline correct the resulting spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: The spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-200.

    • Scan Rate: 1 scan/second.

  • Data Processing: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of the analyte in a suitable transparent solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption.

  • Instrumentation: A circular dichroism spectropolarimeter.

  • Acquisition:

    • Wavelength Range: Typically 190-300 nm for electronic CD.

    • Bandwidth: 1.0 nm.

    • Scan Speed: 100 nm/min.

    • Number of Accumulations: 3-5.

  • Data Processing: The spectrum of the solvent is subtracted from the sample spectrum. The data is typically presented as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm).

Visualizing the Analysis

The following diagrams illustrate the workflow and logic of the spectroscopic comparison.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Enantiomers (R)- and (S)-4-propyldihydrofuran-2(3H)-one Dissolution Dissolution in appropriate solvent Enantiomers->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS CD Circular Dichroism Dissolution->CD NMR_Data Identical Spectra (Achiral Environment) NMR->NMR_Data IR_Data Identical Spectra IR->IR_Data MS_Data Identical Spectra MS->MS_Data CD_Data Mirror-Image Spectra (Differentiation) CD->CD_Data

Caption: Experimental workflow for spectroscopic comparison.

G Start Start: Unknown Enantiomeric Composition NMR_IR_MS NMR, IR, MS Analysis Start->NMR_IR_MS Confirm_Structure Confirm Gross Structure (Connectivity, Functional Groups) NMR_IR_MS->Confirm_Structure CD_Analysis Circular Dichroism (CD) Analysis Confirm_Structure->CD_Analysis Structure Confirmed Differentiate_Enantiomers Differentiate (R) and (S) Enantiomers CD_Analysis->Differentiate_Enantiomers End End: Identified Enantiomer(s) Differentiate_Enantiomers->End Enantiomers Differentiated

Caption: Logical flow for enantiomer characterization.

References

A Comparative Benchmarking of Industrial Synthesis Methods for (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive guide comparing the industrial synthesis methods for the key pharmaceutical intermediate, (R)-4-Propyldihydrofuran-2(3H)-one, has been developed for researchers, scientists, and drug development professionals. This guide provides an objective analysis of prominent synthesis routes, supported by experimental data, to aid in the selection of the most efficient and scalable manufacturing process.

This compound is a crucial chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiepileptic drug Brivaracetam.[1] The stereochemistry of this intermediate is critical for the pharmacological activity of the final drug, making its efficient and enantioselective synthesis a key focus in pharmaceutical manufacturing.[2] This guide benchmarks three primary industrial synthesis methodologies: organocatalytic synthesis, biocatalytic resolution, and a chemoenzymatic approach utilizing a chiral auxiliary.

Comparison of Key Industrial Synthesis Methods

The selection of an optimal synthesis route for this compound on an industrial scale depends on a multitude of factors, including yield, enantioselectivity, cost of raw materials and catalysts, process safety, and environmental impact. The following table summarizes the key quantitative data for the three benchmarked methods.

ParameterOrganocatalytic SynthesisBiocatalytic ResolutionChemoenzymatic Synthesis (Evans Auxiliary)
Starting Materials trans-2-Hexen-1-al, Nitromethane (B149229)Racemic methyl 2-propylsuccinate 4-tert-butyl esterOptically pure (S)-3-n-pentanoyl-4-substituted oxazol-2-one
Key Catalyst/Reagent (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) etherLipase (B570770) (e.g., from Pseudomonas fluorescens) or Protease (from Bacillus subtilis)Evans Chiral Auxiliary
Overall Yield 82-90%[3]42% (for the desired enantiomer)High (specific percentage not consistently reported)[4]
Enantiomeric Excess (ee) / Ratio (er) 97:3 (R:S)[3]; >99.5:0.5 after salt formation with a chiral amine[3]97% ee[5]High optical purity[4]
Reaction Temperature Room TemperatureTypically 25-45°C0 to 100°C for reduction and hydrolysis steps[6]
Reaction Time Not explicitly stated, but involves multiple stepsCan be rapid (e.g., 15 minutes for some lipase resolutions)Not explicitly stated, but involves multiple steps
Catalyst/Enzyme Loading Not explicitly statedVaries depending on the specific enzyme and substrateStoichiometric use of chiral auxiliary
Purification Method Distillation, with optional salt formation for enhanced purity[3]Chromatographic separation of enantiomers or derivativesRecrystallization of intermediates, column chromatography[6]

Visualizing the Synthesis Workflow

To illustrate the decision-making process and the flow of the synthesis comparison, the following diagram outlines the key stages of each method.

G cluster_0 Synthesis Methodologies cluster_1 Starting Materials cluster_2 Key Transformation cluster_3 Intermediate Processing cluster_4 Final Product Organocatalytic Organocatalytic Synthesis SM_Organo trans-2-Hexen-1-al Nitromethane Organocatalytic->SM_Organo Biocatalytic Biocatalytic Resolution SM_Bio Racemic Ester Biocatalytic->SM_Bio Chemoenzymatic Chemoenzymatic Synthesis SM_Chemo Chiral Auxiliary Derived Precursor Chemoenzymatic->SM_Chemo KT_Organo Asymmetric Michael Addition SM_Organo->KT_Organo KT_Bio Enzymatic Kinetic Resolution SM_Bio->KT_Bio KT_Chemo Diastereoselective Alkylation SM_Chemo->KT_Chemo IP_Organo Nef Reaction & Lactonization KT_Organo->IP_Organo IP_Bio Separation of Enantiomers KT_Bio->IP_Bio IP_Chemo Auxiliary Cleavage & Cyclization KT_Chemo->IP_Chemo Product This compound IP_Organo->Product IP_Bio->Product IP_Chemo->Product

Caption: A logical workflow comparing the key stages of different industrial synthesis methods for this compound.

Experimental Protocols

Detailed methodologies for the key experiments in each synthesis route are provided below.

Organocatalytic Synthesis Protocol

This method involves the asymmetric Michael addition of nitromethane to trans-2-hexen-1-al, followed by a Nef reaction and lactonization.[3]

Step 1: Asymmetric Michael Addition

  • To a solution of trans-2-hexen-1-al in a suitable solvent (e.g., toluene), add the organocatalyst, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, and a weak acid co-catalyst at room temperature.

  • Add nitromethane dropwise to the mixture and stir until the reaction is complete (monitored by TLC or GC).

Step 2: Nef Reaction and Lactonization

  • The resulting nitro-aldehyde is then subjected to a Nef reaction to convert the nitro group to a carbonyl group. This is typically achieved by treatment with a strong base followed by an acidic workup.

  • The intermediate γ-hydroxy acid undergoes spontaneous lactonization to form this compound.

  • The crude product is purified by distillation. For higher enantiomeric purity, the intermediate (R)-3-(nitromethyl)hexanoic acid can be resolved by forming a diastereomeric salt with a chiral amine, such as quinidine, followed by crystallization.[3]

Biocatalytic Resolution Protocol

This route relies on the enzymatic kinetic resolution of a racemic mixture.

Step 1: Racemic Ester Synthesis

  • Synthesize racemic methyl 2-propylsuccinate 4-tert-butyl ester according to standard organic synthesis procedures.

Step 2: Enzymatic Hydrolysis

  • Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7) and add the racemic ester.

  • Introduce the selected enzyme (e.g., a specific lipase or protease) to the mixture. The enzyme loading will depend on the activity of the specific enzyme batch.

  • Maintain the reaction at a controlled temperature (e.g., 30-40°C) with stirring. The pH is monitored and controlled throughout the reaction.

  • The reaction is monitored for the conversion of one enantiomer. The desired (R)-acid is obtained after separation from the unreacted (S)-ester.

Chemoenzymatic Synthesis Protocol (using Evans Auxiliary)

This diastereoselective approach utilizes a chiral auxiliary to control the stereochemistry.

Step 1: Acylation of Chiral Auxiliary

  • Acylate a commercially available Evans auxiliary, such as (S)-4-benzyloxazolidin-2-one, with pentanoyl chloride to form the corresponding N-acyloxazolidinone.

Step 2: Diastereoselective Alkylation

  • The N-acyloxazolidinone is deprotonated with a strong base (e.g., sodium bis(trimethylsilyl)amide) at low temperature.

  • The resulting enolate is then reacted with an electrophile, such as tert-butyl bromoacetate, to introduce the second stereocenter with high diastereoselectivity.

Step 3: Auxiliary Cleavage and Lactonization

  • The chiral auxiliary is cleaved, typically under reductive conditions (e.g., using lithium borohydride), to yield a chiral diol.

  • The diol is then cyclized to form the desired this compound. Purification is typically achieved by column chromatography or crystallization.[6]

Conclusion

Each of the benchmarked synthesis methods for this compound offers distinct advantages and disadvantages. The organocatalytic route provides high yields and excellent enantioselectivity, particularly after salt resolution, and operates at ambient temperature.[3] The biocatalytic approach offers the potential for a greener process, but the yield for the desired enantiomer is inherently limited to a theoretical maximum of 50% in a simple resolution. The chemoenzymatic synthesis using an Evans auxiliary allows for high diastereoselectivity but requires stoichiometric amounts of the often-expensive chiral auxiliary. The choice of the most suitable industrial method will ultimately depend on a detailed techno-economic analysis and the specific requirements of the manufacturing process.

References

Safety Operating Guide

Proper Disposal of (R)-4-Propyldihydrofuran-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other scientific pursuits, the responsible management of chemical waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (R)-4-Propyldihydrofuran-2(3H)-one, ensuring compliance with safety regulations and the protection of personnel and the environment.

This compound , a lactone derivative used in various synthetic applications, is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed and may cause an allergic skin reaction[1][2]. Therefore, it must be disposed of as hazardous waste through a licensed professional waste disposal service[3][4]. Under no circumstances should this chemical be disposed of in regular trash or poured down the drain[5][6][7].

Immediate Safety and Handling for Disposal

Before initiating the disposal process, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[1][4].

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors[4].

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing[1]. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS)[3][4].

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted systematically, adhering to institutional and local regulations.

  • Waste Identification and Segregation:

    • Classify all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, glassware), as hazardous waste.

    • Segregate this waste stream from other types of laboratory waste, such as non-hazardous materials or incompatible chemicals[8].

  • Containerization:

    • Use a designated, compatible, and leak-proof container for collecting the waste[9][10]. The container should have a secure, tight-fitting lid to prevent spills and evaporation[7].

    • Ensure the container is made of a material that will not react with the lactone.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound"[9]. Do not use abbreviations or chemical formulas.

    • Include the date when the first drop of waste was added to the container.

  • Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[7][9].

    • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

    • Ensure the storage area is secure and away from sources of ignition or incompatible materials.

  • Arrange for Professional Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[3][4].

    • Do not attempt to treat or dispose of the chemical waste through incineration or other methods on your own unless specifically trained and equipped to do so in a compliant manner[11].

Quantitative Data Summary

While specific disposal limits for this compound are not explicitly defined in the provided search results, general guidelines for hazardous waste accumulation in a Satellite Accumulation Area (SAA) apply. These are often dictated by institutional and local regulations.

ParameterGuideline
Waste Classification Hazardous Waste[1][2]
Container Type Compatible, leak-proof container with a secure lid[7][9]
Maximum Accumulation Volume Typically up to 55 gallons of hazardous waste (check local and institutional regulations)[9]
Maximum Accumulation Time Generally up to one year for partially filled containers (check local and institutional regulations)[7]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: This compound Waste Generated ppe Wear Appropriate PPE start->ppe container Select Compatible Waste Container ppe->container collect Collect Waste in Labeled Container container->collect store Store in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs dispose Licensed Contractor Disposes of Waste contact_ehs->dispose end End: Proper Disposal Complete dispose->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and minimizing environmental impact. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most accurate and detailed guidance.

References

Personal protective equipment for handling (R)-4-Propyldihydrofuran-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-4-Propyldihydrofuran-2(3H)-one

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 63095-51-2). Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Chemical and Physical Properties
PropertyValue
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol [1]
Appearance Colorless Oil or Yellow oily liquid[2][3]
Boiling Point 226.3±8.0 °C (Predicted)[4]
Density 0.983±0.06 g/cm³ (Predicted)[4]
Flash Point 85.3±15.9 °C[4]
Hazard Identification and Classification

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][4][5][6]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][4][5]
Skin Sensitization1H317: May cause an allergic skin reaction[1][4][5]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area.[5][7] A chemical fume hood is recommended to control exposure.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[6] Use non-sparking tools.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[5][7]

  • Hand Protection: Chemically resistant, impervious gloves must be worn.[5][7] Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[7] Dispose of contaminated gloves after use.[7]

  • Body Protection: Wear a lab coat or fire/flame resistant and impervious clothing.[5][7] Ensure clothing provides complete coverage.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[5] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.[7]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid breathing vapors, mist, or gas.[7] Do not eat, drink, or smoke when using this product.[5][6] Wash hands thoroughly after handling.[5][6]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container when not in use.[6] The recommended storage temperature is 2-8°C under an inert atmosphere.[2]

Emergency Procedures
  • In case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][7]

  • In case of Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with soap and plenty of water.[7] If skin irritation or a rash occurs, get medical advice.[5][6]

  • In case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

  • In case of Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Chemical Waste Disposal
  • Procedure: Unused product and non-recyclable solutions should be disposed of by a licensed professional waste disposal service.[7] The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[5]

  • Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4][5] Do not allow the chemical to enter drains or sewer systems.[5][7]

Contaminated Packaging
  • Decontamination: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5]

  • Disposal: Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[5] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[5]

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation & Engineering Controls (Fume Hood, Emergency Equipment) ppe Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) prep->ppe handling Chemical Handling (Weighing, Transfer, Reaction) ppe->handling storage Temporary Storage (Sealed & Labeled Container) handling->storage Post-use decon Decontamination (Clean Workspace & Equipment) handling->decon End of Task waste Waste Collection (Segregated Hazardous Waste) handling->waste Generate Waste storage->handling Re-use decon->waste remove_ppe Remove PPE (Proper De-gowning) decon->remove_ppe disposal Final Disposal (Licensed Waste Contractor) waste->disposal remove_ppe->waste Contaminated PPE

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.